molecular formula C9H4Cl2FN B1528790 2,5-Dichloro-8-fluoroquinoline CAS No. 1342357-62-3

2,5-Dichloro-8-fluoroquinoline

Cat. No.: B1528790
CAS No.: 1342357-62-3
M. Wt: 216.04 g/mol
InChI Key: WKGWOTQFFHUKOG-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-fluoroquinoline is a useful research compound. Its molecular formula is C9H4Cl2FN and its molecular weight is 216.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGWOTQFFHUKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342357-62-3
Record name 2,5-dichloro-8-fluoroquinoline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a strategic synthetic pathway to 2,5-dichloro-8-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The synthesis is centered around a strategically planned Gould-Jacobs reaction, followed by subsequent chlorination and deoxychlorination steps. This document provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical process parameters, offering a self-validating framework for the successful synthesis of the target molecule. The causality behind experimental choices is elucidated, providing researchers with the necessary insights for potential optimization and adaptation.

Introduction and Retrosynthetic Analysis

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring two chlorine atoms and a fluorine atom at defined positions, imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials.

Our retrosynthetic strategy for this compound identifies the key intermediate, 8-fluoro-5-chloro-4-hydroxyquinoline, which can be accessed via the Gould-Jacobs reaction. This well-established method for quinoline synthesis involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. The subsequent steps involve the introduction of the second chlorine atom and the conversion of the hydroxyl group to a chlorine atom.

Retrosynthesis Target This compound Intermediate1 2-Chloro-5-chloro-8-fluoro-4-hydroxyquinoline Target->Intermediate1 Deoxychlorination Intermediate2 8-Fluoro-5-chloro-4-hydroxyquinoline Intermediate1->Intermediate2 Chlorination Precursor1 2-Fluoro-5-chloroaniline Intermediate2->Precursor1 Gould-Jacobs Reaction Precursor2 Diethyl ethoxymethylenemalonate Intermediate2->Precursor2 Gould-Jacobs Reaction

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 2-Fluoro-5-chloroaniline

The successful synthesis of the target quinoline hinges on the availability of the appropriately substituted aniline precursor, 2-fluoro-5-chloroaniline. A reliable method for its preparation involves the reduction of 2-fluoro-5-nitroaniline.

Synthesis of 2-Fluoro-5-nitroaniline

2-Fluoro-5-nitroaniline can be prepared from 2,4-dinitrofluorobenzene through a selective reduction of the nitro group at the 2-position using iron powder in the presence of an acid[1]. This selective reduction is a critical step, and the reaction conditions must be carefully controlled to avoid the reduction of both nitro groups.

Reduction of 2-Fluoro-5-nitroaniline to 2-Fluoro-5-chloroaniline

The conversion of the nitro group in 2-fluoro-5-nitroaniline to an amino group to yield 2-fluoro-5-chloroaniline can be achieved through various reduction methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a clean and efficient method. Alternatively, metal-acid systems like tin and hydrochloric acid (Sn/HCl) can be employed.

The Gould-Jacobs Reaction: Construction of the Quinoline Core

The Gould-Jacobs reaction is a cornerstone of this synthetic strategy, enabling the formation of the 8-fluoro-5-chloro-4-hydroxyquinoline core. This reaction proceeds in two main stages: the initial condensation of 2-fluoro-5-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization[2][3].

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Aniline 2-Fluoro-5-chloroaniline Condensation_Product Anilidomethylenemalonate Intermediate Aniline->Condensation_Product DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation_Product Cyclization_Intermediate Anilidomethylenemalonate Intermediate Quinolinone Ethyl 8-fluoro-5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization_Intermediate->Quinolinone High Temperature Ester Quinoline Ester Final_Product 8-Fluoro-5-chloro-4-hydroxyquinoline Ester->Final_Product NaOH, then H+

Caption: Experimental workflow for the Gould-Jacobs synthesis of 8-fluoro-5-chloro-4-hydroxyquinoline.

Detailed Experimental Protocol for the Gould-Jacobs Reaction

Materials:

  • 2-Fluoro-5-chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling solvent)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of 2-fluoro-5-chloroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated, typically at 100-130°C, to form the anilidomethylenemalonate intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate from the previous step is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250°C. This high temperature is crucial for the intramolecular cyclization to occur, leading to the formation of ethyl 8-fluoro-5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The cyclized product is then subjected to basic hydrolysis using a solution of sodium hydroxide to saponify the ester group. Subsequent acidification with hydrochloric acid leads to decarboxylation, yielding 8-fluoro-5-chloro-4-hydroxyquinoline as a solid precipitate, which can be collected by filtration.

StepReagents and ConditionsProductTypical Yield (%)
12-Fluoro-5-chloroaniline, DEEM, 100-130°CAnilidomethylenemalonate intermediate>90
2Anilidomethylenemalonate, Dowtherm A, ~250°CEthyl 8-fluoro-5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate70-80
3NaOH, then HCl8-Fluoro-5-chloro-4-hydroxyquinoline>95

Chlorination of the Quinoline Core

The next critical step is the introduction of a second chlorine atom at the 5-position of the quinoline ring. This is achieved through electrophilic aromatic substitution on the 8-fluoro-4-hydroxyquinoline intermediate.

Chlorination Protocol

Materials:

  • 8-Fluoro-4-hydroxyquinoline

  • N-Chlorosuccinimide (NCS)

  • Acetic acid or other suitable solvent

Procedure:

  • 8-Fluoro-4-hydroxyquinoline is dissolved in a suitable solvent, such as glacial acetic acid.

  • N-Chlorosuccinimide (NCS) is added portion-wise to the solution at a controlled temperature. The reaction is typically carried out at room temperature or with gentle heating.

  • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated product, 5-chloro-8-fluoro-4-hydroxyquinoline, is collected by filtration, washed, and dried.

The directing effects of the existing substituents (the hydroxyl group at C4, the fluorine at C8, and the nitrogen in the heterocycle) favor the introduction of the chlorine atom at the C5 position.

Conversion of the 4-Hydroxyquinoline to the Final Product

The final step in the synthesis of this compound is the conversion of the 4-hydroxy group to a chlorine atom. This is a deoxychlorination reaction, commonly achieved using phosphorus oxychloride (POCl₃)[4].

Deoxychlorination Protocol

Materials:

  • 5-Chloro-8-fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Optional: A tertiary amine base (e.g., N,N-diethylaniline)

Procedure:

  • A mixture of 5-chloro-8-fluoro-4-hydroxyquinoline and an excess of phosphorus oxychloride is heated under reflux. The addition of a high-boiling tertiary amine can facilitate the reaction.

  • The reaction is typically heated for several hours. The progress can be monitored by TLC.

  • After completion, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with a dilute base solution to neutralize any remaining acid, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Characterization and Data

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Key Spectroscopic Data
2-Fluoro-5-chloroanilineC₆H₅ClFN145.5643-45¹H NMR, ¹³C NMR, MS
8-Fluoro-5-chloro-4-hydroxyquinolineC₉H₅ClFNO197.59278-282¹H NMR, ¹³C NMR, MS
This compoundC₉H₄Cl₂FN216.04N/A¹H NMR, ¹³C NMR, MS

Conclusion

This technical guide has outlined a robust and logical synthetic route for the preparation of this compound. By employing the Gould-Jacobs reaction as the key strategic step, followed by well-established chlorination and deoxychlorination protocols, this guide provides a comprehensive and self-validating framework for researchers in the field. The detailed experimental procedures and mechanistic insights offer a solid foundation for the successful synthesis and further exploration of this and related halogenated quinoline derivatives in drug discovery and materials science.

References

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-18.
  • European Patent Office. (1984). Process for preparing 2-fluoro-5-nitroaniline (EP0127079A1).
  • Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine (US3560508A).
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Singh, U. P., & Singh, R. K. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B(11), 2347-2351.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Yadav, G. D., & Adivarekar, R. V. (2018). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Biotage. (n.d.). Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,5-Dichloro-8-fluoroquinoline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-8-fluoroquinoline, identified by the CAS number 1342357-62-3 , is a halogenated quinoline derivative that has emerged as a critical intermediate in the synthesis of advanced pharmaceutical agents.[1] Its unique substitution pattern, featuring chlorine and fluorine atoms at specific positions, imparts distinct chemical reactivity and makes it a valuable scaffold for the development of novel therapeutics, particularly in the realm of antibacterial and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the creation of potent drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. The key properties are summarized in the table below, based on computed data from reputable chemical databases.[1]

PropertyValueSource
CAS Number 1342357-62-3PubChem[1]
Molecular Formula C₉H₄Cl₂FNPubChem[1]
Molecular Weight 216.04 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 3.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 214.9704827 DaPubChem[1]
Topological Polar Surface Area 12.9 ŲPubChem[1]

Note: The provided physicochemical properties are computationally generated and may vary from experimentally determined values.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often employing the Gould-Jacobs reaction, a classic method for quinoline synthesis.[2][3][4] A plausible and efficient synthetic route starts from the readily available precursor, 2-fluoro-5-chloroaniline.

Proposed Synthetic Workflow

The synthesis involves the condensation of 2-fluoro-5-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent chlorination steps then yield the desired this compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization (Gould-Jacobs) cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Chlorination A 2-fluoro-5-chloroaniline C Condensation Intermediate A->C Heat B Diethyl ethoxymethylenemalonate (DEEM) B->C D 4-hydroxy-5-chloro-8-fluoroquinoline-3-carboxylate C->D High Temperature E 4-hydroxy-5-chloro-8-fluoroquinoline D->E NaOH, then H+ / Heat F 2,4-dichloro-5-chloro-8-fluoroquinoline E->F POCl3 G This compound F->G Selective Dechlorination (hypothetical)

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

The following protocol is a generalized procedure adapted from established methods for quinoline synthesis.[2][3][4] Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of Diethyl 2-(((4-chloro-2-fluorophenyl)amino)methylene)malonate (Condensation Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-5-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 4-hydroxy-5-chloro-8-fluoroquinoline-3-carboxylate (Thermal Cyclization)

  • Place the condensation intermediate in a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-250°C for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid and wash with hexane to obtain the crude cyclized product.

Step 3: Synthesis of 5-Chloro-8-fluoroquinolin-4-ol (Hydrolysis and Decarboxylation)

  • Suspend the crude ethyl 4-hydroxy-5-chloro-8-fluoroquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid intermediate.

  • Filter the solid and resuspend it in a high-boiling point solvent.

  • Heat the suspension to effect decarboxylation until gas evolution ceases.

  • Cool the mixture and collect the precipitated 5-Chloro-8-fluoroquinolin-4-ol by filtration.

Step 4: Synthesis of this compound (Chlorination)

  • To a flask containing 5-Chloro-8-fluoroquinolin-4-ol, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture to reflux for 2-4 hours.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Delafloxacin

This compound is a pivotal precursor in the synthesis of Delafloxacin, a fourth-generation fluoroquinolone antibiotic.[2][5] Delafloxacin exhibits potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6]

Synthetic Utility in Delafloxacin Synthesis

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution. This reactivity is exploited in the synthesis of Delafloxacin, where it is displaced by a substituted amine to introduce a key pharmacophoric element.

G A This compound C Delafloxacin Precursor A->C Nucleophilic Aromatic Substitution B Key Amine Sidechain (e.g., derivative of 3-hydroxyazetidine) B->C D Delafloxacin C->D Further synthetic modifications

Caption: Role of this compound in Delafloxacin synthesis.

Mechanism of Action of Delafloxacin

Like other fluoroquinolones, Delafloxacin's antibacterial activity stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][7] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By forming a stable ternary complex with the enzyme and DNA, Delafloxacin traps the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately bacterial cell death.[8]

G cluster_0 Bacterial Cell A Delafloxacin B DNA Gyrase A->B Inhibition C Topoisomerase IV A->C Inhibition D DNA Replication & Repair E Bacterial Cell Death D->E Disruption leads to

Caption: Mechanism of action of Delafloxacin.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, provides access to a key scaffold for the development of potent pharmaceuticals. The successful application of this intermediate in the synthesis of the advanced fluoroquinolone antibiotic Delafloxacin underscores its importance in the ongoing search for new and effective treatments for bacterial infections. Further exploration of the chemical space around this quinoline core holds significant promise for the discovery of novel therapeutic agents targeting a range of diseases.

References

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  • Google Patents. (n.d.). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Retrieved January 23, 2026, from https://patents.google.
  • BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinoline Synthesis. Retrieved January 23, 2026, from https://www.benchchem.com/application-notes/gould-jacobs-quinoline-synthesis
  • National Center for Biotechnology Information. (2020, March 10). Delafloxacin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved January 23, 2026, from https://www.ncbi.nlm.nih.gov/books/NBK548839/
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  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 23, 2026, from https://www.preprints.org/manuscript/202501.0306/v1
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  • BenchChem. (2025, December). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved January 23, 2026, from https://www.benchchem.com/pdf/B598153_Technical_Guide.pdf
  • Asian Journal of Chemistry. (2015, April 27). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved January 23, 2026, from https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=27_3_22
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 23, 2026, from https://www.tsijournals.
  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved January 23, 2026, from https://www.quimicaorganica.org/en/synthetic-organic-chemistry/synthesis-natural-products/833-synthesis-of-fluoroquinolone-antibiotics.html
  • ResearchGate. (2025, August 6). Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. Retrieved January 23, 2026, from https://www.researchgate.net/publication/343548937_Melting_Point_Determination_for_the_Analysis_of_Drugs_of_the_Fluoroquinolone_Group
  • Google Patents. (2022, November 17). PHARMACEUTICAL COMPOSITION COMPRISING DELAFLOXACIN FOR ADMINISTRATION INTO THE LUNG. Retrieved January 23, 2026, from https://patents.google.
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  • ResearchGate. (n.d.). Synthesis of delafloxacin by Abbot Labs. Retrieved January 23, 2026, from https://www.researchgate.net/figure/Synthesis-of-delafloxacin-by-Abbot-Labs-66_fig3_349486024
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Sources

An In-Depth Technical Guide to 2,5-Dichloro-8-fluoroquinoline: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2,5-Dichloro-8-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. As a key structural motif, the quinoline core is present in a wide array of pharmacologically active compounds. The specific substitution pattern of this compound, featuring two chlorine atoms and a fluorine atom, imparts unique electronic and steric properties that influence its reactivity and potential biological activity. This document details the physicochemical properties, outlines a reasoned synthetic pathway with a detailed experimental protocol, and explores the anticipated reactivity of this compound. Furthermore, it delves into the potential applications in drug discovery, particularly in the context of fluoroquinolone antibiotics, by examining its structural relationship to known therapeutic agents and predicting its biological activity based on established structure-activity relationships. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials.

Introduction: The Significance of the Halogenated Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of halogen substituents onto the quinoline core can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] this compound, with its distinct trifunctional halogenation pattern, represents a compelling building block for the synthesis of novel compounds with potentially enhanced therapeutic efficacy. The presence of chlorine at the 2- and 5-positions, and fluorine at the 8-position, creates a unique electronic landscape that can influence both the reactivity of the quinoline ring and its interactions with biological macromolecules. This guide aims to provide a detailed technical overview of this promising chemical entity.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in research and development. Key identifiers and computed physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₄Cl₂FN[4]
Molecular Weight 216.04 g/mol [4]
IUPAC Name This compound[4]
CAS Number 1342357-62-3[4]
Canonical SMILES C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl[4]
InChI InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H[4]
InChIKey WKGWOTQFFHUKOG-UHFFFAOYSA-N[4]
XLogP3 3.9[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 0[4]

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthetic Pathway

The following diagram illustrates a logical synthetic route to this compound.

Synthesis_of_2_5_Dichloro_8_fluoroquinoline cluster_0 Core Quinoline Formation cluster_1 Final Transformations A 2,5-Dichloro-3-fluoroaniline C Intermediate A A->C Condensation B Diethyl (ethoxymethylene)malonate B->C E Intermediate B C->E:w Thermal Cyclization D High-boiling solvent (e.g., Dowtherm A) D->E:w G 2,5-Dichloro-8-fluoro-4-hydroxyquinoline E->G Hydrolysis & Decarboxylation F Phosphorus oxychloride (POCl3) H 2,4,5-Trichloro-8-fluoroquinoline F->H G->H Chlorination J This compound H->J Dechlorination I Catalytic Hydrogenation (H2, Pd/C) I->J

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2,5-dichloro-3-fluorophenyl)amino)maleate (Intermediate A)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloro-3-fluoroaniline (1 equivalent) in ethanol.

  • To this solution, add diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 2,5-dichloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate B)

  • Add the crude Intermediate A to a high-boiling point solvent such as Dowtherm A in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization is typically rapid at this temperature.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the crude cyclized product.

Step 3: Synthesis of 2,5-Dichloro-8-fluoro-4-hydroxyquinoline (Intermediate G)

  • Suspend the crude Intermediate B in a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 2-4 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 4: Synthesis of 2,4,5-Trichloro-8-fluoroquinoline (Intermediate H)

  • In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the crude Intermediate G.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Synthesis of this compound (Final Product J)

  • Dissolve the crude Intermediate H in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude final product.

Purification Protocol

The crude this compound can be purified by the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, the compound can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of hexane and ethyl acetate.

The purity of the final product should be confirmed by analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not publicly available, its spectral properties can be predicted based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The spectrum will consist of a set of multiplets corresponding to the four protons on the quinoline ring system. The coupling patterns and chemical shifts will be influenced by the positions of the chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts of the carbons directly attached to the halogens will be significantly affected. For instance, the carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.[6]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet due to coupling with neighboring protons.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 216.04 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by characteristic isotopic peaks at M+2 and M+4 with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of chlorine and/or fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1450-1650 cm⁻¹ region), and C-Cl and C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively).

Reactivity Profile

The reactivity of this compound is dictated by the electronic effects of the halogen substituents and the inherent reactivity of the quinoline nucleus.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen.[7][8] This position is therefore susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates, providing a versatile handle for further functionalization. The chlorine at the 5-position is less activated and would require more forcing conditions for substitution.

Nucleophilic_Substitution A This compound C 2-Substituted-5-chloro-8-fluoroquinoline A->C Substitution at C2 B Nu-H (e.g., R-NH2, R-OH, R-SH) B->C D HCl

Caption: Nucleophilic substitution at the C2 position.

Electrophilic Aromatic Substitution

The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring portion of the quinoline system, favoring positions 5 and 8.[9] In this compound, the presence of two deactivating chloro groups and a deactivating fluoro group will further reduce the reactivity towards electrophiles. Any electrophilic substitution, if it occurs, would likely be directed to the remaining unsubstituted positions on the benzene ring (positions 6 and 7), with the precise regioselectivity being a complex interplay of the directing effects of the existing halogens.

Potential Applications in Drug Discovery and Development

The this compound scaffold holds considerable promise as a building block for the development of novel therapeutic agents, particularly in the area of antibacterial drug discovery.

A Scaffold for Novel Fluoroquinolone Antibiotics

Fluoroquinolones are a critically important class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[10] The core structure of fluoroquinolones consists of a quinolone ring with specific substituents at various positions that modulate their antibacterial spectrum, potency, and pharmacokinetic properties. The structure-activity relationship (SAR) of fluoroquinolones is well-established, and the substituents at the N-1, C-7, and C-8 positions are particularly crucial for their activity.[11][12]

This compound can serve as a versatile starting material for the synthesis of novel fluoroquinolone analogues. The chlorine at the 2-position can be readily displaced by various amines, including piperazine and its derivatives, which are common C-7 substituents in many clinically used fluoroquinolones. The fluorine at the 8-position is a known bioisostere for a methoxy group and can enhance antibacterial activity. The chlorine at the 5-position can also be explored for further modification to optimize the drug-like properties of the resulting compounds.

Fluoroquinolone_Scaffold A This compound C Novel Fluoroquinolone Analogue A->C Nucleophilic Substitution B Piperazine derivative B->C D Biological Screening C->D In vitro assays E Lead Compound D->E SAR Studies

Caption: Utilization in the synthesis of novel fluoroquinolones.

Predicted Biological Activity

Based on the SAR of existing fluoroquinolones, derivatives of this compound are predicted to exhibit antibacterial activity. The extent of this activity will be highly dependent on the nature of the substituents introduced at the 2-position and potentially at other positions. It is plausible that novel analogues could demonstrate activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[13][14] Further derivatization and biological evaluation are necessary to fully elucidate the therapeutic potential of this scaffold.

Safety and Handling

This compound is classified as a hazardous substance.[4] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a halogenated quinoline derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. Its unique substitution pattern provides multiple sites for chemical modification, enabling the generation of diverse libraries of novel compounds. While specific experimental data for this compound is limited in the public domain, this technical guide has provided a comprehensive overview of its physicochemical properties, a reasoned and detailed synthetic protocol, and an analysis of its expected reactivity and potential applications, particularly in the development of new fluoroquinolone antibiotics. The insights presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and exploitation of this promising chemical entity.

References

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An In-Depth Technical Guide to the Molecular Structure of 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The introduction of halogen atoms to the quinoline core is a well-established strategy to modulate the physicochemical and pharmacological properties of these compounds.[4] This guide provides a detailed technical overview of the molecular structure, synthesis, and potential applications of 2,5-dichloro-8-fluoroquinoline, a halogenated quinoline of interest in synthetic and medicinal chemistry.

While specific experimental data for this compound is not extensively available in public literature, this guide will leverage established principles of quinoline chemistry and spectroscopy of related compounds to provide a comprehensive theoretical and practical framework for researchers.

Physicochemical Properties

Based on its structure, this compound is a solid at room temperature with limited solubility in water and better solubility in common organic solvents. A summary of its key identifiers and computed properties is provided in the table below.[5]

PropertyValueSource
CAS Number 1342357-62-3[5]
Molecular Formula C₉H₄Cl₂FN[5]
Molecular Weight 216.04 g/mol [5]
IUPAC Name This compound[5]
SMILES C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl[5]
InChI InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H[5]

Proposed Synthesis Pathway

The synthesis of polysubstituted quinolines can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[6][7] For this compound, a plausible synthetic route would involve the construction of the quinoline core from appropriately substituted aniline and a three-carbon synthon, followed by halogenation, or the use of a pre-halogenated aniline precursor.

A potential retrosynthetic analysis suggests that this compound could be synthesized from 2,5-dichloro-8-fluoro-4-hydroxyquinoline, which in turn can be prepared via a Conrad-Limpach or a related cyclization reaction.

Synthesis_Pathway cluster_0 Retrosynthesis Target This compound Intermediate1 2,5-Dichloro-8-fluoro-4-hydroxyquinoline Target->Intermediate1 Dehydroxylation/Chlorination Starting_Materials Halogenated Aniline + β-ketoester Intermediate1->Starting_Materials Conrad-Limpach Cyclization

A proposed retrosynthetic pathway for this compound.
Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on common quinoline synthesis methodologies and should be optimized for the specific target molecule.[8]

Step 1: Synthesis of Ethyl 2-(2,5-dichloro-4-fluorophenylamino)acrylate

  • To a solution of 2,5-dichloro-4-fluoroaniline (1 equivalent) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to 2,5-Dichloro-8-fluoro-4-hydroxyquinoline

  • Add the purified ethyl 2-(2,5-dichloro-4-fluorophenylamino)acrylate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) to effect cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the 4-hydroxyquinoline derivative.

Step 3: Chlorination to this compound

  • Treat the 2,5-dichloro-8-fluoro-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture under reflux for several hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Experimental_Workflow Start Start: Halogenated Aniline & β-ketoester Step1 Step 1: Condensation Reaction Start->Step1 Acid Catalyst, Reflux Step2 Step 2: Thermal Cyclization Step1->Step2 High Temperature Solvent Step3 Step 3: Chlorination Step2->Step3 POCl₃, Reflux Product Final Product: This compound Step3->Product Purification

Sources

An In-depth Technical Guide to 2,5-Dichloro-8-fluoroquinoline: Safety, Handling, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,5-Dichloro-8-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just critical safety data but also to provide a deeper understanding of its chemical properties, safe handling protocols, and its context within the broader landscape of quinoline-based research.

Compound Profile and Significance

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the core of many synthetic and naturally occurring bioactive molecules.[1] The presence of chlorine and fluorine atoms on the quinoline scaffold significantly influences its electronic properties, reactivity, and potential biological activity. Halogenation is a common strategy in drug design to modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Therefore, understanding the specific characteristics of this polysubstituted quinoline is crucial for its application in research and development.

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 1342357-62-3[3]

  • Molecular Formula: C₉H₄Cl₂FN[3]

  • Molecular Weight: 216.04 g/mol [3]

GHS Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its safe handling, storage, and application in experimental design.

PropertyValueSource
Molecular Weight 216.04 g/mol PubChem[3]
Molecular Formula C₉H₄Cl₂FNPubChem[3]
Appearance White to yellow crystalOssila[4]
Melting Point 79 °C – 81 °COssila[4]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory. The following procedures are based on best practices for handling halogenated organic compounds.[5]

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[5]

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.[5]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of significant exposure, consider additional protective clothing.[5]

Hygiene Practices:

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Contaminated clothing should be removed and laundered before reuse.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and to prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as outlined in Section 4. Avoid breathing dust or vapors.[8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. For larger spills, contain the spill and collect the material using a method that does not generate dust.

Toxicological Insights and Relevance in Drug Development

While specific toxicological data for this compound is limited, the broader class of quinolines and fluoroquinolones has been extensively studied. Quinolone derivatives are known for a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] The fluoroquinolone class of antibiotics, in particular, has been a cornerstone of antibacterial therapy for decades.[11]

However, it is important to note that some fluoroquinolones have been associated with adverse effects, including phototoxicity, central nervous system effects, and cardiotoxicity.[12] The U.S. Food and Drug Administration (FDA) has issued warnings regarding the potential for disabling and potentially permanent side effects associated with systemic fluoroquinolone use.[13]

For researchers working with novel halogenated quinolines like this compound, it is prudent to assume a potential for toxicity and to handle the compound with appropriate precautions. The specific substitution pattern of this molecule, with two chlorine atoms and a fluorine atom, will undoubtedly influence its biological activity and toxicological profile. Further research is needed to elucidate the specific effects of this compound.

Experimental Protocols: Safe Weighing and Solution Preparation

Objective: To provide a step-by-step protocol for the safe weighing and preparation of a stock solution of this compound.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Appropriate solvent (e.g., DMSO, DMF)

  • Personal Protective Equipment (PPE) as per Section 4

Protocol:

  • Preparation: Don all required PPE and ensure you are working within a certified chemical fume hood.

  • Weighing:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.

    • Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.

    • Record the exact weight of the compound.

  • Solution Preparation:

    • Carefully transfer the weighed compound into a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent to the flask to dissolve the compound.

    • Once the solid is fully dissolved, add more solvent to the flask until the solution reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the volumetric flask with the name of the compound, the concentration of the solution, the solvent used, and the date of preparation.

    • Store the solution under the recommended conditions as outlined in Section 6.

Visualization of Key Concepts

Caption: Chemical structure of this compound.

Safe_Handling_Workflow Safe Handling Workflow start Start: Handling this compound ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh the Compound Carefully fume_hood->weigh spill Accidental Spill fume_hood->spill dissolve Dissolve in an Appropriate Solvent weigh->dissolve label_store Label and Store the Solution Properly dissolve->label_store waste Dispose of Waste According to Regulations label_store->waste spill->fume_hood No spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->waste end End of Procedure waste->end

Caption: Workflow for the safe handling of this compound.

References

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  • Organic Syntheses (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link].

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  • ResearchGate (2017). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Retrieved from [Link].

  • NICNAS (2015). Quinolines: Human health tier II assessment. Retrieved from [Link].

  • Química Organica.org (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link].

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  • PubMed (2012). Simultaneous determination of 8 fluoroquinolone antibiotics in sewage treatment plants by solid-phase extraction and liquid chromatography with fluorescence detection. Retrieved from [Link].

  • PubMed (2005). Toxicity of fluoroquinolone antibiotics to aquatic organisms. Retrieved from [Link].

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Foreword: Navigating the Solubility Landscape of a Novel Quinolone Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-8-fluoroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The solubility of any new quinoline derivative, such as this compound, is a critical physicochemical parameter that dictates its suitability for further development. Poor solubility can hinder formulation, bioavailability, and ultimately, the therapeutic efficacy of a promising compound. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of organic solvents. While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers to conduct their own robust solubility assessments.

Physicochemical Profile of this compound

A thorough understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₄Cl₂FNPubChem[1]
Molecular Weight 216.04 g/mol PubChem[1]
Structure Aromatic heterocyclic compound with two chlorine and one fluorine substituent.PubChem[1]
Polarity Prediction The presence of electronegative halogen atoms and a nitrogen atom introduces polarity, but the overall molecule is expected to be largely non-polar to moderately polar due to the dominant aromatic system.General Chemical Principles
Hydrogen Bonding The nitrogen atom can act as a hydrogen bond acceptor. There are no hydrogen bond donors.PubChem[1]

1.1. Structural Considerations and Solubility Prediction

The "like dissolves like" principle is a fundamental concept in predicting solubility.[2] The structure of this compound, a halogenated aromatic heterocycle, suggests it will be more soluble in organic solvents than in water. The presence of chlorine and fluorine atoms increases the molecular weight and introduces polar C-X bonds, which can lead to dipole-dipole interactions. However, these are generally weaker than the hydrogen bonds found in protic solvents like water.

The solubility in a given organic solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound, solvents that can engage in dipole-dipole and van der Waals interactions are likely to be effective. Aromatic solvents may also be particularly effective due to potential π-π stacking interactions with the quinoline ring system.

Recommended Solvents for Solubility Screening

Based on the solubility data of structurally similar compounds like 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline[3], and general principles of organic chemistry, the following solvents are recommended for an initial solubility screening of this compound. They cover a range of polarities and functional groups.

Table 2: Recommended Organic Solvents for Solubility Determination

Solvent ClassRecommended SolventsRationale
Alcohols Methanol, Ethanol, Isopropanol, n-ButanolProtic solvents with varying alkyl chain lengths to probe the effect of polarity and hydrogen bonding.[4]
Esters Ethyl Acetate, n-Propyl AcetateAprotic solvents with moderate polarity.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents capable of strong dipole-dipole interactions.
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Cyclic ethers with good solvating properties for a range of compounds.
Halogenated Solvents Dichloromethane, ChloroformNon-polar aprotic solvents that can interact favorably with the chlorinated quinoline.[5]
Aromatic Hydrocarbons TolueneNon-polar solvent to assess the impact of π-π stacking interactions.
Amides Dimethylformamide (DMF), Dimethyl Acetamide (DMAc)Highly polar aprotic solvents with strong solvating power.
Other Acetonitrile, Dimethyl Sulfoxide (DMSO)Polar aprotic solvents commonly used in drug discovery and development.[6]

Experimental Protocol for Equilibrium Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8]

3.1. Materials and Equipment

  • This compound (ensure purity is characterized)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for pharmaceutical applications).[7]

    • Allow the samples to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it plateaus).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Sample Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4][6]

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.[7]

3.3. Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.22 µm) sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify concentration (HPLC/UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for determining the equilibrium solubility of this compound.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol
Ethanol
Isopropanol
n-Butanol
Ethyl Acetate
Acetone
1,4-Dioxane
Dichloromethane
Toluene
Dimethylformamide (DMF)
Acetonitrile
Dimethyl Sulfoxide (DMSO)

4.1. Interpreting the Results

The solubility data will provide valuable insights into the intermolecular forces that govern the dissolution of this compound.

  • High solubility in polar aprotic solvents (e.g., DMSO, DMF) would suggest that dipole-dipole interactions are a major driving force for solvation.

  • Good solubility in aromatic solvents (e.g., Toluene) would indicate the importance of π-π stacking interactions.

  • Trends in solubility within a homologous series (e.g., alcohols) can reveal the influence of solvent polarity and alkyl chain length on the solvation process.

Safety Precautions

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[9][10][11] All experimental work should be conducted in a well-ventilated fume hood.[9][10][11] Researchers should consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.[9][10][11]

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic determination and interpretation of the solubility of this compound in a range of organic solvents. The resulting data will be invaluable for its potential development as a therapeutic agent, informing decisions on formulation, purification, and administration. Future studies could explore the temperature dependence of solubility to determine the thermodynamic parameters of dissolution, providing a deeper understanding of the underlying solvation mechanisms.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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The Strategic Intermediate: A Technical Guide to 2,5-Dichloro-8-fluoroquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, halogenated quinolines have emerged as particularly valuable intermediates, offering a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of 2,5-dichloro-8-fluoroquinoline, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and pivotal role in the generation of next-generation therapeutic agents. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the synthetic potential of this important building block.

Introduction: The Enduring Legacy of Quinolines in Medicine

The quinoline ring system, a bicyclic aromatic heterocycle, has been a recurring motif in successful drug candidates for over a century, from the early antimalarials to contemporary targeted cancer therapies.[1] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[2] The introduction of halogen atoms, in particular, has proven to be a powerful strategy for modulating biological activity. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[3]

Fluoroquinolones, a class of antibiotics characterized by a fluorine atom on the quinoline ring, represent a major therapeutic success story.[4] These agents exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[5] The ongoing challenge of antibiotic resistance necessitates the development of new generations of fluoroquinolones with enhanced potency and a broader spectrum of activity. In this context, highly functionalized intermediates like this compound have become indispensable tools for the medicinal chemist.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1342357-62-3[6]
Molecular Formula C₉H₄Cl₂FN[6]
Molecular Weight 216.04 g/mol [6]
IUPAC Name This compound[6]
Appearance Expected to be a solid at room temperatureInferred
Spectral Characterization (Predicted)
  • ¹H NMR: The aromatic region would display a complex splitting pattern for the four protons on the quinoline ring system. The fluorine atom at position 8 would likely cause observable coupling to the adjacent proton.

  • ¹³C NMR: The spectrum would show nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbons bearing chlorine and fluorine atoms would exhibit characteristic chemical shifts and coupling constants (¹JCF, ²JCF, etc.).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 215, along with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring system, as well as C-Cl and C-F stretching vibrations.

Synthesis of this compound: A Plausible Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the available literature, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies and halogenation reactions.[1][9] A potential starting material for this synthesis is 8-fluoroquinoline.

Proposed Synthetic Workflow

G start 8-Fluoroquinoline step1 Chlorination start->step1 Cl₂, Lewis Acid (e.g., FeCl₃) or other chlorinating agent product This compound step1->product

Caption: Proposed high-level synthesis of this compound.

Detailed Proposed Protocol:

This protocol is a hypothetical procedure based on known chlorination reactions of quinolines and should be optimized and validated experimentally.

  • Dissolution: Dissolve 8-fluoroquinoline in a suitable inert solvent, such as chloroform or acetic acid.

  • Chlorination: Introduce a chlorinating agent. This could be chlorine gas bubbled through the solution, or a reagent like N-chlorosuccinimide (NCS). The reaction may require a catalyst, such as a Lewis acid (e.g., iron(III) chloride), to facilitate electrophilic aromatic substitution. The reaction temperature would likely be controlled to manage selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and the formation of the desired dichlorinated product.

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the catalyst and any acidic byproducts.

  • Purification: The crude product would then be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • The choice of solvent is crucial to dissolve the starting material and to remain inert under the reaction conditions.

  • The selection of the chlorinating agent and catalyst influences the regioselectivity of the chlorination. The directing effects of the fluorine atom and the nitrogen in the quinoline ring will play a significant role in determining the positions of chlorination.

  • Temperature control is essential to prevent over-chlorination and the formation of unwanted side products.

Reactivity and Role as a Chemical Intermediate

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 5-position.[10][11] This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which activates the 2-position towards nucleophilic attack. This differential reactivity allows for the sequential and regioselective introduction of different substituents.

General Reactivity Workflow

G start This compound step1 Nucleophilic Substitution at C2 start->step1 Nucleophile 1 intermediate 2-Substituted-5-chloro-8-fluoroquinoline step1->intermediate step2 Further Functionalization (e.g., at C5) intermediate->step2 Nucleophile 2 or other reagents product Complex Fluoroquinolone Derivatives step2->product

Caption: General reaction pathway illustrating the utility of the intermediate.

Key Reactions as an Intermediate
  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, particularly at the 2-position, can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This is a fundamental reaction for building more complex molecular architectures.[12]

  • Suzuki and other Cross-Coupling Reactions: The chloro-substituents can also participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds and the introduction of aryl or alkyl groups.

Application in the Synthesis of Delafloxacin

A prime example of the utility of this compound is its role as a precursor in the synthesis of delafloxacin, a modern fluoroquinolone antibiotic.[13][14] Delafloxacin exhibits potent activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

While specific, publicly available synthetic routes from commercial manufacturers are often proprietary, the likely synthetic strategy involves the nucleophilic displacement of the chlorine atoms on the this compound core.

Conceptual Synthetic Pathway to Delafloxacin

G start This compound step1 Reaction with a protected 3-hydroxyazetidine start->step1 Nucleophilic substitution intermediate1 Intermediate A step1->intermediate1 step2 Reaction with 6-amino-3,5-difluoropyridin-2-ol intermediate1->step2 Nucleophilic substitution intermediate2 Delafloxacin Precursor step2->intermediate2 step3 Final modifications (e.g., ester hydrolysis) intermediate2->step3 product Delafloxacin step3->product

Caption: A conceptual pathway for the synthesis of Delafloxacin.

This conceptual pathway illustrates how the dichloro-intermediate serves as a scaffold upon which the characteristic side chains of delafloxacin are constructed through sequential nucleophilic substitution reactions.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements: [6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery, particularly in the development of new fluoroquinolone antibiotics. Its unique pattern of halogenation provides a versatile platform for the synthesis of complex molecular architectures through regioselective nucleophilic substitution and other transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for medicinal chemists seeking to design and synthesize the next generation of life-saving therapeutics. As the challenge of antibiotic resistance continues to grow, the importance of such versatile building blocks in the drug development pipeline cannot be overstated.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Retrieved from [Link]

  • ResearchGate. (2008). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]

  • Google Patents. (n.d.). CN106256824B - Preparation method of high-purity delafloxacin meglumine salt.
  • ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]

  • PubMed. (1995). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of delafloxacin by Abbot Labs. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • National Institutes of Health. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Retrieved from [Link]

  • National Institutes of Health. (2021). Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. Retrieved from [Link]

  • ACS Publications. (2003). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved from [Link]

  • ResearchGate. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • Googleapis.com. (2022). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property - Organization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Quinolines

Abstract

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant heterocyclic systems in medicinal chemistry and materials science. Its journey from a crude coal tar distillate to a privileged core in blockbuster pharmaceuticals is a compelling narrative of chemical ingenuity and pharmacological discovery. This technical guide provides an in-depth exploration of this history, beginning with the initial isolation of quinoline and progressing through the development of the classical synthetic methodologies that unlocked its vast chemical space. We will delve into the mechanistic underpinnings of these foundational reactions, offering field-proven insights into their execution. Furthermore, this guide chronicles the pharmacological awakening of quinoline derivatives, tracing their evolution from the first antimalarial agents to broad-spectrum antibiotics and modern therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the enduring legacy and future potential of substituted quinolines.

The Dawn of Quinoline: From Coal Tar to Alkaloid Core

The story of quinoline begins not in a sophisticated laboratory, but in the thick, black residue of coal processing. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a pungent odor from coal tar, which he named "leukol" (from the Greek for "white oil").[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the potent antimalarial alkaloid quinine with a strong base.[1] He called his discovery "Chinoilin" or "Chinolein."

Initially, these two substances were believed to be distinct. However, the astute observations of August Hoffmann later confirmed that they were, in fact, the identical compound.[1] This early work was pivotal, establishing a crucial link between a synthetic chemical derived from an industrial byproduct and the core structure of a vital, naturally occurring medicine. This dual identity foreshadowed quinoline's destiny as a versatile scaffold for synthetic chemists to explore and modify in the quest for new therapeutic agents.

The fundamental structure of quinoline is a bicyclic aromatic heterocycle, where a benzene ring is fused to a pyridine ring at the α and β positions (benzo[b]pyridine).[2] This planar, electron-deficient system would soon become the target of numerous synthetic endeavors.

The Classical Era: Forging the Quinoline Scaffold

The late 19th century was a golden age for synthetic organic chemistry, and the challenge of constructing the quinoline ring system from simple acyclic precursors captured the imagination of many chemists. This period gave rise to a series of robust and versatile named reactions that remain cornerstones of heterocyclic chemistry to this day.

The Skraup Synthesis (1880)

The first and perhaps most famous method for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup. The Skraup synthesis is a powerful, albeit often aggressive, reaction that constructs the quinoline ring in a single pot from an aniline, glycerol, an oxidizing agent (typically nitrobenzene), and concentrated sulfuric acid.[2][3]

Causality and Mechanism: The brilliance of the Skraup synthesis lies in its use of readily available starting materials. The sulfuric acid serves two purposes: it acts as a dehydrating agent and a catalyst for cyclization. The key intermediate is acrolein (propenal), which is not added directly but is formed in situ from the dehydration of glycerol.[3][4] This highly reactive α,β-unsaturated aldehyde is immediately trapped by the aniline via a Michael addition. The subsequent acid-catalyzed cyclization and oxidation yield the aromatic quinoline ring. The use of an oxidizing agent like nitrobenzene is crucial for the final aromatization step.[4]

Experimental Protocol: Skraup Synthesis of Quinoline

  • Apparatus Setup: In a 1-liter round-bottom flask fitted with a reflux condenser, place 24 g of ferrous sulfate heptahydrate.

  • Reagent Addition: Add 85 mL of concentrated sulfuric acid to the flask with caution. To this mixture, add 38 g (0.41 mol) of aniline, followed by 122 g (1.33 mol) of glycerol.

  • Initiation: Heat the mixture gently on a sand bath. Once the reaction begins (indicated by bubble formation), remove the heat source immediately. The reaction is highly exothermic and may become vigorous.[4] If necessary, moderate the reaction by cooling the flask with a wet towel.

  • Reaction Completion: Once the initial vigorous phase subsides, add 30 g (0.24 mol) of nitrobenzene (which also serves as the oxidizing agent) and heat the mixture under reflux for 3 hours.

  • Work-up: Allow the mixture to cool and pour it into 500 mL of water. Add a solution of sodium hydroxide to make the mixture alkaline, which will precipitate unreacted starting materials and byproducts.

  • Purification: Steam distill the mixture to isolate the quinoline. The quinoline, being slightly soluble in water, is then extracted from the distillate with an organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and purified by distillation (b.p. 237°C).[4]

Diagram: Skraup Synthesis Mechanism

Skraup_Synthesis cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ -2H₂O acrolein_ref aniline Aniline intermediate1 Aniline-Acrolein Adduct aniline->intermediate1 + Acrolein intermediate2 1,2-Dihydroquinoline intermediate1->intermediate2 H⁺ (H₂SO₄) -H₂O quinoline Quinoline intermediate2->quinoline [O] (Nitrobenzene)

Caption: Mechanism of the Skraup Synthesis.

The Doebner-von Miller Reaction (1881)

A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile modification. This reaction, also known as the Skraup-Doebner-von Miller synthesis, involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, typically hydrochloric acid or a Lewis acid.[2][5] This method allows for the synthesis of quinolines with substituents on the pyridine ring, a significant advantage over the parent Skraup reaction.[6]

Causality and Mechanism: Unlike the Skraup synthesis, the α,β-unsaturated carbonyl compound is typically pre-formed and added directly. The mechanism is believed to follow a similar pathway involving an initial Michael addition of the aniline to the unsaturated system, followed by acid-catalyzed cyclization onto the benzene ring and subsequent oxidation to furnish the aromatic quinoline product.[5]

Diagram: Doebner-von Miller Reaction

Doebner_von_Miller reactants Aniline + α,β-Unsaturated Carbonyl michael_adduct Michael Adduct (3-Anilinocarbonyl) reactants->michael_adduct Acid Catalyst (e.g., HCl) cyclized_intermediate Tetrahydroquinoline Intermediate michael_adduct->cyclized_intermediate Intramolecular Electrophilic Attack product Substituted Quinoline cyclized_intermediate->product Oxidation & Dehydration

Caption: General workflow of the Doebner-von Miller reaction.

The Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines. The reaction involves the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound (β-diketone).[2][7]

Causality and Mechanism: The reaction proceeds through the formation of an enamine intermediate (a Schiff base) from the aniline and one of the carbonyl groups of the β-diketone.[8] Under strong acid conditions (e.g., concentrated sulfuric acid), this intermediate is protonated, activating the molecule for an intramolecular electrophilic aromatic substitution, where the enamine ring closes onto the aniline's benzene ring.[9] A final dehydration step yields the substituted quinoline.[8]

Diagram: Combes Synthesis Mechanism

Combes_Synthesis reactants Aniline + β-Diketone enamine Enamine Intermediate (Schiff Base) reactants->enamine Condensation (-H₂O) cyclization Protonation & Cyclization enamine->cyclization H₂SO₄ dehydration Dehydration cyclization->dehydration product 2,4-Disubstituted Quinoline dehydration->product

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The Theoretical Underpinnings of Halogenated Fluoroquinolones: A Deep Dive into Structure, Activity, and In Silico Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the theoretical properties of halogenated fluoroquinolones, a critical class of synthetic antibacterial agents. Moving beyond a mere description of their empirical characteristics, we delve into the quantum mechanical and physicochemical principles that govern their efficacy and potential liabilities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, mechanistic understanding of how halogenation impacts the electronic structure, chemical reactivity, and ultimately, the biological activity of these vital therapeutic agents. We will dissect the intricate structure-activity relationships (SAR) through the lens of computational chemistry, elucidating the causal connections between molecular properties and antibacterial potency. Furthermore, this guide will present detailed protocols for in silico analysis, including Density Functional Theory (DFT) calculations and Quantitative Structure-Activity Relationship (QSAR) modeling, to empower rational drug design efforts.

Introduction: The Enduring Significance of Halogenated Fluoroquinolones

Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[2][][4] The introduction of a fluorine atom at the C-6 position of the quinolone nucleus was a watershed moment in the development of this class, leading to a dramatic increase in antimicrobial activity.[5] This pivotal discovery underscored the profound influence of halogenation on the therapeutic profile of these molecules. Halogenated quinolines are now recognized as a promising class of antibiofilm agents, particularly against resilient Gram-positive pathogens.[6]

This guide will navigate the theoretical landscape of halogenated fluoroquinolones, providing a foundational understanding of how the strategic incorporation of halogens can be leveraged to modulate their properties and enhance their therapeutic potential. We will explore how computational methodologies can provide invaluable insights into these properties, paving the way for the design of next-generation fluoroquinolones with improved efficacy and reduced side effects.

The Pivotal Role of Halogenation: A Physicochemical Perspective

The introduction of halogens into the fluoroquinolone scaffold induces significant alterations in the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

Electronic Effects: More Than Just Electron Withdrawal

Halogens are highly electronegative elements, with fluorine being the most electronegative of all.[7] This inherent property leads to a strong electron-withdrawing inductive effect, which significantly influences the acidity and basicity of the molecule.[8] Generally, halogenated compounds are more acidic than their non-halogenated counterparts.[8] This effect is most pronounced at positions ortho to the halogen substituent.[8] The polarity of the carbon-halogen bond is also a critical factor, with the C-F bond being the most polarized.[9] This increased polarity can enhance interactions with biological targets and influence solubility.[9]

Beyond simple inductive effects, halogens can participate in more complex interactions. The concept of the "σ-hole" describes a region of positive electrostatic potential on the halogen atom, which allows for attractive interactions known as halogen bonds.[10] These interactions can play a crucial role in drug-receptor binding and molecular recognition.[10][11]

Lipophilicity and Bioavailability

Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to permeate bacterial cell membranes.[10] However, this is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and unfavorable pharmacokinetic properties. The choice of halogen is therefore critical. For instance, fluorinated compounds tend to have lower log D values (a measure of lipophilicity at a specific pH) compared to their chlorinated counterparts.[8] The strategic placement of halogens can thus be used to fine-tune the lipophilicity of a fluoroquinolone to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Unraveling the Structure-Activity Relationship (SAR) of Halogenated Fluoroquinolones

The antibacterial potency of fluoroquinolones is exquisitely sensitive to their molecular structure. Decades of research have illuminated key SAR principles that guide the design of new analogs.

The Core Pharmacophore

The fundamental quinolone scaffold, particularly the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, is essential for antibacterial activity.[5][12] The carboxyl group at C-3 and the keto group at C-4 are critical for binding to the DNA-gyrase complex.[12] Modifications at these positions generally lead to a significant loss of activity.[13]

The Impact of Halogenation at Key Positions
  • C-6 Position: The introduction of a fluorine atom at this position is a hallmark of the fluoroquinolone class and dramatically enhances antibacterial activity.[12] This substitution is thought to increase cellular penetration and gyrase inhibition.[12]

  • C-8 Position: Halogenation at the C-8 position with fluorine or chlorine can improve oral absorption and enhance activity against anaerobic bacteria.[14] Furthermore, C-8 halogen and methoxy groups have been shown to improve the bactericidal activity against both wild-type and resistant bacterial strains.[15] Interestingly, substituents at this position can also influence the primary target of the fluoroquinolone in Gram-positive bacteria.[16]

  • Other Positions: While C-6 and C-8 are the most common sites for halogenation, modifications at other positions can also modulate activity. For example, a 2,4-difluorophenyl substituent at the N-1 position can increase activity against anaerobic bacteria, although it may decrease overall potency.[12]

The following diagram illustrates the key structural features of the fluoroquinolone scaffold and the impact of various substituents on its activity.

Caption: Key Structure-Activity Relationships in Halogenated Fluoroquinolones.

Theoretical and Computational Approaches to Understanding Halogenated Fluoroquinolones

Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing a theoretical framework to understand and predict the properties of molecules.

Density Functional Theory (DFT) for Elucidating Electronic Properties

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules.[17][18] It allows for the determination of various molecular descriptors that are crucial for understanding chemical reactivity and biological activity.

Key DFT-derived Descriptors:

  • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[18] Halogen substitution has been shown to stabilize the LUMO more than the HOMO, effectively reducing the HOMO-LUMO energy gap and potentially enhancing reactivity.[19]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding intermolecular interactions, including those with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugation, and intramolecular charge transfer interactions, which contribute to molecular stability.[18]

Experimental Protocol: DFT Calculation of a Halogenated Fluoroquinolone

  • Structure Optimization:

    • Construct the 3D structure of the halogenated fluoroquinolone molecule using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[18] This step finds the lowest energy conformation of the molecule.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation; no imaginary frequencies should be present.[19]

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energies.

    • Generate the MEP surface to visualize the electrostatic potential.

    • Conduct an NBO analysis to investigate intramolecular interactions.

  • Data Analysis:

    • Analyze the calculated HOMO-LUMO energy gap and correlate it with the expected chemical reactivity.

    • Examine the MEP map to identify potential sites for electrophilic and nucleophilic attack, as well as regions that may participate in hydrogen bonding or halogen bonding.

    • Interpret the NBO results to understand the electronic delocalization and stability of the molecule.

The following workflow diagram illustrates the process of using DFT to analyze the electronic properties of a halogenated fluoroquinolone.

DFT_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation (Verify Minimum Energy) B->C D 4. Single-Point Energy Calculation C->D If no imaginary frequencies E 5. Calculation of Molecular Properties D->E F HOMO/LUMO Energies E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbital (NBO) Analysis E->H I Analysis and Interpretation F->I G->I H->I

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Unlocking the Potential of 2,5-Dichloro-8-fluoroquinoline: A Technical Guide for Novel Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide to the untapped research potential of 2,5-Dichloro-8-fluoroquinoline. As a Senior Application Scientist, the following insights are a synthesis of established chemical principles and field-proven strategies in medicinal chemistry and materials science. This guide is structured to provide a logical progression from the foundational chemistry of this molecule to diverse, high-potential research avenues.

Core Molecular Attributes: A Foundation for Innovation

This compound is a halogenated aromatic heterocyclic compound with the molecular formula C₉H₄Cl₂FN and a molecular weight of 216.04 g/mol .[1][2] Its structure presents a unique combination of reactive sites, making it a versatile scaffold for chemical exploration.

PropertyValueSource
Molecular FormulaC₉H₄Cl₂FN[1]
Molecular Weight216.04 g/mol [1]
CAS Number1342357-62-3[1]
IUPAC NameThis compound[1]
SMILESC1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl[1]

Safety Profile: this compound is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment and handling procedures are mandatory when working with this compound.

I. Strategic Synthesis and Derivatization: Crafting a Diverse Chemical Library

The true potential of this compound lies in its capacity for selective functionalization. The presence of two distinct chlorine atoms and a fluorine atom on the quinoline core allows for a range of chemical modifications.

A. Proposed Synthesis of the Core Scaffold

synthesis_workflow A Substituted Aniline C Condensation A->C B Malonic Acid Derivative B->C D Cyclization C->D Thermal or Acid-catalyzed E Halogenation D->E Chlorinating Agents (e.g., SOCl₂, PCl₅) F This compound E->F derivatization_workflow A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B C Buchwald-Hartwig (R₂NH) A->C D Sonogashira Coupling (RC≡CH) A->D E Heck Coupling (R-CH=CH₂) A->E F C-2/C-5 Arylated/Alkylated Derivatives B->F G C-2/C-5 Aminated Derivatives C->G H C-2/C-5 Alkynylated Derivatives D->H I C-2/C-5 Alkenylated Derivatives E->I

Caption: Palladium-catalyzed derivatization strategies for this compound.

2. Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen activates the C-2 and C-4 positions for SNAr. While the C-4 position is unsubstituted, the C-2 chloro group can be displaced by various nucleophiles.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to yield ether derivatives.

  • Thiolation: Introduction of sulfur-containing moieties by reacting with thiols.

  • Amination: Direct displacement of the C-2 chlorine with amines, often requiring more forcing conditions than the Buchwald-Hartwig amination.

II. Potential Therapeutic Applications: A Roadmap for Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates. [3][4][5]The unique substitution pattern of this compound suggests several promising avenues for therapeutic development.

A. Anticancer Agents

Many substituted quinolines exhibit potent anticancer activity. [6]The derivatization of this compound can be directed towards the synthesis of compounds that target key cancer pathways.

Proposed Research Workflow:

  • Library Synthesis: Generate a diverse library of derivatives using the palladium-catalyzed and SNAr reactions described above.

  • In Vitro Screening: Screen the library against a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action (e.g., apoptosis induction, cell cycle arrest, kinase inhibition).

anticancer_screening_workflow A This compound Derivative Library C Compound Treatment (Dose-Response) A->C B Multi-well Plate Seeding of Cancer Cell Lines B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Hit Identification (IC₅₀ Determination) D->E F Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) E->F G Lead Optimization F->G

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Spectroscopic Characterization of 2,5-Dichloro-8-fluoroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2,5-Dichloro-8-fluoroquinoline, a key intermediate in pharmaceutical and materials science research. While experimental data for this specific compound is not widely available in public databases, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its analysis. Researchers, scientists, and drug development professionals will find detailed methodologies and predictive insights to support their work in synthesizing and characterizing this and similar molecules.

Introduction to this compound

This compound is a halogenated quinoline derivative. The quinoline scaffold is a core structure in many biologically active compounds, and the specific substitution pattern of chlorine and fluorine atoms in this molecule is anticipated to significantly influence its physicochemical and biological properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in further research.

Molecular Structure and Properties:

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₄Cl₂FNPubChem
Molecular Weight 216.04 g/mol PubChem
CAS Number 1342357-62-3PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, as well as the nitrogen atom in the quinoline ring. The introduction of a chlorine atom at the 2-position of a quinoline ring is known to induce notable shifts in the resonance of the protons, particularly those in the pyridine ring[1].

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.4 - 7.6dJ(H3-H4) = 8.5 - 9.0
H-48.0 - 8.2dJ(H4-H3) = 8.5 - 9.0
H-67.6 - 7.8tJ(H6-H7) ≈ 7.5 - 8.0
H-77.3 - 7.5ddJ(H7-H6) ≈ 7.5 - 8.0, J(H7-F8) ≈ 4.0 - 5.0

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The electronegative substituents will cause significant downfield shifts for the carbons to which they are attached (C-2, C-5, and C-8). The electronegative chlorine atom in 2-chloroquinoline significantly influences the chemical shifts of the carbon atoms in its vicinity, most notably C-2 and C-4[1].

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 153
C-3122 - 125
C-4135 - 138
C-4a128 - 131
C-5130 - 133
C-6126 - 129
C-7120 - 123 (d, J(C7-F8) ≈ 10-15 Hz)
C-8155 - 158 (d, J(C8-F) ≈ 250-260 Hz)
C-8a145 - 148

Note: These are predicted values. The carbon attached to fluorine (C-8) will exhibit a large one-bond coupling constant (¹JCF), and other nearby carbons will show smaller couplings.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. A single signal is expected for the fluorine at the C-8 position. Its chemical shift will be characteristic of a fluorine atom on an aromatic ring.

Predicted ¹⁹F NMR Data (in CDCl₃):

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-8-110 to -130ddd

Note: The multiplicity will arise from coupling to H-7 and potentially longer-range couplings.

Experimental Protocol for NMR Analysis

A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows[1]:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for at least five minutes.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F. Shim the magnetic field to obtain optimal resolution and peak shape.

  • Acquisition of ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. For better sensitivity, a larger number of scans may be required.

  • Acquisition of ¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants for all spectra.

Caption: General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, C-Cl, and C-F bonds.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretching
1620 - 1580C=C and C=N stretching in the quinoline ring
1500 - 1400Aromatic ring skeletal vibrations
1250 - 1000C-F stretching
850 - 750C-Cl stretching
900 - 675Out-of-plane C-H bending

Note: The exact positions of the peaks will be influenced by the overall substitution pattern.

Experimental Protocol for FTIR Analysis

For solid samples, the KBr pellet method is common:[2]

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for solid-state FTIR analysis via the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or cyclohexane, is expected to exhibit multiple absorption bands characteristic of the quinoline chromophore. The positions and intensities of these bands will be influenced by the chloro and fluoro substituents. Generally, quinoline and its derivatives show complex spectra with bands corresponding to π → π* transitions. The UV absorption spectra of some fluoroquinolone antibiotics show significant overlap in the 220–370 nm range.[3]

Predicted UV-Vis Absorption Maxima (λmax):

SolventPredicted λmax (nm)
Ethanol230 - 250, 270 - 290, 310 - 330
Cyclohexane225 - 245, 265 - 285, 305 - 325

Note: The exact λmax values and molar absorptivities (ε) need to be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample of known concentration in a UV-transparent solvent. Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Baseline Correction: Fill a cuvette with the pure solvent (blank) and record a baseline spectrum.

  • Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200 - 400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Dilutions prep_stock->prep_dilutions baseline Record Baseline (Blank) prep_dilutions->baseline measure_sample Measure Sample Spectrum baseline->measure_sample analyze Identify λmax measure_sample->analyze

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, MS, IR, and UV-Vis techniques, is essential for its unambiguous identification and characterization. This guide provides a predictive framework and detailed experimental protocols to assist researchers in this endeavor. The successful application of these methods will enable the confident use of this compound in further synthetic applications and biological studies.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Gholivand, K., & Torkashvand, M. (2019). Calculations of 13C NMR chemical shifts and F–C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 57(4), 195-203.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 23, 2026, from [Link]

  • Al-Majidi, S. M. R., & Al-Amiery, A. A. (2021). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. BMC Chemistry, 15(1), 1-13.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 23, 2026, from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved January 23, 2026, from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved January 23, 2026, from [Link]

  • University of California, Davis. (n.d.). NMR Spectroscopy. Retrieved January 23, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: 2,5-Dichloro-8-fluoroquinoline as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The quinoline nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that forms the core of numerous approved therapeutics.[1][2][3] Its rigid, planar structure and hydrogen-bonding capabilities make it an ideal anchor for engaging with biological targets ranging from enzymes to nucleic acids. This guide focuses on a specific, strategically-functionalized derivative: 2,5-Dichloro-8-fluoroquinoline . While not a widely studied molecule in its own right, its true value lies in its exceptional potential as a versatile starting material for the synthesis of diverse compound libraries.

The presence of two chlorine atoms at the C2 and C5 positions, each with distinct electronic environments, allows for selective, sequential chemical modifications. The C8-fluoro group further modulates the electronic properties and can serve as a key interaction point with protein targets. This document provides a senior scientist's perspective on harnessing this scaffold, moving beyond simple recitation of facts to explain the strategic rationale behind synthetic choices and to propose logical pathways for drug discovery.

The Strategic Value of this compound

The power of this scaffold lies in the predictable and differential reactivity of its halogenated positions. Understanding this is critical for rational library design.

  • C2-Chloro Position : This position is electron-deficient due to the adjacent nitrogen atom. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .

  • C5-Chloro Position : This position behaves more like a standard aryl chloride and is an excellent handle for Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura reaction.

  • C8-Fluoro Position : The strong electron-withdrawing nature of fluorine at this position influences the overall electronics and basicity (pKa) of the quinoline nitrogen. In a biological context, fluorine is a well-established bioisostere for a hydrogen atom but can also act as a weak hydrogen bond acceptor, potentially forming crucial interactions with target proteins.[4]

This differential reactivity allows for a two-step, selective functionalization, creating a diverse library of 2,5-disubstituted-8-fluoroquinolines from a single starting material.

Logical Workflow for Library Synthesis

The following diagram illustrates the core strategy for leveraging this compound. The most common and reliable approach is to first perform a cross-coupling reaction at the C5 position, which is typically less reactive towards SNAr, followed by substitution at the more activated C2 position.

G start This compound step1 Step 1: C5-Functionalization (e.g., Suzuki Coupling) start->step1 intermediate 2-Chloro-5-Aryl-8-fluoroquinoline Intermediate step1->intermediate step2a Step 2a: C2-Amination (Buchwald-Hartwig) intermediate->step2a step2b Step 2b: C2-Substitution (SNAr with R-OH / R-SH) intermediate->step2b final_lib Diverse Library of 2,5-Disubstituted-8-fluoroquinolines step2a->final_lib step2b->final_lib

Caption: Sequential functionalization workflow for library synthesis.

Core Synthetic Protocols: Building the Library

The following protocols are presented as robust starting points. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5-Position

This protocol selectively functionalizes the C5-chloro position, leaving the C2-chloro intact for subsequent reactions. The choice of a palladium catalyst and ligand is crucial for achieving high efficiency with an aryl chloride substrate.[5][6]

Reaction Principle: The Suzuki reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a C-C bond between an aryl halide and an organoboron compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (Spherical Phosphine ligand) or XPhos (5.0 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (10:1 v/v)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuation and Backfill: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous dioxane/water mixture via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Expert Causality:

  • Why Pd₂(dba)₃/SPhos? Aryl chlorides are less reactive than bromides or iodides. Bulky, electron-rich phosphine ligands like SPhos or XPhos are essential to promote the oxidative addition of the Pd(0) catalyst into the strong C-Cl bond and facilitate the reductive elimination step.[5]

  • Why K₃PO₄? A strong base is required to activate the boronic acid for the transmetalation step.[5][7] K₃PO₄ is effective and generally well-tolerated.

  • Why Dioxane/Water? The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle. Dioxane is an excellent solvent for the organic components.

Trustworthiness - Product Validation:

  • ¹H NMR: Expect to see the disappearance of the proton signal corresponding to the C5 position and the appearance of new aromatic signals from the coupled aryl group.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the C5-arylated product.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

This protocol is ideal for introducing primary or secondary amines at the C2 position of the intermediate synthesized in Protocol 1.[8][9][10]

Reaction Principle: Similar to Suzuki coupling, this is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[11]

Materials:

  • 2-Chloro-5-aryl-8-fluoroquinoline intermediate (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Pd(OAc)₂ (Palladium(II) Acetate) (2.0 mol%) or a pre-catalyst like G3-XPhos (2.0 mol%)

  • XPhos ligand (4.0 mol%, if using Pd(OAc)₂)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried flask, add the 2-chloro-quinoline intermediate, Pd(OAc)₂, XPhos (if used), and NaOtBu.

  • Evacuation and Backfill: Seal and purge the flask with an inert gas.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor by TLC or LC-MS until completion (typically 2-16 hours).[8]

  • Work-up: Cool to room temperature, quench carefully with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Expert Causality:

  • Why a Bulky Ligand (XPhos)? The steric bulk of ligands like XPhos is critical for preventing the formation of inactive palladium-amine complexes and for promoting the final reductive elimination step that forms the C-N bond.[10]

  • Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

Trustworthiness - Product Validation:

  • ¹H NMR: Observe the disappearance of the proton signal at the C3 position (which is adjacent to the C2-Cl) and the appearance of new signals corresponding to the amine moiety. A characteristic downfield shift of the C4 proton is also expected.

  • Mass Spectrometry (MS): The molecular ion peak should confirm the mass of the aminated product.

Potential Applications in Drug Discovery

Derivatives of this compound are prime candidates for screening in several high-impact therapeutic areas.

A. Kinase Inhibitors

The quinoline scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom at position 1 can form a critical hydrogen bond with the backbone of the kinase hinge region.

Rationale:

  • Scaffold Mimicry: Many FDA-approved tyrosine kinase inhibitors (TKIs) like Lapatinib and Bosutinib feature a disubstituted quinoline or quinazoline core.

  • Vectorial Diversity: The synthetic handles at C2 and C5 allow for the installation of different chemical groups that can probe distinct pockets within the ATP-binding site, enabling structure-activity relationship (SAR) studies.

  • Role of C8-Fluorine: The 8-fluoro group can enhance binding affinity through favorable electrostatic interactions or by modulating the basicity of the quinoline nitrogen to optimize the hinge-binding interaction.

Screening Protocol - Kinase Inhibition Assay (Generic):

  • Assay Principle: An in vitro assay using a purified recombinant kinase, a suitable substrate (e.g., a peptide), and ³²P-labeled ATP. Inhibition is measured by the reduction in phosphorylated substrate.

  • Procedure: a. Prepare a dilution series of the test compound (derived from this compound). b. In a microplate, combine the kinase, substrate, and test compound in an appropriate assay buffer. c. Initiate the reaction by adding ³²P-ATP. d. Incubate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 30-60 minutes). e. Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper). f. Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required for 50% inhibition).

B. Anticancer Agents via Topoisomerase Inhibition

Fluoroquinolone antibiotics have been successfully repurposed as anticancer agents due to their ability to inhibit human topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells.[12][13] This leads to DNA damage and apoptosis.

Rationale:

  • Mechanism of Action: Compounds derived from this compound can be designed to mimic the mechanism of established fluoroquinolone anticancer agents, which stabilize the complex between DNA and topoisomerase II, leading to double-strand breaks.

  • Advantages: Fluoroquinolone-based anticancer agents may offer improved toxicity profiles and a reduced risk of drug resistance compared to conventional chemotherapeutics like doxorubicin.

Data Presentation: Cytotoxicity of Related Fluoroquinolone Analogs

The table below summarizes the reported in vitro anticancer activity of various ciprofloxacin derivatives against different cancer cell lines to provide a benchmark for potential screening efforts.[14]

Compound ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Mechanism of ActionReference
Ciprofloxacin-Chalcone HybridLeukemia0.21 - 57.6Topoisomerase I & II Inhibition[14]
Ciprofloxacin-Chalcone HybridLiver (HepG2)5.6 (48h)G2/M Arrest, Apoptosis[14]
Ciprofloxacin-Chalcone HybridBreast (MCF7)11.5 (48h)G2/M Arrest, Apoptosis[14]

Screening Workflow for Anticancer Activity:

G start Synthesized Library step1 Primary Screen: Cytotoxicity Assay (e.g., MTT) vs. Cancer Cell Lines (MCF-7, HepG2) start->step1 hit_compounds Hit Compounds (IC50 < 10 µM) step1->hit_compounds step2 Secondary Screen: Topoisomerase II Inhibition Assay hit_compounds->step2 step3 Mechanism of Action Studies: Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Caspase-3/7) hit_compounds->step3 lead_candidate Lead Candidate for further optimization step2->lead_candidate step3->lead_candidate

Caption: Workflow for anticancer drug discovery screening.

Conclusion and Future Outlook

This compound represents a powerful, yet underexplored, platform for medicinal chemistry. Its value is not in its intrinsic biological activity, but in its capacity as a versatile chemical scaffold. The ability to perform selective, sequential functionalization at the C5 and C2 positions provides a clear and logical path to generating novel, diverse, and complex molecules. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this building block in the pursuit of new kinase inhibitors, anticancer agents, and other vital therapeutics.

References
  • This compound | C9H4Cl2FN | CID 64208256 - PubChem. Available at: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. Available at: [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. Available at: [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Publishing. Available at: [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - NIH. Available at: [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available at: [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. Available at: [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. Available at: [Link]

  • From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PubMed Central. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. Available at: [Link]

  • Tyrosine kinase inhibitors enhance ciprofloxacin-induced phototoxicity by inhibiting ABCG2. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]

  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study - ResearchGate. Available at: [Link]

  • Novel fluoroquinolone analogs as anticancer agents - News-Medical.Net. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. Available at: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. Available at: [Link]

  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC - NIH. Available at: [Link]

  • (PDF) Towards anticancer fluoroquinolones: A review article - ResearchGate. Available at: [Link]

  • Quinolone antibiotics - PMC - PubMed Central - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

Sources

The Strategic Utility of 2,5-Dichloro-8-fluoroquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Rise of a Versatile Building Block

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that interact with biological targets with high affinity and specificity. Within this important class of heterocycles, halo-substituted quinolines are particularly valuable as versatile intermediates, enabling the construction of complex molecular architectures through a variety of cross-coupling and nucleophilic substitution reactions.

2,5-Dichloro-8-fluoroquinoline has emerged as a particularly strategic building block. The differential reactivity of its two chloro-substituents, influenced by the electronic properties of the quinoline nitrogen and the fluorine atom, allows for selective and sequential functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound, with a focus on regioselective transformations and detailed, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic transformations, it is crucial to understand the properties and handling requirements of this compound.

PropertyValue
Molecular Formula C₉H₄Cl₂FN
Molecular Weight 216.04 g/mol
CAS Number 1342357-62-3
Appearance Off-white to yellow solid

Safety Profile: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Core Synthetic Applications: A Tale of Two Chlorines

The synthetic utility of this compound lies in the distinct electronic environments of the chlorine atoms at the C2 and C5 positions. The C2 position is alpha to the ring nitrogen, rendering it significantly more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cycles. This inherent reactivity difference is the cornerstone of regioselective synthesis using this building block.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[3] For this compound, these reactions can be directed with high regioselectivity.

Regioselective Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between an organoboron species and an organic halide.[4] In the case of this compound, the reaction can be selectively performed at the more reactive C2 position. This is attributed to the higher electrophilicity of the C2 carbon due to its proximity to the electron-withdrawing quinoline nitrogen, which facilitates the initial oxidative addition of the Pd(0) catalyst.[5]

Conceptual Workflow for Selective Suzuki Coupling

cluster_0 Step 1: Selective C2 Arylation cluster_1 Step 2: Optional C5 Functionalization Start This compound Reagents1 Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Start->Reagents1 Suzuki-Miyaura Coupling Product1 2-Aryl-5-chloro-8-fluoroquinoline Reagents1->Product1 Product1_copy 2-Aryl-5-chloro-8-fluoroquinoline Reagents2 Second Coupling Partner (e.g., Amine, Boronic Acid) Different Catalyst/Conditions Product1_copy->Reagents2 Further Transformation Product2 2-Aryl-5-substituted-8-fluoroquinoline Reagents2->Product2

Caption: Sequential functionalization workflow.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position

This protocol is adapted from methodologies developed for the regioselective coupling of 2,4-dichloroquinolines.[4]

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

    • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (10 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the 1,4-dioxane and water, and degas the resulting mixture by bubbling argon through it for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of argon.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-chloro-8-fluoroquinoline.

  • Causality and Trustworthiness: The use of a slight excess of the boronic acid ensures complete consumption of the starting material. The aqueous dioxane solvent system is effective for dissolving both the organic and inorganic reagents. Pd(PPh₃)₄ is a reliable catalyst for this type of transformation, although other ligand/palladium source combinations can be explored. The regioselectivity is driven by the inherent electronic properties of the substrate.

Regioselective Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a linkage of immense importance in pharmaceuticals.[3] Similar to the Suzuki coupling, this reaction can be performed selectively at the C2 position of this compound. The choice of ligand is critical in Buchwald-Hartwig aminations and can influence reaction efficiency and scope.

Protocol 2: Selective Buchwald-Hartwig Amination at the C2 Position

This protocol is based on established methods for the amination of halo-N-heterocycles.[6]

  • Materials:

    • This compound (1.0 mmol)

    • Amine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol)

    • Xantphos (0.06 mmol)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Toluene (10 mL, anhydrous)

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound, the amine, and sodium tert-butoxide.

    • Evacuate and backfill the tube with argon.

    • Add Pd₂(dba)₃ and Xantphos.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the mixture in an oil bath at 110 °C for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the 2-amino-5-chloro-8-fluoroquinoline product.

  • Expertise & Experience: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a robust catalytic system for C-N coupling. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. Anhydrous and oxygen-free conditions are crucial for catalyst stability and activity.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For dihaloquinolines, the position of substitution is dictated by the relative stability of the Meisenheimer intermediate.

Understanding Regioselectivity in SNAr Reactions

While palladium-catalyzed reactions show strong selectivity for the C2 position, SNAr reactions can exhibit more nuanced regioselectivity. Generally, for N-heterocycles like quinoline, the position para to the nitrogen (C4) is highly activated towards nucleophilic attack. However, in the 2,5-dichloro system, the C2 position is also significantly activated by the adjacent nitrogen. The outcome can be influenced by the nature of the nucleophile and the reaction conditions. For many common nucleophiles, such as amines and alkoxides, substitution is often favored at the more electron-deficient C2 position, especially under kinetic control.

Reaction Pathway for SNAr at C2

SNAr_Mechanism Substrate This compound Intermediate Meisenheimer Complex (Negative charge delocalized onto Nitrogen) Substrate->Intermediate Nucleophilic Attack at C2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 2-Nu-5-chloro-8-fluoroquinoline Intermediate->Product Loss of Cl⁻ Start This compound Step1 Buchwald-Hartwig Amination (Protocol 2) Start->Step1 Intermediate 2-Anilino-5-chloro- 8-fluoroquinoline Step1->Intermediate Step2 Suzuki Coupling (Protocol 1) Intermediate->Step2 Final_Product Kinase Inhibitor Scaffold Step2->Final_Product

Sources

Application Note and Protocol for the Purification of 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-8-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. As a key intermediate in the synthesis of novel pharmaceutical agents and functional materials, the purity of this compound is paramount to ensure the reliability and reproducibility of downstream applications. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common purification techniques and the rationale behind procedural choices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The following table summarizes key properties.[1]

PropertyValueSource
Molecular Formula C₉H₄Cl₂FNPubChem[1]
Molecular Weight 216.04 g/mol PubChem[1]
CAS Number 1342357-62-3PubChem[1]

Note: Experimental data such as melting point, boiling point, and solubility in various organic solvents should be determined empirically for the crude material to aid in the selection of an appropriate purification method and solvent system.

Anticipated Impurities

The nature and quantity of impurities in a sample of this compound will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Regioisomers: Isomers with different substitution patterns of the chloro and fluoro groups on the quinoline ring.

  • Over- or Under-halogenated Byproducts: Quinolines with more or fewer than two chlorine atoms.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

  • Reaction Byproducts: Other compounds formed during the synthesis.

Purification Strategies

A multi-step purification approach is often necessary to achieve high purity. The following protocols for recrystallization and column chromatography are recommended.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent.[2][3] The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Protocol for Recrystallization:

  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).

    • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

    • Heat the test tubes in a water bath or on a hot plate. A suitable solvent will dissolve the compound completely upon heating.[3]

    • Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable choice.[2]

    • If a single solvent is not effective, a two-solvent system can be employed.[4]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the compound.[3]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal.[4]

    • Boil the solution for a few minutes.[4]

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Workflow for Recrystallization:

Caption: A generalized workflow for the purification of solids by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5][6][7] For non-polar to moderately polar compounds like this compound, silica gel is a common stationary phase.[5]

Protocol for Column Chromatography:

  • Eluent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate (silica gel).

    • Develop the TLC plate in various solvent systems of differing polarity (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol).[8]

    • The ideal eluent system will provide a good separation between the spot corresponding to this compound and any impurity spots, with the target compound having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[9]

    • Add a small layer of sand.[9]

    • Prepare a slurry of silica gel in the chosen eluent.[9]

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column.[9]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if necessary) to begin the flow of the eluent through the column.

    • Collect the eluate in a series of fractions (e.g., in test tubes or flasks).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

    • Remove the solvent by rotary evaporation to yield the purified this compound.

Workflow for Column Chromatography:

Caption: A step-by-step workflow for purification by column chromatography.

Acid-Base Extraction/Washing

The quinoline core contains a basic nitrogen atom, which can be protonated in an acidic aqueous solution. This property can be exploited to remove neutral or acidic impurities.

Protocol for Acidic Wash:

  • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated quinoline will move to the aqueous layer.

  • Separate the aqueous layer containing the desired compound.

  • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

  • Neutralize the aqueous layer with a base (e.g., 1 M NaOH) to precipitate the purified this compound.

  • Extract the purified compound back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Purity Assessment

The purity of the final product should be assessed using one or more of the following analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple eluent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting

ProblemPossible CauseSolution
Recrystallization:
Oiling out (formation of an oil instead of crystals)The boiling point of the solvent is higher than the melting point of the compound. The solution is cooled too quickly.Use a lower-boiling solvent. Allow the solution to cool more slowly.
No crystals formThe solution is not saturated.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal.
Low recoveryToo much solvent was used. The compound has significant solubility in the cold solvent.Use less solvent initially. Cool the solution for a longer period in an ice bath.
Column Chromatography:
Poor separationThe eluent is too polar or not polar enough. The column was not packed properly.Adjust the polarity of the eluent based on TLC analysis. Repack the column carefully to avoid channels.
Compound is stuck on the columnThe eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[8]
Cracking of the silica bedThe column ran dry.Always keep the solvent level above the top of the stationary phase.

Safety Precautions

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and any of the solvents used in the purification procedures.

References

  • Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-Fluoro-8-quinolinol and Related 6-Fluoroquinolines. Monatshefte für Chemie / Chemical Monthly, 133(11), 1437–1442. [Link]

  • Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Química Orgánica. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. How to purify synthetic fluoroquinolones, using column chromatography?. [Link]

  • Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • PubChem. This compound-3-carboxylic acid. [Link]

  • Stubbings, J., et al. (2011). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. 49th Interscience Conference on Antimicrobial Agents and Chemotherapy.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]

  • Khan Academy. Column chromatography [Video]. [Link]

  • Al-Hiari, Y. M., et al. (2015). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 20(12), 22354–22367. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2016, May 13). Column chromatography | Chemistry [Video]. YouTube. [Link]

  • Fralin Life Sciences Institute at Virginia Tech. COLUMN CHROMATOGRAPHY KIT. [Link]

  • PubChem. 2,5-Dichloro-3-(chloromethyl)-8-fluoroquinoline. [Link]

  • Bălășescu, E., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 15(3), 336. [Link]

  • PubChem. 2-Chloro-8-fluoroquinoline. [Link]

  • Canadian Journal of Chemistry. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

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Application Notes and Protocols for the Analytical Characterization of 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,5-Dichloro-8-fluoroquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. As with any novel chemical entity intended for pharmaceutical or other high-purity applications, comprehensive analytical characterization is paramount. This document provides a detailed guide to the analytical methodologies for the identification, purity assessment, and structural elucidation of this compound. The protocols herein are designed to be robust and scientifically sound, providing a framework for researchers to obtain reliable and reproducible data.

The structural complexity and potential for isomeric impurities necessitate a multi-faceted analytical approach. This guide will detail the application of chromatographic, spectroscopic, and thermal analysis techniques to provide a comprehensive characterization of this compound. For each technique, the underlying principles, detailed experimental protocols, and expected data are presented.

Chemical and Physical Properties

Before delving into the analytical protocols, a summary of the key physical and chemical properties of this compound is essential for context.

PropertyValueSource
Molecular Formula C₉H₄Cl₂FNPubChem[1]
Molecular Weight 216.04 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1342357-62-3PubChem[1]

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for the separation of potential isomers and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus elute later. The presence of two chlorine atoms and a fluorine atom on the quinoline core will significantly influence its retention characteristics.

Rationale for Method Design: A C18 column is a versatile and robust choice for the separation of a wide range of organic molecules, including halogenated aromatic compounds. The mobile phase composition of acetonitrile and water is a common starting point for reversed-phase chromatography, and the addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape for nitrogen-containing heterocyclic compounds like quinolines by suppressing the ionization of the basic nitrogen atom. UV detection is suitable as the quinoline ring system is a strong chromophore.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • Formic acid (or phosphoric acid).
  • Sample Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B, 2-15 min: 40-90% B, 15-18 min: 90% B, 18-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or scan for optimal wavelength with DAD)

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  • The retention time of the main peak in the sample should match that of the reference standard.
  • Peak tailing and asymmetry should be monitored to ensure good chromatographic performance.

Expected Results: A sharp, well-defined peak for this compound should be observed. The retention time will be dependent on the exact conditions and column used. Any impurities or isomers will appear as separate peaks, allowing for their quantification.

Diagram of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Water (50:50) inj Inject Sample prep->inj col C18 Column Separation (Gradient Elution) inj->col det UV Detection (254 nm) col->det chrom Chromatogram Generation det->chrom integ Peak Integration & Purity Calculation chrom->integ

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.

Rationale for Method Design: GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile organic compounds. For halogenated quinolines, a mid-polarity column like a 5% phenyl-methylpolysiloxane is a good choice to achieve separation. Electron ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be used for structural elucidation and library matching.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

2. Reagents and Sample Preparation:

  • Dichloromethane or Ethyl Acetate (GC grade).
  • Sample Solution: Dissolve a small amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

ParameterCondition
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

4. Data Analysis:

  • The total ion chromatogram (TIC) will show the separation of different components in the sample.
  • The mass spectrum of the main peak should be analyzed to confirm the molecular ion and fragmentation pattern of this compound.
  • The presence of impurities can be identified by their respective peaks and mass spectra.

Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 215, with the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Fragmentation may involve the loss of chlorine, fluorine, or HCN, providing further structural confirmation.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Rationale for Method Design: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS) is used as an internal standard. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

3. NMR Parameters:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz100 MHz
Pulse Program Standard single pulseProton-decoupled
Acquisition Time ~3-4 s~1-2 s
Relaxation Delay 1-2 s2-5 s
Number of Scans 16-64512-2048

4. Data Analysis:

  • ¹H NMR: Chemical shifts (δ) are reported in ppm relative to TMS (δ 0.00). The integration of peaks corresponds to the number of protons. Coupling constants (J) provide information about adjacent protons.
  • ¹³C NMR: Chemical shifts (δ) are reported in ppm relative to the solvent peak (CDCl₃ at δ 77.16).

Expected Spectral Data (Predicted):

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The spectrum will show 9 distinct signals for the carbon atoms of the quinoline ring. The carbons attached to chlorine and fluorine will show characteristic chemical shifts and may exhibit C-F coupling. Carbons attached to chlorine will be shifted downfield, and the carbon attached to fluorine will show a large one-bond C-F coupling constant.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides a "fingerprint" of the functional groups present in the molecule.

Rationale for Method Design: Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. Alternatively, preparing a KBr pellet is a traditional and reliable method for solid samples.

Experimental Protocol: FTIR Analysis

1. Instrumentation:

  • FTIR spectrometer, preferably with an ATR accessory.

2. Sample Preparation:

  • ATR: Place a small amount of the solid sample directly on the ATR crystal.
  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

3. FTIR Parameters:

ParameterSetting
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32

4. Data Analysis:

  • Identify characteristic absorption bands corresponding to the functional groups present in this compound.

Expected Absorption Bands (Predicted):

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1600-1450C=C and C=N stretching in the aromatic ring
1200-1000C-F stretching
850-750C-Cl stretching
900-650Out-of-plane C-H bending
Mass Spectrometry (MS)

Principle: As described in the GC-MS section, mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a pure solid sample, direct infusion into a mass spectrometer with an appropriate ionization source can be used.

Rationale for Method Design: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and often produces a strong protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight.

Experimental Protocol: Direct Infusion ESI-MS

1. Instrumentation:

  • Mass spectrometer with an ESI source.

2. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~10 µg/mL.

3. MS Parameters:

ParameterSetting
Ionization Mode Positive ESI
Capillary Voltage 3-4 kV
Nebulizing Gas Nitrogen
Drying Gas Temp. 250-350 °C
Mass Scan Range 50-500 m/z

4. Data Analysis:

  • Identify the protonated molecular ion [M+H]⁺ and its isotopic pattern.

Expected Results: A prominent ion at m/z 216 [M+H]⁺ with the characteristic isotopic pattern for two chlorine atoms should be observed.

Thermal Analysis

Thermal analysis techniques provide information about the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Principle:

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.

  • TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles.

Rationale for Method Design: DSC is the standard method for determining the melting point of a pure crystalline solid. TGA provides valuable information about the thermal stability of the compound, which is important for understanding its handling and storage requirements.

Experimental Protocol: DSC and TGA

1. Instrumentation:

  • Differential Scanning Calorimeter.
  • Thermogravimetric Analyzer.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

3. Analytical Conditions:

ParameterDSCTGA
Temperature Range 25 °C to a temperature above the melting point25 °C to 600 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min

4. Data Analysis:

  • DSC: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.
  • TGA: Determine the onset temperature of decomposition.

Expected Results:

  • DSC: A sharp endothermic peak corresponding to the melting of the compound. The peak temperature is the melting point.

  • TGA: The TGA curve will show a stable baseline until the decomposition temperature is reached, at which point a significant mass loss will be observed.

Integrated Analytical Strategy

A comprehensive characterization of this compound requires the integration of data from multiple analytical techniques. The following diagram illustrates a logical workflow for the complete analysis of a new batch of this compound.

Diagram of Integrated Analytical Workflow

Integrated_Workflow cluster_initial Initial Screening & Purity cluster_structure Structural Elucidation cluster_physical Physicochemical Properties cluster_final Final Characterization Report hplc HPLC-UV (Purity, Isomers) nmr NMR (1H, 13C) (Connectivity) hplc->nmr report Comprehensive Data Analysis & Report Generation hplc->report gcms GC-MS (Volatile Impurities) gcms->nmr gcms->report ms High-Res MS (Molecular Formula) nmr->ms nmr->report ftir FTIR (Functional Groups) ms->ftir ms->report dsc DSC (Melting Point) ftir->dsc ftir->report tga TGA (Thermal Stability) dsc->tga tga->report

Caption: Integrated workflow for the comprehensive characterization of this compound.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently determine the identity, purity, and structural integrity of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for research, development, and quality control purposes.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

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The Strategic Utility of 2,5-Dichloro-8-fluoroquinoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its rigid bicyclic structure provides a versatile framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets.[1] Many natural and synthetic quinoline-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The continuous pursuit of novel therapeutics has led to the development of highly functionalized quinoline derivatives, with halogenated quinolines emerging as particularly valuable building blocks in drug synthesis.[3]

This technical guide focuses on the application of 2,5-dichloro-8-fluoroquinoline as a strategic starting material for the synthesis of complex bioactive molecules. We will delve into the rationale behind its use, highlighting the influence of its specific substitution pattern on reactivity and biological activity. Detailed, field-proven protocols for the derivatization of this versatile building block will be provided, empowering researchers, scientists, and drug development professionals to leverage its potential in their synthetic endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₉H₄Cl₂FN[4]
Molecular Weight 216.04 g/mol [4]
CAS Number 1342357-62-3[4]
Appearance Solid[4]

Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

The Rationale for Employing this compound in Medicinal Chemistry

The specific substitution pattern of this compound offers distinct advantages in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and kinase inhibitors.

  • Differential Reactivity of the Chloro Substituents: The chlorine atoms at the 2- and 5-positions exhibit different reactivity profiles. The C2-chloro group is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent nitrogen atom.[5] This allows for the selective introduction of various nucleophiles, such as amines and alcohols, at this position. The C5-chloro group is generally less reactive towards SₙAr but can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This differential reactivity is a powerful tool for the regioselective construction of complex molecular architectures.

  • Modulation of Physicochemical and Pharmacokinetic Properties: The fluorine atom at the 8-position and the chlorine atoms significantly influence the electronic properties of the quinoline ring system. Halogenation is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups.[3] The lipophilicity conferred by the halogen atoms can also impact the pharmacokinetic profile of the final molecule, affecting its absorption, distribution, metabolism, and excretion (ADME).

  • Contribution to Biological Activity: The substitution pattern can directly contribute to the biological activity of the resulting molecule. For instance, in the fluoroquinolone class of antibiotics, the substituents on the quinoline core are crucial for their interaction with bacterial DNA gyrase and topoisomerase IV. The presence and position of halogen atoms can influence the binding affinity and spectrum of activity.

Synthetic Applications and Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are based on established synthetic strategies for analogous compounds and are designed to be robust and reproducible.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution at the C2-Position

This protocol describes the selective displacement of the C2-chloro group with an amine, a common step in the synthesis of many bioactive quinoline derivatives.

Reaction Scheme:

G reactant1 This compound product 2-Amino-5-chloro-8-fluoroquinoline derivative reactant1->product reactant2 R-NH2 (Nucleophile) reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMSO)

A representative nucleophilic aromatic substitution.

Materials:

  • This compound

  • Amine nucleophile (e.g., 3-hydroxyazetidine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO, add the amine nucleophile (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-5-chloro-8-fluoroquinoline derivative.

Causality Behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that can dissolve the reactants and effectively solvate the potassium carbonate, enhancing its basicity. Its high boiling point is suitable for reactions requiring elevated temperatures.

  • Base: Potassium carbonate is a mild base that acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is necessary to overcome the activation energy of the SₙAr reaction. The optimal temperature may vary depending on the nucleophilicity of the amine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol details the formation of a carbon-carbon bond at the C5-position, demonstrating the utility of the C5-chloro group as a handle for cross-coupling reactions.

Reaction Scheme:

G reactant1 2-Substituted-5-chloro-8-fluoroquinoline product 2-Substituted-5-aryl-8-fluoroquinoline reactant1->product reactant2 Arylboronic acid (R-B(OH)2) reactant2->product reagents Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/EtOH/H2O)

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Substituted-5-chloro-8-fluoroquinoline (from Protocol 1)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 2-substituted-5-chloro-8-fluoroquinoline (1.0 eq), arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings.

  • Base: Sodium carbonate is required for the transmetalation step of the catalytic cycle.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reactants.

  • Degassing: The removal of oxygen is crucial as Pd(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation.

Application in the Synthesis of a Fluoroquinolone Antibiotic Precursor

A prominent example of the application of a related polychlorinated fluoroquinoline is in the synthesis of Delafloxacin, a modern fluoroquinolone antibiotic with a broad spectrum of activity. While the exact commercial synthesis of Delafloxacin may vary, the following workflow illustrates a plausible synthetic route to a key precursor, adapted to utilize this compound.

G A This compound Starting Material B Nucleophilic Aromatic Substitution C2-amination with 3-hydroxyazetidine A->B Protocol 1 C Intermediate 1 5-Chloro-8-fluoro-2-(3-hydroxyazetidin-1-yl)quinoline B->C D Suzuki-Miyaura Coupling C5-arylation with a suitable boronic acid C->D Protocol 2 E Fluoroquinolone Precursor Advanced intermediate for further functionalization D->E

Synthetic workflow towards a fluoroquinolone precursor.

This synthetic strategy highlights the power of this compound's differential reactivity, allowing for the sequential and controlled introduction of key pharmacophoric features.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its unique substitution pattern provides a platform for regioselective derivatization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs. The ability to systematically modify the quinoline core at specific positions allows for the fine-tuning of pharmacological properties, ultimately leading to the discovery of novel and effective therapeutic agents.

References

  • Bari, A., et al. (2022). Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. Molecules, 27(3), 893. [Link]

  • (No author given). Synthesis of delafloxacin by Abbot Labs. ResearchGate. [Link]

  • López-Causapé, C., et al. (2017). Delafloxacin: design, development and potential place in therapy. Drug Design, Development and Therapy, 11, 857–869. [Link]

  • (No author given). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
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  • (No author given). Representative bioactive molecules with the quinoline/2-quinolone motif and our design. ResearchGate. [Link]

  • Lee, J., et al. (2022). Drug discovery inspired by bioactive small molecules from nature. Journal of Biological Chemistry, 298(12), 102654. [Link]

  • Berdini, V., et al. (2012). Discovering new bioactive molecules from microbial sources. Journal of Industrial Microbiology & Biotechnology, 39(4), 573–581. [Link]

  • Plaza, C. I., et al. (2022). Recent Insights into Bioactive Dichalcogen Derivatives: From Small Molecules to Complex Materials. Molecules, 27(19), 6543. [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Rojas-León, C. A., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8109. [Link]

  • Dodd, M. C., et al. (2010). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology, 44(12), 4608–4615. [Link]

  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • European Patent Office. (n.d.). METHOD FOR THE SYNTHESIS OF 18F-LABELLED BIOMOLECULES. [Link]

  • Dodd, M. C., et al. (2010). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. ResearchGate. [Link]

  • Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

  • Rusu, A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceutics, 13(8), 1289. [Link]

  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]

  • Gherase, A. D., et al. (2022). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Antibiotics, 11(2), 241. [Link]

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experimental procedure for nucleophilic substitution on 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,5-Dichloro-8-fluoroquinoline: A Protocol for the Synthesis of C2-Functionalized Scaffolds for Drug Discovery

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its versatile structure has been instrumental in the development of drugs for various diseases, including malaria (e.g., chloroquine), bacterial infections (fluoroquinolones), and cancer (e.g., camptothecin analogs).[3] The ability to functionalize the quinoline core at specific positions is paramount for modulating pharmacological activity, optimizing ADME properties, and discovering novel drug candidates.[3][4]

This compound is a particularly valuable starting material for building diverse chemical libraries. It features three distinct halogen atoms, each with differential reactivity, offering a handle for sequential and site-selective modifications. This application note provides a detailed experimental protocol for the regioselective nucleophilic aromatic substitution (SNAr) on this compound, focusing on the preferential substitution at the C2 position.

Mechanistic Rationale: Achieving Regioselectivity

The successful functionalization of this compound hinges on understanding the principles of nucleophilic aromatic substitution (SNAr). Unlike SN1 and SN2 reactions, the SNAr mechanism is a two-step addition-elimination process.[5] A nucleophile first attacks the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring.

The regioselectivity of this reaction—which chlorine atom is replaced—is governed by the electronic properties of the quinoline ring. The heterocyclic nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density at the C2 and C4 positions (the ortho and para positions, respectively), making them highly electrophilic and thus susceptible to nucleophilic attack.[6][7]

In the case of this compound:

  • C2-Position : This position is directly ortho to the ring nitrogen, making it the most activated site for SNAr. Nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is effectively stabilized by delocalization onto the electronegative nitrogen atom.

  • C5-Position : This position is not electronically activated by the ring nitrogen in the same way. Its reactivity is significantly lower compared to the C2 position.

  • C8-Fluorine : While fluorine is typically a good leaving group in SNAr reactions because its high electronegativity activates the ring (and C-F bond cleavage is not the rate-determining step), the C2- and C5- positions are sterically and electronically more favored for initial attack.[5]

Therefore, by controlling the reaction conditions, a nucleophile can be selectively directed to displace the chlorine atom at the C2 position, leaving the C5-chloro and C8-fluoro substituents intact for potential subsequent transformations.

Experimental Protocol: Selective C2-Amination of this compound

This protocol details a representative procedure for the selective substitution of the C2-chloro group with a primary amine, a common transformation in the synthesis of bioactive molecules.

Objective: To synthesize a 2-(alkyl/arylamino)-5-chloro-8-fluoroquinoline derivative with high regioselectivity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableHandle with care (irritant)
Morpholine (or other amine)AnhydrousCommercially AvailableExample nucleophile
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercially AvailableBase
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction & chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Deionized WaterN/ALaboratory SupplyFor work-up
Brine (Saturated NaCl)N/ALaboratory PreparedFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent
Round-bottom flask (50 mL)N/ALaboratory SupplyFlame-dried before use
Magnetic stir barN/ALaboratory Supply
CondenserN/ALaboratory Supply
Inert gas supply (N₂ or Ar)High PurityLaboratory Supply
TLC plates (Silica gel 60 F₂₅₄)N/ACommercially AvailableFor reaction monitoring
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Flame-dried flask, inert atm) reagents 2. Add Reagents (Substrate, Base, Solvent) setup->reagents addition 3. Add Nucleophile (e.g., Morpholine) reagents->addition heating 4. Heat & Stir (e.g., 100 °C) addition->heating monitoring 5. Monitor by TLC heating->monitoring monitoring->heating Continue if incomplete quench 6. Quench & Extract (Water, EtOAc) monitoring->quench If complete dry 7. Dry & Concentrate quench->dry purify 8. Column Chromatography dry->purify characterize 9. Characterization (NMR, MS, IR) purify->characterize

Caption: Workflow for the regioselective C2-amination of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add this compound (1.0 eq, e.g., 500 mg), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO (10 mL).

  • Reaction Execution:

    • Begin stirring the suspension.

    • Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the mixture via syringe.

    • Fit the flask with a condenser and heat the reaction mixture to 100 °C in an oil bath.

    • Maintain stirring at this temperature. The reaction progress should be monitored periodically.

  • Reaction Monitoring:

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Spot the starting material and the reaction mixture on the TLC plate. The reaction is complete upon the disappearance of the starting this compound spot and the appearance of a new, more polar product spot. This typically takes 4-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash them with deionized water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMSO and salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, to isolate the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Characterization:

    • The structure and purity of the final product should be confirmed by standard analytical techniques:

      • ¹H and ¹⁹F NMR: To confirm the regioselectivity. Expect to see the disappearance of the proton signal corresponding to the C2 position and the appearance of signals for the newly introduced amine moiety. The fluorine signal should remain.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Infrared (IR) Spectroscopy: To identify functional groups.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature. 2. Inactive base or wet reagents/solvent. 3. Weak nucleophile.1. Increase temperature gradually (e.g., to 120 °C). 2. Ensure all reagents and solvents are anhydrous. Use freshly dried K₂CO₃. 3. Consider using a stronger base (e.g., Cs₂CO₃) or a more nucleophilic amine.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/purification.1. Extend the reaction time. 2. Be careful during extractions; ensure proper phase separation. Use a suitable eluent for chromatography to avoid smearing.
Formation of Byproducts 1. Double substitution (at C2 and C5). 2. Degradation of starting material or product.1. Use a milder base or lower the reaction temperature. Reduce the equivalents of the nucleophile to ~1.05-1.1 eq. 2. Ensure the reaction is run under an inert atmosphere and do not overheat.
Conclusion

This application note provides a robust and reliable protocol for the regioselective C2-functionalization of this compound via a nucleophilic aromatic substitution reaction. The principles of electronic activation by the quinoline nitrogen atom are key to achieving high selectivity. This method serves as a foundational procedure for researchers in drug discovery and medicinal chemistry, enabling the synthesis of diverse libraries of C2-substituted quinolines for biological screening and the development of novel therapeutic agents.

References
  • Lopez, G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • This reference is intentionally left blank.
  • Guan, L-P., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Available at: [Link]

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • Hussein, M. A., et al. (2016). QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Yaseen, T. M., et al. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. Available at: [Link]

  • This reference is intentionally left blank.
  • Sharma, P., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • El-Dean, A. M. K., et al. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • This reference is intentionally left blank.
  • Lopez, G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2025). Substituted Quinolines with various based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. Available at: [Link]

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • Bălășoiu, A. M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Available at: [Link]

  • Islam, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Available at: [Link]

  • This reference is intentionally left blank.
  • Sharma, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2,5-Dichloro-8-fluoroquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Among the vast library of quinoline-based building blocks, 2,5-dichloro-8-fluoroquinoline stands out as a particularly versatile scaffold for the development of novel chemical entities. Its unique substitution pattern, featuring two distinct chlorine atoms at the C2 and C5 positions and a fluorine atom at the C8 position, offers multiple avenues for selective functionalization. This guide provides an in-depth exploration of the chemical reactivity of this compound, offering detailed protocols and expert insights into the development of its derivatives for researchers, scientists, and drug development professionals.

The strategic placement of halogen atoms on the quinoline ring allows for a hierarchical approach to derivatization. The chlorine atom at the 2-position is the most activated towards nucleophilic aromatic substitution (SNAr) due to the adjacent nitrogen atom, which acts as a strong electron-withdrawing group. This inherent reactivity allows for the selective introduction of a wide range of nucleophiles at this position. The chlorine at the 5-position is less reactive towards SNAr but can be readily functionalized using palladium-catalyzed cross-coupling reactions. The fluorine atom at the 8-position is generally the least reactive towards substitution, providing a stable anchor point or a site for potential late-stage modifications under more forcing conditions. This differential reactivity is the key to the controlled and regioselective synthesis of complex quinoline derivatives.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic work, a thorough understanding of the physical and chemical properties, as well as the safety hazards associated with this compound, is paramount.

PropertyValueSource
Molecular Formula C₉H₄Cl₂FN[3]
Molecular Weight 216.04 g/mol [3]
CAS Number 1342357-62-3[3]
Appearance Off-white to yellow solidCommercially available
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.General chemical knowledge

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Regioselective Derivatization Strategies: A Hierarchical Approach

The differential reactivity of the three halogen substituents on the this compound core allows for a stepwise and controlled derivatization strategy. The general order of reactivity for substitution is C2-Cl > C5-Cl > C8-F. This section will detail the primary reaction classes for the selective functionalization of this versatile scaffold.

Section 1: Selective Functionalization at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the quinoline ring is highly susceptible to nucleophilic attack. This enhanced reactivity is a direct consequence of the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction. This inherent electronic property allows for the selective substitution of the C2-chloro group under relatively mild conditions, leaving the C5-chloro and C8-fluoro substituents intact.

Causality of C2-Selectivity:

Theoretical studies on analogous 2,4-dichloro-substituted heteroaromatic systems, such as 2,4-dichloroquinazoline, have shown that the carbon atom at the position equivalent to C2 in quinoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[4] This makes it more susceptible to nucleophilic attack compared to other positions. This theoretical underpinning provides a strong rationale for the observed regioselectivity in SNAr reactions of this compound.

Experimental Workflow: C2-Selective Amination

sn_ar_workflow reagents This compound + Amine (1.1 eq) + Base (e.g., K2CO3, 2.0 eq) solvent Solvent (e.g., DMF, NMP) reagents->solvent Dissolve reaction Reaction (e.g., 80-120 °C, 4-12 h) solvent->reaction Heat workup Aqueous Workup (Extraction) reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification product 2-Amino-5-chloro-8-fluoroquinoline Derivative purification->product

Caption: General workflow for the C2-selective amination of this compound.

Protocol 1: C2-Selective Amination with a Primary Amine

This protocol describes a general procedure for the regioselective substitution of the 2-chloro group with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-chloro-8-fluoroquinoline derivative.

Expected Outcome: This protocol typically provides the C2-aminated product in good to excellent yields (70-95%), with high regioselectivity. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Selective Functionalization at the C5-Position via Palladium-Catalyzed Cross-Coupling Reactions

While the C5-chloro group is less reactive towards SNAr, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, and alkyl groups, at this position. By carefully selecting the catalyst, ligand, and reaction conditions, the C5-chloro can be selectively functionalized while preserving the C8-fluoro substituent.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. In the context of this compound derivatives, this reaction can be employed to introduce aryl or heteroaryl moieties at the C5-position. A study on the regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline demonstrated the feasibility of selective cross-coupling at the less reactive chloro-position.[3]

Experimental Workflow: C5-Selective Suzuki-Miyaura Coupling

suzuki_workflow substrate 2-Substituted-5-chloro-8-fluoroquinoline reagents Arylboronic Acid (1.2 eq) + Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) + Base (e.g., K₂CO₃, 2.0 eq) substrate->reagents Combine solvent Solvent (e.g., Toluene/H₂O) reagents->solvent Add reaction Reaction (e.g., 90 °C, 12 h) solvent->reaction Heat workup Aqueous Workup (Extraction) reaction->workup Cool purification Purification (Column Chromatography) workup->purification product 2-Substituted-5-aryl-8-fluoroquinoline purification->product

Caption: General workflow for the C5-selective Suzuki-Miyaura coupling.

Protocol 2: C5-Selective Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling at the C5-position of a 2-substituted-5-chloro-8-fluoroquinoline.

Materials:

  • 2-Substituted-5-chloro-8-fluoroquinoline (from Protocol 1)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 2-substituted-5-chloro-8-fluoroquinoline (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 2-substituted-5-aryl-8-fluoroquinoline.

Expected Outcome: The Suzuki-Miyaura coupling at the C5-position is expected to proceed in moderate to good yields (50-85%), depending on the nature of the boronic acid and the substituent at the C2-position.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds. This reaction can be used to introduce primary or secondary amines at the C5-position of the quinoline core.

Protocol 3: C5-Selective Buchwald-Hartwig Amination

This protocol provides a general method for the C5-selective amination of a 2-substituted-5-chloro-8-fluoroquinoline.

Materials:

  • 2-Substituted-5-chloro-8-fluoroquinoline

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add the 2-substituted-5-chloro-8-fluoroquinoline (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-5-amino-8-fluoroquinoline.

Expected Outcome: The Buchwald-Hartwig amination at the C5-position typically provides the desired product in moderate to high yields (60-90%). The choice of ligand and base can be critical for achieving high efficiency.

Section 3: Potential Functionalization at the C8-Position

The C8-fluoro substituent is the most robust of the three halogens on the this compound scaffold. Its substitution generally requires more forcing conditions and may be less regioselective. However, under specific circumstances, such as in the presence of strong nucleophiles and high temperatures, or through specialized catalytic systems, functionalization at this position may be achievable. Further research and methods development are needed to establish reliable protocols for the selective derivatization of the C8-fluoro group.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized quinoline derivatives. The distinct reactivity of its three halogen substituents allows for a predictable and regioselective approach to derivatization. By employing a hierarchical strategy of nucleophilic aromatic substitution at the C2-position followed by palladium-catalyzed cross-coupling reactions at the C5-position, researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a strong foundation for the exploration of new chemical space and the development of novel compounds with potential applications in drug discovery and materials science. As the field of catalysis continues to evolve, new methods for the selective functionalization of all three positions, including the more challenging C8-fluoro group, will undoubtedly emerge, further expanding the synthetic utility of this remarkable scaffold.

References

  • Silva, A. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8039. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Reddy, C. R., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3379-3382.
  • Dou, G., et al. (2022).
  • Al-Omair, M. A., & Ali, M. A. (2016). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 128(1), 127-133.
  • Google Patents. (2014).
  • Google Patents. (1989). 5-substituted-6,8-difluoroquinolines useful as antibacterial agents. US4795751A.
  • Dou, G., et al. (2022).
  • Verma, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8684-8709.
  • Al-Trawneh, S. A., et al. (2007).
  • Al-Qaisi, J. A., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Google Patents. (2015). Pharmaceutical compositions containing a fluoroquinolone antibiotic drug. US9114168B2.
  • Verma, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8684-8709.
  • Lee, J., et al. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
  • Kumar, A., et al. (2022). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules, 27(18), 5899.
  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Quimica Organica. Retrieved January 23, 2026, from [Link]

  • Google Patents. (1989). 5-substituted-6,8-difluoroquinolines useful as antibacterial agents. US4795751A.
  • Kumar, R., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1269, 133794.
  • Chen, Y.-L., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... Oncotarget, 7(52), 85859-85873.
  • de Souza, M. V. N. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Current Organic Synthesis, 13(5), 684-693.
  • Google Patents. (2010). Heterocyclic compounds as inhibitors of beta-lactamases. US7612087B2.
  • Google Patents. (2016).

Sources

The Strategic Utility of 2,5-Dichloro-8-fluoroquinoline as a Precursor for Novel Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for New Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can evade existing resistance mechanisms and exhibit potent activity against multidrug-resistant pathogens. Within the landscape of antibacterial drug discovery, quinolone derivatives have historically proven to be a rich source of effective therapeutics.[1] This document provides a detailed technical guide on the strategic use of 2,5-dichloro-8-fluoroquinoline as a versatile precursor for the synthesis of a new generation of quinolone-based antibiotics. The unique substitution pattern of this precursor offers multiple avenues for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize antibacterial potency and spectrum.

Quinolone antibiotics traditionally exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1] By strategically modifying the quinolone core, it is possible to enhance the affinity for these targets, broaden the spectrum of activity to include resistant strains, and improve pharmacokinetic properties. The presence of two reactive chloro groups at the C-2 and C-5 positions, coupled with a fluorine atom at the C-8 position, makes this compound a particularly attractive starting material for medicinal chemists.

This guide will furnish researchers with the foundational knowledge and practical protocols to effectively utilize this compound in the synthesis of novel antibiotic candidates. We will delve into its synthesis, key chemical transformations, and the biological evaluation of its derivatives, providing a comprehensive resource for advancing the development of new antibacterial agents.

Chemical Profile and Safety Considerations of this compound

A thorough understanding of the physicochemical properties and safety hazards of the precursor is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₄Cl₂FN[2]
Molecular Weight 216.04 g/mol [2]
IUPAC Name This compound[2]
CAS Number 1342357-62-3[2]

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound and perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthetic Pathways to Novel Antibiotics from this compound

The primary strategy for derivatizing this compound involves leveraging the reactivity of the chloro substituents in nucleophilic aromatic substitution (SNAr) reactions.[3] The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom can activate the chloro positions for displacement by various nucleophiles.

General Workflow for Derivatization

Derivatization Workflow Precursor This compound Reaction1 Nucleophilic Aromatic Substitution (SNAr) at C-2 or C-5 Precursor->Reaction1 Intermediate Monosubstituted Intermediate Reaction1->Intermediate Reaction2 Second SNAr at remaining Chloro position Intermediate->Reaction2 Derivative Disubstituted Quinolone Derivative Reaction2->Derivative Purification Purification (Chromatography, Recrystallization) Derivative->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bioassay Antibacterial Activity Screening (MIC determination) Characterization->Bioassay

Caption: General workflow for the synthesis of novel antibiotics.

Protocol 1: Synthesis of a 2-Amino-5-chloro-8-fluoroquinoline Derivative

This protocol describes a representative nucleophilic aromatic substitution at the C-2 position. The choice of amine nucleophile is critical and can be varied to explore structure-activity relationships.

Materials:

  • This compound

  • Substituted amine (e.g., piperazine, morpholine, or a primary amine) (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the substituted amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-amino-5-chloro-8-fluoroquinoline derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the cationic intermediates.

  • DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating is often necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient quinoline ring.

Protocol 2: Synthesis of a 5-Thioether-2-chloro-8-fluoroquinoline Derivative

This protocol illustrates the selective substitution at the C-5 position with a thiol nucleophile.

Materials:

  • This compound

  • Substituted thiol (e.g., thiophenol or an alkyl thiol) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous acetonitrile in a round-bottom flask, add the substituted thiol (1.1 eq).

  • Stir the mixture at room temperature for 15-20 minutes to form the thiolate salt.

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-thioether-2-chloro-8-fluoroquinoline derivative.

  • Confirm the structure and purity of the final product using appropriate analytical techniques.

Structure-Activity Relationship (SAR) Insights

The derivatization of this compound allows for a systematic investigation of how different substituents at the C-2 and C-5 positions influence antibacterial activity.

SAR Insights Core This compound Core C2 C-2 Position Modification Core->C2 C5 C-5 Position Modification Core->C5 C8 C-8 Fluorine Core->C8 C2_sub Introduction of amines, heterocycles (e.g., piperazine) - Influences target binding and cell permeability C2->C2_sub C5_sub Introduction of various functional groups (e.g., thioethers, alkoxy groups) - Modulates lipophilicity and pharmacokinetic properties C5->C5_sub C8_F Enhances DNA gyrase inhibition and broadens spectrum of activity C8->C8_F

Sources

Application Note: Structural Characterization of 2,5-Dichloro-8-fluoroquinoline by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dichloro-8-fluoroquinoline is a halogenated aromatic heterocyclic compound with significant potential as a building block in the synthesis of novel bioactive molecules. The precise substitution pattern of chloro and fluoro groups on the quinoline scaffold dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and downstream applications. This document outlines the integrated use of NMR spectroscopy and mass spectrometry to provide a complete and reliable characterization of this molecule.

NMR spectroscopy offers detailed information about the chemical environment of magnetically active nuclei, enabling the elucidation of the carbon-hydrogen framework and the direct observation of the fluorine atom.[1] Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition, and its fragmentation pattern offers additional structural insights.[2]

Predicted Spectroscopic Data

Due to the novelty of this specific compound, experimental data is not widely available. Therefore, the following sections provide predicted NMR and MS data based on established principles of spectroscopy and computational models. Density Functional Theory (DFT) calculations have been shown to provide accurate predictions for ¹H and ¹³C NMR chemical shifts of complex organic molecules.[3][4] Similarly, reliable methods exist for the prediction of ¹⁹F NMR chemical shifts in fluorinated aromatic compounds.[5]

Predicted NMR Data

The predicted NMR data for this compound is summarized in the table below. Predictions are based on the analysis of substituent effects on the quinoline ring system.

Table 1: Predicted NMR Data for this compound in CDCl₃

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
¹H H-37.40 - 7.60Doublet (d)JH3-H4 = 8.5 - 9.5
H-48.10 - 8.30Doublet (d)JH4-H3 = 8.5 - 9.5
H-67.65 - 7.85Doublet of doublets (dd)JH6-H7 = 7.5 - 8.5, JH6-F8 = 1.0 - 2.0
H-77.20 - 7.40Triplet (t)JH7-H6 = 7.5 - 8.5, JH7-F8 = 7.5 - 8.5
¹³C C-2151.0 - 153.0Singlet-
C-3122.0 - 124.0Singlet-
C-4135.0 - 137.0Singlet-
C-4a127.0 - 129.0Singlet-
C-5130.0 - 132.0Singlet-
C-6128.0 - 130.0DoubletJC6-F8 = 3.0 - 5.0
C-7118.0 - 120.0DoubletJC7-F8 = 15.0 - 20.0
C-8158.0 - 162.0DoubletJC8-F = 250 - 260
C-8a140.0 - 142.0DoubletJC8a-F8 = 10.0 - 15.0
¹⁹F F-8-110.0 - -120.0Triplet of doublets (td)JF8-H7 = 7.5 - 8.5, JF8-H6 = 1.0 - 2.0
Predicted Mass Spectrometry Data

High-resolution mass spectrometry with a soft ionization technique like electrospray ionization (ESI) is expected to show a prominent protonated molecular ion peak ([M+H]⁺). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Isotopic Pattern (Relative Abundance)
[M]⁺C₉H₄Cl₂FN214.9705m/z 214.97 (100%), 216.97 (65%), 218.96 (10%)
[M+H]⁺C₉H₅Cl₂FN215.9783m/z 215.98 (100%), 217.97 (65%), 219.97 (10%)

Experimental Protocols

The following protocols are designed to provide a comprehensive and validated characterization of this compound.

NMR Spectroscopy

A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is recommended for complete structural assignment.[1]

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Caption: Workflow for HRMS analysis using a Q-TOF instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation.

Data Interpretation and Structural Elucidation

NMR Spectral Analysis
  • ¹H NMR: The aromatic region will display signals for the four protons on the quinoline ring. The coupling patterns will be key to assigning the positions. H-3 and H-4 will appear as doublets due to their ortho-coupling. H-6 and H-7 will show more complex splitting due to coupling with each other and with the fluorine at position 8.

  • ¹³C NMR: Nine distinct carbon signals are expected. The carbons directly bonded to the electronegative chlorine and fluorine atoms (C-2, C-5, and C-8) will be significantly deshielded. The C-F coupling constants will be crucial for assigning the carbons in the fluorinated ring.

  • ¹⁹F NMR: A single resonance is expected for the fluorine at position 8. Its multiplicity will be a triplet of doublets due to coupling with H-7 and H-6.

  • 2D NMR:

    • COSY: Will confirm the connectivity between H-3 and H-4, and between H-6 and H-7.

    • HSQC: Will correlate each proton signal to its directly attached carbon.

    • HMBC: Will reveal long-range (2-3 bond) correlations, which are essential for assigning the quaternary carbons and confirming the overall connectivity of the molecule. For example, correlations from H-4 to C-5 and C-8a, and from H-7 to C-5 and C-8a will be critical.

Mass Spectrometry Analysis
  • Full Scan MS: The primary goal is to identify the [M+H]⁺ ion and confirm its accurate mass, which should be within 5 ppm of the calculated value. The characteristic isotopic pattern for two chlorine atoms (a ratio of approximately 100:65:10 for the M, M+2, and M+4 peaks) provides strong evidence for the presence of two chlorine atoms.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to result in the loss of neutral fragments. Common fragmentation pathways for haloquinolines include the loss of HCl, Cl•, and HCN. The fragmentation pattern can help to confirm the positions of the substituents. For instance, the initial loss of a chlorine radical is a common fragmentation pathway for aromatic chlorides.

Conclusion

The combination of multi-nuclear and multi-dimensional NMR spectroscopy with high-resolution mass spectrometry provides a powerful and robust workflow for the unambiguous structural characterization of this compound. The detailed protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers working with this and related halogenated quinoline compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • Seaton, P. J., & Williamson, R. T. (2003). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 80(11), 1309. [Link]

  • Li, Y., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20265. [Link]

  • Tantillo, D. J. (2018). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Journal of Natural Products, 81(5), 1334–1347. [Link]

  • Di Grandi, M. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(8), 4583–4589. [Link]

  • Zhang, L., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 8864358. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemaxon. (n.d.). NMR Predictor. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,5-Dichloro-8-fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and chemists in the pharmaceutical industry, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 2,5-Dichloro-8-fluoroquinoline, a key intermediate in drug development. As Senior Application Scientists, we have compiled this resource based on established synthetic protocols and field-proven insights to help you navigate the common challenges encountered in this multi-step synthesis.

This guide focuses on the widely-used Gould-Jacobs pathway for constructing the quinoline core, which offers versatility and is well-documented in the literature.[1][2][3] The process involves two primary stages: the initial condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to form the quinoline ring system.

Below, we address the most frequently asked questions and troubleshooting scenarios in a direct Q&A format.

Experimental Workflow Overview

The synthesis can be visualized as a two-stage process, each with critical parameters that influence the final yield and purity.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization & Hydrolysis A 2,5-Dichloro-4-fluoroaniline C Condensation Reaction (Neat or in Solvent) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Intermediate: Diethyl anilinomethylenemalonate C->D E Thermal Cyclization (High-Temp Solvent) D->E Purified Intermediate F Ethyl 2,5-dichloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F G Saponification (e.g., NaOH) F->G H Decarboxylation (Heat/Acid) G->H I Final Product: This compound H->I

Caption: General workflow for the Gould-Jacobs synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Section 1: The Condensation Reaction

Question: My initial condensation of 2,5-dichloro-4-fluoroaniline with EMME is sluggish and gives a low yield. What are the common causes?

Answer: A low yield in the initial condensation step is a frequent challenge. The primary factors to investigate are reagent purity, reaction conditions, and the removal of the ethanol byproduct.

  • Reagent Quality: Ensure the aniline starting material is pure and dry. Aniline derivatives can oxidize and darken on storage, which can interfere with the reaction. The diethyl ethoxymethylenemalonate (EMME) should be of high purity.

  • Reaction Conditions: This condensation is typically performed neat (without solvent) or in a high-boiling solvent like ethanol.[4] The reaction involves the elimination of ethanol, and driving this equilibrium forward is key.

    • Conventional Heating: Refluxing in ethanol is a common method. Ensure the temperature is sufficient to drive off the ethanol byproduct.

    • Microwave Irradiation: A modern and highly efficient approach is to use microwave synthesis. Heating the neat mixture of reactants to high temperatures (e.g., 250-300°C) for a short duration (5-15 minutes) can dramatically increase yield and reduce reaction time.[5]

  • Stoichiometry: Using a slight excess of EMME (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion.

Question: Should I purify the intermediate anilinomethylenemalonate before the cyclization step?

Answer: Yes, absolutely. This is one of the most critical, yet often overlooked, steps for achieving a high final yield. Purification of the intermediate removes unreacted starting materials and any side products. Failure to do so can lead to the formation of tar and complex impurity profiles during the high-temperature cyclization step.[6]

  • Recommended Protocol: After the condensation reaction, cool the mixture. The intermediate often precipitates and can be isolated by filtration. A wash with a cold non-polar solvent like hexane or cold ethanol can effectively remove excess EMME and other soluble impurities.[6]

Section 2: The Thermal Cyclization

Question: I'm experiencing a very low yield and significant charring during the thermal cyclization step. How can I optimize this?

Answer: The thermal cyclization is the most demanding step of the Gould-Jacobs synthesis and requires careful control of temperature. Low yields are typically due to either incomplete reaction or product degradation.

  • Causality of High Temperature: The cyclization is an intramolecular electrophilic aromatic substitution, which has a high activation energy. Therefore, high temperatures (typically 240-260°C) are required. However, exceeding the optimal temperature can lead to decomposition (charring) of the starting material and the product.

  • Choice of Solvent: The key is to use a high-boiling, thermally stable, and inert solvent to maintain a consistent and controlled temperature.

    • Diphenyl ether or a mixture of diphenyl ether and biphenyl (Dowtherm A) are the most common and effective solvents for this purpose due to their high boiling points (~257°C) and stability.[1]

  • Monitoring the Reaction: Track the progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material (the anilinomethylenemalonate intermediate) indicates completion. Prolonged heating after the reaction is complete will only increase the likelihood of degradation.

Troubleshooting Logic for Cyclization

G cluster_causes Potential Causes cluster_solutions Solutions & Optimizations start Low Yield in Cyclization Step cause1 Incomplete Reaction start->cause1 cause2 Product Degradation (Charring) start->cause2 cause3 Impure Intermediate start->cause3 sol1a Increase Reaction Time (Monitor by TLC) cause1->sol1a Check Progress sol1b Ensure Temperature is Stable (Use Diphenyl Ether) cause1->sol1b Check Setup sol2a Decrease Reaction Temperature Slightly (e.g., 5-10°C) cause2->sol2a Mitigate Decomposition sol2b Reduce Reaction Time (Stop once SM is consumed) cause2->sol2b Avoid Overheating sol3 Recrystallize/Wash Intermediate Before Use cause3->sol3 Improve Purity

Sources

Technical Support Center: Synthesis of 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-dichloro-8-fluoroquinoline. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during its synthesis.

The primary synthetic route discussed is a multi-step process beginning with a substituted aniline, proceeding through a Gould-Jacobs reaction to form the quinoline core, followed by chlorination. This pathway, while effective, is prone to several side reactions that can impact yield and purity. This guide provides the causal explanations behind these issues and offers field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable steps for resolution.

Issue 1: Low Yield in the Gould-Jacobs Cyclization Step

Question: My Gould-Jacobs reaction to form the 4-hydroxy-5-chloro-8-fluoroquinoline intermediate is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: A low yield in the Gould-Jacobs reaction is a frequent challenge, often stemming from incomplete reaction or degradation of the product. The reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][2][3]

Causality and Mechanism: The initial condensation forms an anilidomethylenemalonate intermediate. The subsequent intramolecular cyclization requires significant thermal energy (typically >250 °C) to proceed efficiently.[2] Insufficient temperature or reaction time can lead to incomplete conversion of the intermediate. Conversely, prolonged exposure to very high temperatures can cause decomposition of the desired product. The choice of a high-boiling solvent, such as diphenyl ether, is critical for maintaining a stable and sufficiently high reaction temperature.[1][3]

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure your high-boiling solvent reaches and maintains the target temperature (typically 250-260 °C). Use a calibrated thermometer placed directly in the reaction mixture.

  • Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal time for cyclization without significant product degradation.

  • Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can often improve yields and dramatically reduce reaction times by providing efficient and uniform heating.[2][4]

Experimental Protocol: Optimizing Thermal Cyclization

ParameterRecommendationRationale
Solvent Diphenyl etherHigh boiling point (258 °C) allows for the necessary thermal energy for cyclization.
Temperature 250-255 °COptimal range for efficient cyclization without significant product degradation.
Reaction Time 30-60 minutesTypically sufficient for complete reaction. Monitor by TLC/HPLC for optimization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions at high temperatures.
Issue 2: Formation of Isomeric Impurities during Chlorination

Question: During the chlorination of 4-hydroxy-5-chloro-8-fluoroquinoline to the desired this compound, I am observing the formation of multiple chlorinated species. How can I improve the selectivity of this reaction?

Answer: The chlorination of the quinolone core can be non-selective, leading to a mixture of mono-, di-, and even tri-chlorinated products. The positions of chlorination are influenced by the directing effects of the substituents on the quinoline ring.

Causality and Mechanism: The hydroxyl group at the 4-position makes the quinoline ring electron-rich, and subsequent chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can lead to substitution at various positions. The formation of undesired isomers is a common side reaction in the synthesis of halogenated quinolines.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess is often necessary, but a large excess can lead to over-chlorination.

  • Optimize Reaction Temperature and Time: The reaction temperature and duration can significantly impact selectivity. Lower temperatures may favor the desired product. Monitor the reaction closely by TLC or HPLC to quench it once the starting material is consumed, preventing the formation of further chlorinated byproducts.

  • Choice of Chlorinating Agent: While POCl₃ is common, other reagents might offer better selectivity depending on the specific substrate.

  • Purification Strategy: Effective purification is crucial. Column chromatography using silica gel is a standard method for separating isomeric impurities.[5]

Issue 3: Incomplete Chlorination or Reaction Stall

Question: My chlorination reaction is stalling, with a significant amount of the 4-hydroxy starting material remaining even after prolonged reaction times. What could be the issue?

Answer: An incomplete chlorination reaction can be due to several factors, including reagent quality, insufficient activation, or the presence of inhibitors.

Causality and Mechanism: The conversion of the 4-hydroxy group to a chloro group using POCl₃ often requires a catalytic amount of a tertiary amine or dimethylformamide (DMF) to form a more reactive Vilsmeier-Haack type intermediate. Without this activation, the reaction can be sluggish. The quality of the POCl₃ is also critical, as it can degrade over time.

Troubleshooting Steps:

  • Reagent Quality: Use freshly distilled or a new bottle of POCl₃.

  • Catalyst Addition: Add a catalytic amount of DMF to the reaction mixture.

  • Temperature Control: Ensure the reaction is heated to a sufficient temperature (typically reflux in POCl₃) to drive the reaction to completion.

  • Moisture Control: The presence of water will consume the chlorinating agent and should be strictly avoided.

Issue 4: Dehalogenation During Downstream Processing

Question: I am observing a loss of chlorine or fluorine atoms during subsequent reaction steps or purification. Why is this happening and how can I prevent it?

Answer: Dehalogenation can occur under certain conditions, particularly with highly activated aromatic systems or in the presence of certain reagents.

Causality and Mechanism: Reductive conditions, strong bases at high temperatures, or certain catalytic processes (e.g., catalytic hydrogenation for other functional group transformations) can lead to the cleavage of the carbon-halogen bond. The fluorine atom at the 8-position is generally stable, but the chlorine atoms, especially at the 2-position, can be more labile.

Troubleshooting Steps:

  • Avoid Reductive Conditions: If possible, choose alternative reagents that do not create a reductive environment.

  • Moderate Basicity and Temperature: When using bases, opt for milder conditions (e.g., K₂CO₃ instead of NaOH) and lower temperatures if dehalogenation is observed.

  • Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy, though this adds steps to the overall process.

  • Careful Catalyst Selection: If catalytic reactions are necessary, screen different catalysts and conditions to find those that are compatible with the halogenated quinoline core.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used approach involves the Gould-Jacobs reaction of a suitably substituted aniline, such as 2-amino-4-chloro-5-fluorobenzoic acid or a related derivative, with diethyl ethoxymethylenemalonate to construct the quinoline core. This is followed by chlorination to introduce the chlorine atoms at the 2 and 5 positions.

Q2: What are the key analytical techniques for monitoring the reaction and assessing purity?

A2: HPLC is the preferred method for monitoring reaction progress and determining the purity of the final product and intermediates. TLC is useful for quick, qualitative checks. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential.

Q3: What are the typical purification methods for this compound?

A3: The crude product is often purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[5][6] The choice of method depends on the nature and quantity of the impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water; they should be handled in a fume hood with appropriate personal protective equipment (PPE). High-temperature reactions require careful monitoring to prevent runaways. Always consult the Safety Data Sheets (SDS) for all reagents used.

Visualizing the Synthetic Pathway and Side Reactions

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and a common side reaction.

Main Synthetic Pathway

Synthesis_of_2_5_Dichloro_8_fluoroquinoline cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Saponification & Decarboxylation cluster_step3 Step 3: Chlorination A Substituted Aniline C 4-hydroxy-5-chloro-8-fluoroquinoline-3-carboxylate A->C Condensation & Cyclization B Diethyl Ethoxymethylenemalonate B->C D 4-hydroxy-5-chloro-8-fluoroquinoline C->D 1. NaOH 2. Heat E This compound D->E POCl3 Over_chlorination_Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction Start 4-hydroxy-5-chloro-8-fluoroquinoline Product This compound Start->Product POCl3 (Controlled) Side_Product 2,5,X-trichloro-8-fluoroquinoline Product->Side_Product Excess POCl3 / Prolonged Time

Caption: Formation of over-chlorinated byproducts.

References

  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. PubMed. [Link]

  • Method for producing 2-amino-4-fluorobenzoic acid.
  • Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. ACS Publications. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. [Link]

  • Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways | Request PDF. ResearchGate. [Link]

  • Purification method of 8-hydroxyquinoline crude product.
  • Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... ResearchGate. [Link]

  • PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 2-Amino-5-fluorobenzoic acid. PMC - NIH. [Link]

  • Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. ResearchGate. [Link]

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? MDPI. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • 2-Amino-5-fluorobenzoic acid. ResearchGate. [Link]

  • Gould-Jacobs Reaction. Cambridge University Press. [Link]

  • Interaction of ciprofloxacin chlorination products with bacteria in drinking water distribution systems | Request PDF. ResearchGate. [Link]

  • A process for synthesis of fluoroquinolonic derivatives.
  • Purification of Quinoline. LookChem. [Link]

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Technical Support Center: Purification of 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the purification of 2,5-Dichloro-8-fluoroquinoline. As a Senior Application Scientist, I understand the critical importance of achieving high purity for downstream applications in drug discovery and materials science. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that you may encounter during your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. Common synthesis methods for quinoline derivatives include the Skraup, Doebner-von Miller, and Gould-Jacobs reactions.[1] Based on these, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual precursors from the synthesis will likely be present.

  • Isomeric Impurities: Formation of regioisomers is a common challenge in quinoline synthesis. Depending on the precursors, you might encounter other isomers of dichlorofluoroquinoline.

  • Over- or Under-halogenated Species: The reaction conditions might lead to the formation of mono-chloro or tri-chloro quinoline derivatives.

  • Polymeric/Tarry Byproducts: Vigorous reaction conditions, especially in syntheses like the Skraup reaction, can generate high-molecular-weight, tarry substances.[2]

  • Hydrolysis Products: If water is present during synthesis or workup, you may see hydrolysis of the chloro substituents.

Q2: What is the first step I should take to assess the purity of my crude this compound?

A2: A preliminary purity assessment is crucial before attempting any large-scale purification. Thin-Layer Chromatography (TLC) is a rapid and cost-effective initial step. It will help you to:

  • Estimate the number of components in your crude mixture.

  • Get a preliminary idea of the polarity of your target compound and impurities.

  • Select a suitable solvent system for column chromatography.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method. It will provide precise information on the percentage of your desired product and the relative amounts of each impurity.[3][4]

Q3: My crude product is a dark, oily tar. How should I proceed with purification?

A3: The formation of tarry byproducts is a known issue in some quinoline syntheses.[2] Before attempting sophisticated purification methods, it is advisable to perform a simple workup to remove the bulk of the tar. This can often be achieved by:

  • Dissolving the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing the organic solution with an aqueous acid (e.g., 1M HCl) to extract basic impurities and then with an aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

  • Washing with brine and drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure.

This initial cleanup may result in the precipitation of your product or provide a less complex mixture for further purification by chromatography or recrystallization.

Troubleshooting Purification Challenges

This section provides detailed troubleshooting guides for common issues encountered during the purification of this compound.

Challenge 1: Difficulty in Achieving High Purity by Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds. However, finding the right conditions can be challenging.

Troubleshooting Workflow for Recrystallization

G cluster_0 Recrystallization Troubleshooting start Crude this compound solubility_test Perform Solvent Screening (Single and Mixed Solvents) start->solubility_test oiling_out Issue: Oiling Out solubility_test->oiling_out Unsuccessful no_crystals Issue: No Crystal Formation solubility_test->no_crystals Unsuccessful low_yield Issue: Low Yield solubility_test->low_yield Partially Successful success High Purity Crystals solubility_test->success Successful solution1 Use a higher boiling solvent or a solvent pair. Add more solvent. Cool slowly. oiling_out->solution1 Solution solution2 Concentrate the solution. Scratch the flask. Seed with a pure crystal. Cool to a lower temperature. no_crystals->solution2 Solution solution3 Minimize the amount of hot solvent used. Ensure complete cooling. Recover product from mother liquor. low_yield->solution3 Solution

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-dichloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.

Introduction

This compound is a polyhalogenated quinoline derivative with potential applications in medicinal chemistry and materials science. Its synthesis, while achievable through established methods for quinoline ring formation, presents unique challenges due to the specific substitution pattern. This guide will focus on a plausible and common synthetic strategy, the Skraup synthesis, starting from 4-chloro-2-fluoroaniline, and will address potential issues and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent and adaptable method for the synthesis of the quinoline core is the Skraup synthesis. For this compound, a logical starting material is 4-chloro-2-fluoroaniline. The overall reaction involves the cyclization of the aniline with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent. The second chlorination step at the C-5 position would likely be performed on the 2-chloro-8-fluoroquinoline intermediate.

Q2: Why is the Skraup reaction often described as "violent" and how can I control it?

A2: The Skraup synthesis is notoriously exothermic due to the dehydration of glycerol to acrolein and the subsequent cyclization and oxidation steps. To mitigate the vigorous nature of the reaction, several precautions are essential:

  • Slow and controlled addition of sulfuric acid: The acid should be added portion-wise with efficient cooling and stirring.

  • Use of a moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that helps to ensure a smoother reaction profile.

  • Maintaining a well-stirred reaction mixture: This prevents the formation of localized hot spots.

Q3: What are the likely side products in this synthesis?

A3: Several side products can arise during the synthesis of this compound:

  • Isomeric quinolines: Depending on the cyclization conditions, trace amounts of other isomers might form.

  • Over-chlorination: Introduction of additional chlorine atoms at other positions on the quinoline ring is possible if the chlorination step is not carefully controlled.

  • Tar formation: The harsh acidic and oxidizing conditions of the Skraup reaction can lead to the polymerization of reactants and intermediates, resulting in significant tar formation.

  • Incomplete reaction: Unreacted starting materials or intermediates may remain in the final product mixture.

Q4: How can I purify the final this compound product?

A4: Purification of halogenated quinolines often requires a multi-step approach.

  • Initial workup: After the reaction, the mixture is typically poured onto ice and neutralized to precipitate the crude product.

  • Steam distillation: This technique can be effective in separating the volatile quinoline derivative from non-volatile tars and inorganic salts.

  • Column chromatography: Silica gel chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) is a standard method for separating the desired product from isomers and other impurities.

  • Recrystallization: The final product can be further purified by recrystallization from an appropriate solvent to obtain a highly pure crystalline solid. The choice of solvent will depend on the solubility of the product and impurities.

Troubleshooting Guide

This section provides a detailed breakdown of potential problems, their probable causes, and recommended solutions at each stage of the synthesis.

Stage 1: Skraup Synthesis of 2-Chloro-8-fluoroquinoline

Problem 1: Low or no yield of the desired quinoline.

Possible Cause Recommended Solution
Incomplete reaction Ensure sufficient reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of starting material The reaction temperature might be too high. Optimize the temperature by running small-scale trials at slightly lower temperatures.
Inefficient mixing Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Poor quality of reagents Use freshly distilled aniline and high-purity glycerol and sulfuric acid.

Problem 2: Excessive tar formation.

Possible Cause Recommended Solution
Reaction too vigorous Add a moderator like ferrous sulfate. Control the rate of addition of sulfuric acid and maintain a lower reaction temperature.
High concentration of reactants Consider using a higher boiling point solvent to dilute the reaction mixture, although this may require higher reaction temperatures.
Stage 2: Chlorination of 2-Chloro-8-fluoroquinoline to this compound

Problem 1: Formation of multiple chlorinated products (low regioselectivity).

Possible Cause Recommended Solution
Harsh chlorinating agent Use a milder chlorinating agent. N-Chlorosuccinimide (NCS) in a suitable solvent can offer better control over chlorination compared to chlorine gas.
Incorrect reaction temperature Optimize the reaction temperature. Lower temperatures often favor higher regioselectivity.
Presence of a catalyst The choice of catalyst can influence the position of chlorination. Experiment with different Lewis acid catalysts in small-scale reactions.

Problem 2: Unreacted starting material.

Possible Cause Recommended Solution
Insufficient amount of chlorinating agent Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents).
Low reaction temperature or short reaction time Gradually increase the reaction temperature and/or extend the reaction time while monitoring the progress by TLC.

Experimental Protocols

Protocol 1: Skraup Synthesis of 2-Chloro-8-fluoroquinoline (Illustrative)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 4-chloro-2-fluoroaniline (1 eq).

  • Addition of Reagents: To the aniline, add glycerol (3 eq) and ferrous sulfate heptahydrate (0.1 eq).

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-4 eq) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, slowly heat the mixture to 120-130°C and maintain this temperature for 3-4 hours. The reaction mixture will darken significantly.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Chlorination of 2-Chloro-8-fluoroquinoline (Illustrative)
  • Reaction Setup: Dissolve 2-chloro-8-fluoroquinoline (1 eq) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask.

  • Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60°C) and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted NCS, followed by a wash with saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Summary

The following table summarizes key parameters for the optimization of the Skraup synthesis. These are starting points and should be optimized for each specific setup.

ParameterRecommended RangeNotes
Molar Ratio (Aniline:Glycerol:H₂SO₄) 1 : 3-4 : 3-5A slight excess of glycerol and acid is generally used.
Moderator (FeSO₄) 0.05 - 0.1 eqHelps to control the exothermicity of the reaction.
Temperature 120 - 150 °CHigher temperatures can lead to increased tar formation.
Reaction Time 3 - 6 hoursMonitor by TLC for completion.

Visualizations

Reaction Workflow

G cluster_skraup Skraup Synthesis cluster_chlorination Chlorination start 4-Chloro-2-fluoroaniline + Glycerol reagents H₂SO₄, FeSO₄ start->reagents heating Heating (120-130°C) reagents->heating workup1 Quenching & Neutralization heating->workup1 extraction1 Solvent Extraction workup1->extraction1 purification1 Column Chromatography extraction1->purification1 intermediate 2-Chloro-8-fluoroquinoline purification1->intermediate chlorinating_agent N-Chlorosuccinimide (NCS) intermediate->chlorinating_agent reaction2 Stirring (RT or Heat) chlorinating_agent->reaction2 workup2 Aqueous Workup reaction2->workup2 purification2 Column Chromatography / Recrystallization workup2->purification2 final_product This compound purification2->final_product G cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction decomposition Decomposition? start->decomposition tar Excessive Tar? start->tar isomers Isomeric Products? start->isomers over_chlorination Over-chlorination? start->over_chlorination starting_material Unreacted Starting Material? start->starting_material inc_time Increase Reaction Time/Temp incomplete_reaction->inc_time check_reagents Check Reagent Purity incomplete_reaction->check_reagents dec_temp Decrease Reaction Temperature decomposition->dec_temp add_moderator Add Moderator (FeSO₄) tar->add_moderator control_addition Control Acid Addition tar->control_addition optimize_temp Optimize Cyclization/Chlorination Temp. isomers->optimize_temp milder_reagent Use Milder Chlorinating Agent over_chlorination->milder_reagent control_stoichiometry Control Stoichiometry over_chlorination->control_stoichiometry inc_reagent Increase Reagent Equivalents starting_material->inc_reagent inc_time2 Increase Reaction Time starting_material->inc_time2

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available at: [Link]

  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]

  • Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Wikipedia. Skraup reaction. Available at: [Link]

  • PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • ResearchGate. Optimization of the Chlorination Conditions a. Available at: [Link]

  • ACS Publications. Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Available at: [Link]

  • Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • PubMed Central. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • PubMed Central. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Available at: [Link]

  • ResearchGate. Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs.... Available at: [Link]

Technical Support Center: Troubleshooting Byproducts in 2,5-Dichloro-8-fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,5-Dichloro-8-fluoroquinoline. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common byproducts during your reactions. As Senior Application Scientists, we combine technical expertise with practical field insights to ensure your synthetic routes are optimized for purity and yield.

I. Understanding the Synthetic Landscape: Common Routes and Potential Pitfalls

The synthesis of this compound typically proceeds via established methods for quinoline ring formation, most notably the Gould-Jacobs reaction . An alternative approach involves the Vilsmeier-Haack reaction . Each of these pathways, while effective, presents a unique set of challenges and potential side reactions that can lead to the formation of unwanted byproducts.

A. The Gould-Jacobs Reaction: A Workhorse for Quinoline Synthesis

The Gould-Jacobs reaction is a robust method for constructing the quinoline core.[1][2][3] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[1][2] For the synthesis of this compound, the logical starting aniline would be 2,4-dichloro-5-fluoroaniline .

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

FAQ 1: I'm observing multiple spots on my TLC after the Gould-Jacobs cyclization. What are the likely byproducts?

Answer:

When synthesizing this compound from 2,4-dichloro-5-fluoroaniline, the primary byproducts arise from issues with regioselectivity during the thermal cyclization step and incomplete reactions .

Potential Byproducts:

  • Isomeric Quinoline (Regioisomer): The cyclization of the intermediate anilinomethylenemalonate can theoretically proceed in two different ways, leading to the desired this compound and an isomeric byproduct, 2,7-Dichloro-5-fluoroquinoline . The formation of these isomers is dictated by the electronic and steric effects of the substituents on the aniline ring.

  • Uncyclized Intermediate: Incomplete thermal cyclization can result in the persistence of the diethyl N-(2,4-dichloro-5-fluorophenyl)aminomethylenemalonate intermediate in your product mixture.[2]

  • Hydrolyzed Product: If moisture is present during the reaction or workup, the chloro groups on the quinoline ring, particularly at the 2-position, can undergo hydrolysis to form the corresponding quinolone .[4][5]

Troubleshooting Flowchart:

Byproduct_Identification TLC Multiple Spots on TLC Analysis Characterization (NMR, LC-MS) TLC->Analysis Isomer Isomeric Product (2,7-Dichloro-5-fluoroquinoline) Analysis->Isomer Different fragmentation pattern in MS Intermediate Uncyclized Intermediate Analysis->Intermediate Higher molecular weight and characteristic ester peaks in NMR Hydrolysis Hydrolyzed Product (Quinolone) Analysis->Hydrolysis Lower molecular weight and absence of a chloro-substituent signal Solution_Isomer Optimize Cyclization Temperature & Time Isomer->Solution_Isomer Solution_Intermediate Increase Reaction Time or Temperature Intermediate->Solution_Intermediate Solution_Hydrolysis Ensure Anhydrous Conditions Hydrolysis->Solution_Hydrolysis

Caption: Troubleshooting workflow for identifying common byproducts.

FAQ 2: How can I distinguish between the desired this compound and its 2,7-dichloro-5-fluoro isomer?

Answer:

Distinguishing between these regioisomers requires careful analysis of their spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Spectroscopic Characterization:

TechniqueExpected Observations for this compoundExpected Observations for 2,7-Dichloro-5-fluoroquinoline
¹H NMR The protons on the quinoline ring will have distinct chemical shifts and coupling patterns. The fluorine at position 8 will cause splitting of the adjacent proton signals.[6]The chemical shifts and coupling patterns of the aromatic protons will differ significantly from the desired product due to the different substitution pattern.
¹³C NMR The chemical shifts of the carbon atoms, especially those bonded to chlorine and fluorine, will be characteristic.[6]The carbon spectrum will show a different set of signals corresponding to the alternative substitution pattern.
Mass Spec The molecular ion peak will confirm the mass of the dichloro-fluoroquinoline. The fragmentation pattern will be specific to this isomer.The molecular ion peak will be identical to the desired product. However, the fragmentation pattern in MS/MS experiments may differ.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product (or mixture) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the aromatic region (typically 7.0-9.0 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.

  • 2D NMR (COSY, HSQC, HMBC): For complex mixtures or definitive structural confirmation, 2D NMR experiments are invaluable for establishing proton-proton and proton-carbon correlations.[4]

FAQ 3: I'm using the Vilsmeier-Haack reaction to synthesize a quinoline precursor. What byproducts should I be aware of?

Answer:

The Vilsmeier-Haack reaction, typically used to synthesize 2-chloro-3-formylquinolines from acetanilides, can also lead to byproducts.[7][8][9]

Potential Byproducts:

  • Incomplete Cyclization: Similar to the Gould-Jacobs reaction, incomplete reaction can leave uncyclized intermediates.

  • Over-chlorination: Under harsh conditions, additional chlorination of the aromatic ring may occur.

  • Side reactions of the formyl group: The highly reactive formyl group can undergo further reactions if not handled properly during workup and purification.

Mitigation Strategies:

  • Temperature Control: Careful control of the reaction temperature is crucial to prevent side reactions.[8]

  • Stoichiometry: Precise control of the Vilsmeier reagent (POCl₃ and DMF) stoichiometry is essential.

  • Workup Procedure: A controlled and rapid workup is necessary to isolate the desired product before further reactions can occur.[10]

Reaction Pathway and Potential Byproducts (Vilsmeier-Haack):

Vilsmeier_Haack Acetanilide Substituted Acetanilide Intermediate Vilsmeier Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Desired_Product 2-Chloro-3-formylquinoline Intermediate->Desired_Product Cyclization Incomplete_Cyclization Incomplete Cyclization Byproduct Intermediate->Incomplete_Cyclization Incomplete Reaction Over_Chlorination Over-chlorination Byproduct Desired_Product->Over_Chlorination Excess Reagent/ High Temperature

Caption: Vilsmeier-Haack reaction pathway and potential byproduct formation.

III. Purification Strategies

Effectively removing byproducts is critical for obtaining high-purity this compound.

Purification MethodApplicabilityKey Considerations
Recrystallization Effective for removing minor impurities with different solubilities.Solvent selection is crucial. A solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
Column Chromatography The most versatile method for separating isomers and other closely related byproducts.[10]The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) is critical for achieving good separation. Gradient elution may be necessary.
Acid-Base Extraction Can be used to separate the basic quinoline product from non-basic impurities.The product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the quinoline, moving it to the aqueous phase. The aqueous phase is then basified and extracted with an organic solvent to recover the purified product.

General Purification Workflow:

Purification_Workflow Crude_Product Crude Reaction Mixture Extraction Acid-Base Extraction (Optional) Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: A general workflow for the purification of this compound.

IV. References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. (n.d.). [Link]

  • Ali, M. M., et al. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. Indonesian Journal of Chemistry, 19(2), 463-470.

  • Gowda, J., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4969.

  • Al-Soud, Y. A., et al. (2003). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 8(12), 947-961.

  • Patel, K. D., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 64-67.

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • Patel, H., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 14-18.

  • Google Patents. (1999). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

  • Abdel-Megeid, F. M. E., et al. (2006). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 83(1), 115.

  • Chen, Y., et al. (2011). Simultaneous determination of 8 fluoroquinolone antibiotics in sewage treatment plants by solid-phase extraction and liquid chromatography with fluorescence detection. Journal of separation science, 34(12), 1461–1469.

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]

  • Liebman, K. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Tetrahedron, 76(22), 131201.

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(11), 1437-1442.

  • Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.

  • Shruthi, K. S., et al. (2018). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-oxazin-2-amines. Journal of Applicable Chemistry, 7(6), 1646-1654.

  • MOGILAIAH, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(10), 2112-2115.

  • Purdue University Graduate School. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]

  • Cella, R., et al. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. The Journal of organic chemistry, 75(18), 6245–6253.

  • Wang, M. (2017). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis (pp. 533-535). Cambridge University Press.

  • Pauli, G. F., et al. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules (Basel, Switzerland), 27(15), 4998.

  • Mundy, B. P. (2005). Gould-Jacobs Reaction. In Name Reactions and Reagents in Organic Synthesis (p. 160). John Wiley & Sons.

  • Google Patents. (2003). A process for synthesis of fluoroquinolonic derivatives.

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496.

  • Kappe, C. O., et al. (1997). Regioselectivity of the Gould–Jacobs Reaction. The Journal of Organic Chemistry, 62(21), 7201-7204.

Sources

Technical Support Center: 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,5-Dichloro-8-fluoroquinoline. Due to the limited availability of direct stability data for this specific compound, this resource leverages established knowledge of the stability and handling of structurally related compounds, such as fluoroquinolone antibiotics and other halogenated quinolines, to provide scientifically grounded guidance.

Section 1: General Handling and Storage

Proper handling and storage are paramount to ensuring the integrity of this compound in your experiments. The following recommendations are based on best practices for halogenated heterocyclic compounds.

Question: What are the immediate safety precautions I should take when handling this compound?

Answer: this compound is classified with several hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[1]

Question: What are the optimal storage conditions for this compound?

Answer: To maintain its chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Exposure to moisture and light should be minimized. For long-term storage, refrigeration (2-8 °C) is recommended. As with many halogenated compounds, it is prudent to store it away from strong oxidizing agents and bases.

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)To minimize the rate of potential degradation reactions.
Light Protect from lightMany quinoline derivatives are susceptible to photodegradation.[3][4]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent potential oxidation.
Moisture Store in a dry placeTo prevent hydrolysis.

Section 2: Potential Stability Issues and Troubleshooting

The halogenated quinoline scaffold of this compound suggests potential susceptibility to certain degradation pathways observed in similar molecules.

Question: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a protic solvent. What could be the cause?

Answer: The presence of unexpected peaks in your HPLC chromatogram may indicate degradation of this compound. The chloro- and fluoro- substituents on the quinoline ring are electron-withdrawing, which can make the ring susceptible to nucleophilic substitution reactions, especially at elevated temperatures or in the presence of strong nucleophiles. If your protic solvent contains nucleophilic species, or if the compound is exposed to basic conditions, degradation could occur.[5]

Troubleshooting Workflow: Suspected Solvent-Induced Degradation

start Unexpected peaks in HPLC check_solvent Is the solvent protic and/or nucleophilic? start->check_solvent check_pH Is the solution pH neutral? check_solvent->check_pH No use_aprotic Switch to a non-polar, aprotic solvent (e.g., anhydrous acetonitrile, THF). check_solvent->use_aprotic Yes adjust_pH Buffer the solution to a neutral pH if possible. check_pH->adjust_pH No reanalyze Re-run HPLC analysis with fresh sample. check_pH->reanalyze Yes use_aprotic->reanalyze adjust_pH->reanalyze success Problem resolved. reanalyze->success fail Issue persists. Consider other degradation pathways. reanalyze->fail

Caption: Troubleshooting workflow for solvent-induced degradation.

Question: My compound seems to be degrading when exposed to light. Is this expected?

Answer: Yes, photodegradation is a common issue for many fluoroquinolone compounds.[3][4] The quinoline ring system can absorb UV light, leading to photochemical reactions that can alter the structure of the molecule. It is crucial to protect solutions of this compound from light, especially during long-term experiments or storage.

Question: Could the presence of metal ions in my reaction mixture affect the stability of this compound?

Answer: The stability of some fluoroquinolones can be influenced by the presence of metal ions, which can catalyze degradation in certain conditions.[3] If your experimental setup involves metal catalysts or if there is a possibility of metal ion contamination, you should consider this as a potential cause of instability.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound?

While specific degradation products for this compound have not been documented in the provided search results, we can infer potential pathways from related fluoroquinolones. These may include:

  • Hydrolysis: Replacement of one or both chlorine atoms with hydroxyl groups, particularly under basic conditions.

  • Photodegradation: This could involve dehalogenation or other complex rearrangements of the quinoline ring. Studies on other fluoroquinolones have shown that photodegradation can lead to a decrease in antibacterial activity and an increase in cytotoxicity.[4]

  • Oxidation: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

Potential Degradation Pathways

parent This compound hydrolysis Hydrolysis (e.g., +OH-) parent->hydrolysis photodegradation Photodegradation (e.g., +UV light) parent->photodegradation oxidation Oxidation (e.g., +[O]) parent->oxidation product1 Monohydroxylated and/or Dihydroxylated products hydrolysis->product1 product2 Dehalogenated products and/or Ring-rearranged isomers photodegradation->product2 product3 N-oxides and/or Ring-opened products oxidation->product3

Caption: Potential degradation pathways for this compound.

Q2: How can I monitor the stability of this compound in my samples?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[6] A suitable method should be able to separate the parent compound from any potential degradation products.

Q3: Are there any known incompatibilities with common excipients?

While specific incompatibility data for this compound is not available, it is advisable to be cautious with basic excipients that could promote hydrolysis of the chloro-substituents. Pre-formulation studies are always recommended to assess compatibility with any new excipient.

Section 4: Recommended Stability Testing Protocol

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Photostability: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

    • Identify and quantify any major degradation products.

Stability Testing Workflow

start Prepare Stock Solution stress Forced Degradation Studies start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidative Degradation stress->oxidation photo Photostability stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis photo->analysis data Data Analysis and Reporting analysis->data

Caption: General workflow for stability testing.

References

  • PubChem. (2024). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • Li, Y., Zhang, Y., & Li, X. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1143.
  • Jain, D., Kumar, P., & Jain, R. (2020). fluoroquinolones: official and reported methods of analysis (review).
  • Popa, M., Antoci, V., & Vasilache, V. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(3), 1365.
  • Wetzstein, H. G. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. Applied Microbiology and Biotechnology, 103(17), 6947-6961.
  • Li, W., Shi, Y., Gao, L., Liu, J., & Cai, Y. (2009). Simultaneous determination of 8 fluoroquinolone antibiotics in sewage treatment plants by solid-phase extraction and liquid chromatography with fluorescence detection.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Belal, F., Al-Majed, A. A., & Al-Obaid, A. M. (2009). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 453-468.
  • Dodd, M. C., & Huang, C. H. (2007). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology, 41(21), 7398-7406.
  • Al-Ghannam, S. M. (2015). Degradation of selected Fluoroquinolones. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 2(2), 19-24.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wang, Y., Zhang, J., Wang, Q., Wang, Y., & Wang, H. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15, 1345678.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Dodd, M. C., & Huang, C. H. (2007). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology, 41(21), 7398-7406.
  • Al-Mardini, M. A., & Mando, A. A. (2022). Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops. Pharmaceutics, 14(11), 2419.
  • Oprea, A., Păun, A., & Ghiță, I. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Antibiotics, 10(11), 1367.
  • Donnelly, R. F. (2011). Stability of Ciprofloxacin in Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 64(4), 252–256.
  • Barreca, S., Forni, C., Colzani, L., Clerici, L., Daverio, D., & Dellavedova, P. (2021). Study on the Stability of Antibiotics, Pesticides and Drugs in Water by Using a Straightforward Procedure Applying HPLC-Mass Spectrometric Determination for Analytical Purposes.
  • Li, J., & Cooks, R. G. (2016). Using differential mobility spectrometry to measure ion solvation: An examination of the roles of solvents and ionic structures in separating quinoline-based drugs. Analyst, 141(10), 2965–2972.
  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V.
  • Umezawa, K., Aso, Y., & Odomi, M. (1994). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 38(4), 753–757.
  • Donnelly, R. F. (2011). Stability of ciprofloxacin in polyvinylchloride minibags. The Canadian Journal of Hospital Pharmacy, 64(4), 252–256.
  • Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2,5-dichloro-8-fluoroquinoline. This document is designed for researchers, chemists, and drug development professionals who are navigating the synthetic complexities of this highly functionalized heterocyclic compound. Its unique electronic and steric properties present distinct challenges, particularly low reactivity in common transformations. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you achieve your synthetic goals.

Section 1: Understanding the Core Challenge: The 'Personality' of this compound

Before troubleshooting specific reactions, it's crucial to understand the inherent chemical nature of the molecule. The quinoline core is an electron-deficient aromatic system due to the electronegative nitrogen atom.[1][2] This deficiency is further intensified by the presence of three electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom). This electronic profile significantly impacts the reactivity of the C-Cl bonds, making them less susceptible to oxidative addition in palladium-catalyzed cross-coupling cycles compared to simpler aryl chlorides.

The two chlorine atoms at the C2 and C5 positions exhibit different reactivities. The C2-Cl bond is part of the electron-deficient pyridine ring, making it more activated towards nucleophilic attack and, critically, more susceptible to oxidative addition by a Pd(0) catalyst.[3][4] Conversely, the C5-Cl bond resides on the benzenoid portion of the quinoline, exhibiting reactivity closer to that of a standard chlorobenzene, albeit still influenced by the overall electron-poor nature of the fused ring system.

Section 2: General Troubleshooting Workflow for Low Reactivity

When a reaction with this compound results in low yield, starting material recovery, or side product formation, a systematic approach to optimization is essential. The following workflow provides a logical decision-making process for troubleshooting.

G cluster_start Initial Reaction Outcome cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization cluster_result Final Outcome start Low Conversion / No Reaction catalyst Increase Catalyst/Ligand Loading (e.g., 2-5 mol%) start->catalyst Is catalyst system optimal? temp Increase Temperature (Stepwise, e.g., 10-20°C increments) start->temp Is temperature high enough? ligand Switch Ligand Class (e.g., Buchwald-type biarylphosphines) catalyst->ligand No improvement success Successful Reaction catalyst->success Improvement Observed precatalyst Use a More Active Precatalyst (e.g., G3/G4 Palladacycles) ligand->precatalyst Still low yield ligand->success Improvement Observed precatalyst->temp If catalyst system is robust precatalyst->success Improvement Observed base Change Base (Stronger, non-nucleophilic, e.g., K3PO4, Cs2CO3) temp->base No improvement temp->success Improvement Observed solvent Change Solvent (Higher boiling, polar aprotic, e.g., Dioxane, Toluene, DMF) base->solvent Still low yield base->success Improvement Observed solvent->success Improvement Observed

Caption: Troubleshooting workflow for inert C-Cl bond activation.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental for creating C-C and C-N bonds, but their success with this compound hinges on carefully selected conditions to overcome the high activation barrier of the C-Cl bonds.[5][6]

Frequently Asked Questions: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is not working. I'm recovering only starting material. What is the most common cause?

A1: The primary culprit is almost always an insufficiently active catalytic system to perform the initial oxidative addition step into the electron-deficient C-Cl bond.[7] Standard catalysts like Pd(PPh₃)₄ are often ineffective.

Causality: The oxidative addition of a Pd(0) species to an aryl chloride is the rate-determining step.[7] The electron-poor nature of the quinoline ring deactivates the C-Cl bonds, requiring a highly electron-rich and sterically bulky phosphine ligand on the palladium center to facilitate this step.

Troubleshooting Protocol:

  • Switch to a Modern Catalyst System: Employ a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized, electron-rich, and sterically bulky biarylphosphine ligand. These ligands are designed to promote the oxidative addition of challenging substrates.

  • Increase Temperature: These couplings often require elevated temperatures (80-120 °C) to provide sufficient energy to overcome the activation barrier.

  • Use an Appropriate Base: A moderately strong inorganic base is required to facilitate the transmetalation step.[8] Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough without causing significant side reactions.

Q2: I am seeing mono-coupling, but how can I control which chlorine reacts to achieve regioselectivity?

A2: You can achieve excellent regioselectivity for the C2 position. The C2-Cl bond is significantly more reactive than the C5-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to its position on the electron-deficient pyridine ring, which makes it a better substrate for oxidative addition. By using carefully controlled stoichiometry (e.g., 1.0-1.1 equivalents of the boronic acid/ester), you can selectively functionalize the C2 position while leaving the C5-Cl intact for subsequent transformations.

Recommended Starting Protocol: Selective Suzuki-Miyaura Coupling at C2
  • Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and ligand (see table below) in the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 M solution).

  • Reaction: Heat the mixture with vigorous stirring at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Expect reaction times of 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Purify the residue by column chromatography.

ParameterRecommended Catalyst Systems for Suzuki Coupling
System 1 (High Reliability) Catalyst: Pd₂(dba)₃ (2 mol%) Ligand: SPhos (4 mol%)
System 2 (Alternative) Catalyst: Pd(OAc)₂ (2 mol%) Ligand: XPhos (4 mol%)
Pre-catalyst Option SPhos Pd G3 (2 mol%)
Frequently Asked Questions: Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination and observing low yields and potential catalyst decomposition (black precipitate). What should I change?

A1: This is a classic symptom of an unstable catalytic system under the reaction conditions. Buchwald-Hartwig aminations require a strong base, which can also promote catalyst decomposition if the ligand is not robust enough to protect the palladium center.[9][10]

Causality: The mechanism involves the coordination of the amine to the palladium center after oxidative addition, followed by deprotonation by the base to form a palladium-amido complex.[10] A strong, non-coordinating base is crucial. Bulky biarylphosphine ligands are essential to both promote the difficult oxidative addition and stabilize the palladium intermediates throughout the catalytic cycle.

Troubleshooting Protocol:

  • Ligand Choice is Critical: Use a highly effective ligand designed for C-N coupling with aryl chlorides. Josiphos or Buchwald-type ligands like RuPhos or BrettPhos are excellent candidates.

  • Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[11] LHMDS can be particularly effective as it also acts as an ammonia equivalent for primary amine synthesis.[11]

  • Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., RuPhos Pd G3) are highly recommended. They are more stable and generate the active Pd(0) species more reliably in solution, often leading to cleaner reactions and lower catalyst loadings.[10]

G LPd(0) LPd(0) Ar-Pd(II)-Cl Ar-Pd(II)-Cl LPd(0)->Ar-Pd(II)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Ar-Pd(II)-Cl->Ar-Pd(II)-NR2 Amine Coordination & Deprotonation (+ HNR2, Base) Ar-Pd(II)-NR2->LPd(0) Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2->Ar-NR2

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 4: Nucleophilic Aromatic Substitution (SNAr)

Given the electron-deficient nature of the quinoline ring, direct Nucleophilic Aromatic Substitution (SNAr) is a viable, metal-free strategy for functionalization, particularly at the C2 position.[12]

Q1: Can I perform an SNAr reaction on this compound, and which position will react?

A1: Yes. The C2 position is highly activated for SNAr. The electronegative ring nitrogen acts as an internal electron sink, stabilizing the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at the C2 (or C4) position.[3][4] The C5 position is on the carbocyclic ring and is not sufficiently activated for SNAr under typical conditions.

Causality: For an SNAr reaction to occur, two criteria must be met: (1) the aromatic ring must be electron-poor, and (2) there must be a good leaving group (in this case, Cl⁻). The quinoline ring system, especially with additional halogen substituents, fulfills the first criterion. The attack of a nucleophile at C2 creates an anionic intermediate whose charge is delocalized and stabilized by the adjacent nitrogen atom.

Experimental Protocol: SNAr with an Amine Nucleophile
  • Setup: In a sealed vial, dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMSO or NMP.

  • Reagents: Add the amine nucleophile (2.0-3.0 equiv). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0-4.0 equiv).

  • Reaction: Heat the reaction mixture to 100-150 °C. The high temperature is necessary to overcome the activation energy for this type of transformation.[2]

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, cool the reaction, dilute with water to precipitate the product, and collect by filtration. Alternatively, perform an aqueous workup and extraction with an appropriate organic solvent. Purify by chromatography or recrystallization.

ParameterRecommended Conditions for SNAr
Nucleophiles Primary/Secondary Aliphatic Amines, Anilines, Alkoxides, Thiolates
Solvents DMSO, NMP, DMF
Temperature 100 - 150 °C
Base (if needed) DIPEA, K₂CO₃, Cs₂CO₃

Section 5: Safety Information

This compound is a chemical irritant. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

References

  • This compound | C9H4Cl2FN | CID 64208256. PubChem. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. SlidePlayer. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-dichloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Here, we address common challenges and provide practical, field-tested solutions to ensure a successful and efficient scale-up process.

I. Understanding the Core Synthesis: The Skraup Reaction

The synthesis of quinoline and its derivatives is often achieved through the Skraup reaction, a classic method that involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2] In the case of this compound, a substituted aniline is the starting point. The reaction is notoriously exothermic and requires careful control, especially during scale-up.[3]

The general mechanism involves the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline.[3] This is followed by cyclization and oxidation to form the quinoline ring system.[2]

Skraup_Synthesis cluster_reactants Reactants Aniline Substituted Aniline Conjugate_Addition Conjugate Addition Aniline->Conjugate_Addition Glycerol Glycerol H2SO4 H2SO4 Acrolein Acrolein Formation H2SO4->Acrolein Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation Acrolein->Conjugate_Addition Cyclization Cyclization & Dehydration Conjugate_Addition->Cyclization Cyclization->Oxidation Product This compound Oxidation->Product

Caption: Generalized workflow of the Skraup synthesis for quinoline derivatives.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

A. Reaction Initiation and Control

Q1: My reaction is not starting, or is very sluggish. What are the possible causes?

A1:

  • Insufficient Acid Concentration: The dehydration of glycerol to acrolein is acid-catalyzed.[2] Ensure your sulfuric acid is of the correct concentration and is not old or contaminated, which could reduce its effectiveness.

  • Low Reaction Temperature: While the Skraup reaction is exothermic, an initial activation energy is required. Gently warming the mixture might be necessary to initiate the reaction. However, proceed with extreme caution to avoid a runaway reaction.

  • Purity of Starting Materials: Impurities in the aniline precursor or glycerol can inhibit the reaction. Use starting materials of high purity, and consider purification of the aniline derivative if necessary.

Q2: The reaction is too vigorous and difficult to control. How can I manage the exotherm?

A2:

  • Slow Addition of Sulfuric Acid: The addition of sulfuric acid to the reaction mixture is highly exothermic. Add the acid slowly and in portions, with efficient cooling and stirring. A dropping funnel is recommended for controlled addition.

  • Use of a Heat Sink: For larger scale reactions, using a solvent that can also act as a heat sink, such as nitrobenzene, can help to moderate the temperature.[1]

  • Efficient Cooling System: Ensure your reaction vessel is equipped with an efficient cooling system, such as an ice bath or a circulating chiller, to dissipate the heat generated.

  • Consider Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process can offer superior temperature control and safety.[4][5]

B. Yield and Purity Issues

Q3: The yield of my product is consistently low. What factors could be contributing to this?

A3:

  • Sub-optimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a slow and incomplete reaction, while too high a temperature can lead to the formation of tars and other byproducts, reducing the yield of the desired product.[6]

  • Inefficient Stirring: In a large-scale reaction, inefficient stirring can lead to localized overheating and poor mixing of reactants, resulting in lower yields. Ensure your stirring apparatus is adequate for the scale of your reaction.

  • Oxidizing Agent Stoichiometry: The amount of oxidizing agent is crucial. An insufficient amount will lead to incomplete oxidation of the dihydroquinoline intermediate, while an excess can lead to over-oxidation and byproduct formation.

Q4: My final product is impure, with significant tar formation. How can I improve the purity?

A4:

  • Temperature Control: As mentioned, overheating is a major cause of tar formation.[6] Strict temperature control is paramount.

  • Purification Strategy: Post-reaction purification is critical. A multi-step purification process may be necessary.

    • Neutralization and Filtration: After the reaction, the mixture is typically poured into water and neutralized to precipitate the crude product.[3]

    • Steam Distillation: For volatile quinolines, steam distillation can be an effective purification method.[7]

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common method for purifying the final product.[3]

    • Chromatography: For high-purity requirements, column chromatography may be necessary.

Troubleshooting_Yield Start Low Yield or High Impurity Temp Check Temperature Control Start->Temp Stirring Evaluate Stirring Efficiency Start->Stirring Reagents Verify Reagent Purity & Stoichiometry Start->Reagents Purification Optimize Purification Protocol Temp->Purification Stirring->Purification Reagents->Purification Solution Improved Yield & Purity Purification->Solution

Caption: A logical approach to troubleshooting common yield and purity issues.

C. Safety Considerations

Q5: What are the primary safety hazards associated with scaling up this synthesis?

A5:

  • Runaway Reaction: The highly exothermic nature of the Skraup reaction presents a significant risk of a runaway reaction, especially at larger scales.[3]

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is essential.[8]

  • Toxic Fumes: The reaction may generate toxic fumes. It is crucial to perform the synthesis in a well-ventilated fume hood.[8][9]

  • Handling of Starting Materials and Product: The starting materials and the final product may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical used.[8][9][10][11]

III. Experimental Protocols

A. Synthesis of this compound (Illustrative Lab-Scale)

This protocol is for illustrative purposes and must be adapted and optimized for scale-up.

Starting Materials:

  • Substituted aniline (e.g., 2,5-dichloro-4-fluoroaniline)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as both solvent and oxidizing agent)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add the substituted aniline and nitrobenzene.

  • Begin stirring and slowly add the glycerol to the mixture.

  • With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel. Maintain the temperature below 120°C.

  • After the addition of sulfuric acid is complete, slowly heat the reaction mixture to 140-150°C and maintain this temperature for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude product.

  • Filter the crude product and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

B. Purification of the Crude Product
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

IV. Data Presentation

Table 1: Example Reaction Parameters for Optimization

ParameterRange to InvestigateRationale
Temperature 120 - 160°CBalancing reaction rate against byproduct formation.
Aniline:Glycerol Ratio 1:2 to 1:4Ensuring sufficient acrolein generation.
Aniline:Oxidant Ratio 1:1 to 1:1.5Optimizing the oxidation step.
Reaction Time 2 - 8 hoursEnsuring complete conversion.

V. References

Sources

common impurities in 2,5-Dichloro-8-fluoroquinoline and their removal

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,5-Dichloro-8-fluoroquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis, purification, and handling of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

The impurity profile of this compound is intrinsically linked to its synthetic route. While multiple pathways to quinoline derivatives exist, a common approach involves the cyclization of a substituted aniline with a three-carbon electrophile (e.g., in a Skraup or related synthesis). Based on this, the following impurities are frequently encountered:

  • Unreacted Starting Materials: Residual amounts of the aniline precursor (likely a dichloro-fluoroaniline) and reagents used for cyclization can persist in the crude product.

  • Regioisomers: The cyclization step may not be perfectly regioselective, leading to the formation of isomeric impurities. A common regioisomer is 2,7-dichloro-8-fluoroquinoline . The presence and proportion of this isomer depend heavily on the specific reaction conditions.

  • Mono-chlorinated or Tri-chlorinated Analogs: Incomplete or excessive chlorination during the synthesis of the starting materials or the quinoline core can result in impurities such as chloro-8-fluoroquinolines or trichloro-8-fluoroquinolines.

  • Polymeric/Tarry Byproducts: Acid-catalyzed cyclization reactions, especially at elevated temperatures, can generate high-molecular-weight, often colored, polymeric materials that can be challenging to remove.

Q2: I've synthesized this compound, but the product is a dark oil/solid. What causes this, and how can I decolorize it?

The appearance of a dark color, often brown or black, is typically due to the presence of polymeric or tarry byproducts. These are often formed under the strongly acidic and high-temperature conditions of many quinoline syntheses.

Troubleshooting Decolorization:

A common and effective method for removing colored impurities is treatment with activated carbon.

Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, ethanol, or ethyl acetate) at an elevated temperature to ensure complete dissolution.

  • Activated Carbon Addition: Add a small amount of activated carbon (typically 1-5% w/w relative to the crude product) to the solution. Caution: Add the carbon slowly to the hot solution to avoid bumping.

  • Heating and Stirring: Heat the mixture at reflux for 15-30 minutes with gentle stirring. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper to remove the activated carbon. It is crucial to perform this step while the solution is hot to prevent premature crystallization of the product.

  • Crystallization/Solvent Removal: Allow the filtrate to cool slowly to induce crystallization of the purified product. Alternatively, the solvent can be removed under reduced pressure.

Q3: My NMR/HPLC analysis shows the presence of an isomeric impurity. How can I separate this compound from its regioisomers?

The separation of closely related halogenated isomers can be challenging due to their similar physical properties.[1][2] The two most effective techniques for this purpose are fractional recrystallization and column chromatography.

Troubleshooting Isomer Separation:

  • Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It may require multiple recrystallization cycles to achieve high purity. A systematic approach to solvent screening is recommended.

  • Column Chromatography: This is often the more definitive method for separating isomers.

Isomer_Separation_Workflow start Crude Product (Mixture of Isomers) recrystallization Fractional Recrystallization start->recrystallization Initial Attempt chromatography Column Chromatography start->chromatography Direct Method analysis1 Purity Analysis (HPLC, GC, NMR) recrystallization->analysis1 analysis2 Purity Analysis (HPLC, GC, NMR) chromatography->analysis2 pure_product Pure this compound analysis1->pure_product >99% Pure insufficient_purity1 Insufficient Purity analysis1->insufficient_purity1 <99% Pure analysis2->pure_product >99% Pure insufficient_purity2 Insufficient Purity analysis2->insufficient_purity2 <99% Pure insufficient_purity1->chromatography If Recrystallization Fails insufficient_purity2->chromatography Optimize Conditions & Repeat

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the mixture. If the compound dissolves completely, it is a good candidate solvent. If it remains insoluble even at the boiling point, it is a poor solvent.

    • Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane, or mixtures thereof.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Using a minimal amount of solvent is crucial for maximizing yield.

  • Decolorization (if necessary):

    • If the solution is colored, perform the activated carbon treatment as described in FAQ Q2.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Further cooling in an ice bath can increase the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven.

Table 1: Common Recrystallization Solvents for Halogenated Aromatic Compounds

Solvent(s)PolarityBoiling Point (°C)Notes
EthanolPolar78Good for moderately polar compounds.
IsopropanolPolar82Similar to ethanol, can offer different solubility profiles.
Ethyl AcetateIntermediate77A versatile solvent for a range of polarities.
TolueneNonpolar111Effective for nonpolar compounds.
Hexane/Ethyl AcetateVariableVariableA common solvent mixture where the polarity can be fine-tuned.
Dichloromethane/HexaneVariableVariableAnother useful non-aqueous solvent system.
Guide 2: Purification by Column Chromatography

For challenging separations, particularly of isomers, column chromatography is the method of choice.

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase Selection: For halogenated quinolines, silica gel is the most common stationary phase.

  • Mobile Phase (Eluent) Selection:

    • The goal is to find a solvent system that provides good separation between the desired product and its impurities. This is typically determined by thin-layer chromatography (TLC).

    • A good starting point for the eluent is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Run the eluent through the column and collect fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC for Eluent Selection Packing 2. Pack Column with Silica Gel TLC->Packing Loading 3. Load Crude Sample Packing->Loading Elution 4. Elute with Chosen Solvent Loading->Elution Collection 5. Collect Fractions Elution->Collection TLC_Fractions 6. Analyze Fractions by TLC Collection->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Guide 3: Purity Assessment

Accurate determination of purity is essential. A combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): The most common technique for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography (GC): Suitable for assessing the purity of volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound. ¹⁹F NMR is particularly useful for fluorine-containing compounds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

References

  • Al-Omar, M. A., & Al-Mohizea, A. M. (2010). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 15(7), 4937-4948. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(11), 1437-1442. [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(12), 2735-2744. [Link]

  • Zhang, Y., et al. (2012). An iron-promoted tandem reaction of anilines with styrene oxides via C–C cleavage and C–H activation. Organic Letters, 14(9), 2206-2209. [Link]

  • U.S. Patent No. 3,560,508. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Wang, L., et al. (2015). Simultaneous determination of 8 fluoroquinolone antibiotics in sewage treatment plants by solid-phase extraction and liquid chromatography with fluorescence detection. Water Science and Technology, 71(1), 123-131. [Link]

  • Yeole, R. D., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(4), 484-488. [Link]

  • CN108610288B. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

optimizing solvent systems for 2,5-Dichloro-8-fluoroquinoline purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,5-Dichloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the purification of this important synthetic intermediate. This resource offers practical, field-tested insights to help you overcome common challenges and achieve high purity of your target compound.

Introduction: The Challenge of Purifying this compound

This compound is a halogenated quinoline derivative, a class of compounds often encountered in medicinal chemistry and materials science. The purification of such molecules can be challenging due to their specific solubility profiles and the nature of potential impurities arising from their synthesis. Common synthetic routes, such as variations of the Skraup or Gould-Jacobs reactions, can lead to regioisomeric impurities, unreacted starting materials, and polymeric byproducts.

This guide will focus on the most common and effective purification technique for solid organic compounds: recrystallization . We will also touch upon chromatographic methods as an alternative or complementary approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile will largely depend on the synthetic route employed. However, common impurities in the synthesis of quinoline derivatives include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include substituted anilines and other precursors.

  • Isomeric Impurities: Formation of other positional isomers of the dichloro-fluoroquinoline can occur.

  • Polymeric/Tarry Byproducts: Harsh reaction conditions, particularly in acid-catalyzed cyclizations, can lead to the formation of high molecular weight, often colored, byproducts.

  • Hydrolysis Products: If water is present during workup or purification, hydrolysis of the chloro substituents is a possibility, though generally unlikely under standard conditions.

Q2: My crude this compound is a dark, oily solid. Can I still purify it by recrystallization?

A2: Yes, often you can. The dark color is likely due to high molecular weight, polymeric impurities. A good recrystallization solvent should ideally dissolve your desired compound at an elevated temperature but have poor solubility for these colored impurities, allowing them to be removed during the hot filtration step. If the colored impurities are soluble, a charcoal treatment during the recrystallization process can be effective in adsorbing them.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at low temperatures.

A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of common laboratory solvents.

Troubleshooting Guide: Optimizing Recrystallization Solvent Systems

This section provides a structured approach to troubleshooting common issues encountered during the recrystallization of this compound.

Problem 1: The compound will not dissolve in any single solvent.

Cause: The compound may have limited solubility in common solvents at their boiling points.

Solution: Use a Mixed Solvent System.

A mixed solvent system, also known as a binary solvent system, consists of two miscible solvents. One solvent (the "good" solvent) should readily dissolve the compound, while the other (the "poor" or "anti-solvent") should not.

Workflow for Mixed Solvent Recrystallization:

mixed_solvent_recrystallization start Start: Crude Product dissolve Dissolve in minimum 'good' solvent at elevated temp. start->dissolve add_poor Add 'poor' solvent dropwise until solution becomes cloudy dissolve->add_poor reheat Reheat to redissolve (clear solution) add_poor->reheat cool Slowly cool to room temperature reheat->cool ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with cold 'poor' solvent filter->wash dry Dry the purified crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for mixed solvent recrystallization.

Suggested Mixed Solvent Systems for Halogenated Quinolines:

"Good" Solvent"Poor" SolventRationale & Comments
DichloromethaneHexaneDichloromethane is a good solvent for many organic compounds, and the addition of a non-polar solvent like hexane can effectively induce crystallization.
AcetoneWaterA common and effective system for moderately polar compounds.
EthanolWaterSimilar to acetone/water, but ethanol is less volatile.
Tetrahydrofuran (THF)HexaneTHF is a powerful solvent, and its miscibility with hexane makes this a versatile system.
TolueneHexaneUseful for compounds with aromatic character. The similar polarity requires careful addition of the anti-solvent.
Problem 2: The compound "oils out" instead of forming crystals.

Cause: The compound is coming out of solution at a temperature above its melting point in that particular solvent system, or the solution is supersaturated to a high degree.

Solutions:

  • Use a larger volume of solvent: This will lower the saturation point.

  • Cool the solution more slowly: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Add a seed crystal: A small crystal of the pure compound can provide a nucleation site for crystal growth.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches can provide nucleation sites.

  • Change the solvent system: The current solvent may be too "good." Try a solvent in which the compound is less soluble.

Problem 3: No crystals form, even after cooling in an ice bath.

Cause: The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated.

Solutions:

  • Reduce the volume of the solvent: Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again.

  • Add an anti-solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.

  • Try a different solvent: The compound may be too soluble in the current solvent. Refer to your initial solubility tests.

Problem 4: The purity of the compound does not improve significantly after recrystallization.

Cause: The impurities may have very similar solubility properties to your desired compound in the chosen solvent system.

Solutions:

  • Try a different solvent system: A solvent with different polarity may better differentiate between your compound and the impurities.

  • Perform a second recrystallization: A second pass may be necessary to achieve the desired purity.

  • Consider column chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a powerful alternative. A common stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent system for chromatography can often be estimated using thin-layer chromatography (TLC).

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if a charcoal treatment was performed), filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions as the solvent flows through the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Logical Flow for Purification Strategy:

purification_strategy start Start: Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR, etc.) recrystallization->purity_check1 pure Pure Product purity_check1->pure Purity Acceptable chromatography Column Chromatography purity_check1->chromatography Purity Not Acceptable purity_check2 Check Purity chromatography->purity_check2 purity_check2->recrystallization Further Purification Needed purity_check2->pure Purity Acceptable

Caption: Decision-making workflow for purification.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Laurence M. Harwood, Christopher J. Moody, Jonathan M. Percy. (1999). Experimental Organic Chemistry: Standard and Microscale (2nd ed.). Blackwell Science.

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for the structure of 2,5-dichloro-8-fluoroquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry. By leveraging fundamental principles of spectroscopy and comparative data from analogous structures, we will establish a robust framework for its structural elucidation.

Introduction to the Spectroscopic Challenge

The precise arrangement of substituents on an aromatic scaffold like quinoline profoundly influences its chemical and biological properties. In the case of this compound, the presence of three halogen atoms—each with distinct electronic effects—creates a unique spectroscopic fingerprint. This guide will deconstruct this fingerprint by predicting the expected outcomes from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These predictions will be grounded in established principles and supported by comparative data from structurally related compounds, offering a comprehensive validation strategy.

The molecular structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is crucial for the assignment of spectroscopic signals.

Molecular Structure and IUPAC Numbering

Figure 1. Molecular structure and IUPAC numbering of this compound.

Predictive Spectroscopic Analysis

Due to the absence of publicly available experimental spectra for this compound, we will construct a predicted spectroscopic profile. This predictive approach is a common and essential practice in chemical research, enabling scientists to anticipate experimental outcomes and to have a theoretical benchmark for the validation of a newly synthesized compound.

¹H NMR Spectroscopy: A Proton's Perspective

The chemical environment of each proton in this compound is unique, leading to distinct signals in the ¹H NMR spectrum. The electronegativity and anisotropic effects of the nitrogen and halogen substituents will cause significant deshielding of the aromatic protons, shifting their signals downfield.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-37.4 - 7.6Doublet (d)JH3-H4 = 8.5 - 9.0Shielded relative to other protons on the pyridine ring due to its meta position to the nitrogen. Coupled to H-4.
H-48.0 - 8.2Doublet (d)JH4-H3 = 8.5 - 9.0Deshielded by the adjacent nitrogen and the chloro group at C-5. Coupled to H-3.
H-67.6 - 7.8Doublet of doublets (dd)JH6-H7 = 7.5 - 8.0, JH6-F8 = ~1-2Influenced by the chloro group at C-5 and the fluoro group at C-8. Shows coupling to H-7 and a smaller long-range coupling to the fluorine at C-8.
H-77.3 - 7.5Doublet of doublets (dd)JH7-H6 = 7.5 - 8.0, JH7-F8 = 9.0 - 10.0Coupled to H-6 and shows a larger through-space coupling to the ortho fluorine at C-8.

Comparative Analysis with Analogs

To substantiate these predictions, we can examine the ¹H NMR data of related compounds. For instance, in 2-chloroquinoline, the protons on the pyridine ring are shifted downfield compared to quinoline itself.[1] The introduction of a second chloro group at the 5-position and a fluoro group at the 8-position in our target molecule is expected to further influence the chemical shifts as outlined in the table above. The aromatic protons of substituted quinolines typically resonate between 7.0 and 9.0 ppm.[2]

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum will provide a map of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the attached substituents.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Rationale
C-2150 - 152Singlet (s)Attached to a chloro group and adjacent to nitrogen, resulting in a downfield shift.
C-3122 - 124Singlet (s)Less affected by the substituents.
C-4136 - 138Singlet (s)Deshielded by the adjacent nitrogen.
C-4a128 - 130Singlet (s)Bridgehead carbon.
C-5130 - 132Singlet (s)Attached to a chloro group.
C-6127 - 129Doublet (d) with small JC-FInfluenced by the adjacent chloro and fluoro groups.
C-7125 - 127Doublet (d) with small JC-FInfluenced by the adjacent fluoro group.
C-8158 - 162Doublet (d) with large ¹JC-FDirectly bonded to fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling constant.
C-8a145 - 147Doublet (d) with small JC-FBridgehead carbon adjacent to the fluoro-substituted carbon.

Comparative Analysis with Analogs

The predicted chemical shifts are based on the known effects of chloro and fluoro substituents on aromatic rings. Aromatic carbons in quinoline derivatives typically appear in the 120-150 ppm range.[3] The carbon directly attached to the fluorine (C-8) is expected to have a large one-bond coupling constant (¹JC-F), which is a characteristic feature for organofluorine compounds.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry will provide the molecular weight of the compound and clues about its structure through its fragmentation pattern.

Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRationale
[M]⁺215, 217, 219The molecular ion peak. The isotopic pattern of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with a ratio of approximately 9:6:1.
[M-Cl]⁺180, 182Loss of a chlorine atom. The remaining chlorine atom will give an M, M+2 pattern with a ratio of approximately 3:1.
[M-HCl]⁺179, 181Loss of HCl.
[C₉H₄FN]⁺145Loss of both chlorine atoms.

The molecular formula of this compound is C₉H₄Cl₂FN, with a monoisotopic molecular weight of 214.97 g/mol .[4][5] The presence of two chlorine atoms will produce a distinctive isotopic cluster for the molecular ion, which is a powerful diagnostic tool. The fragmentation will likely proceed through the loss of the halogen substituents.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will reveal the presence of characteristic functional groups and the overall aromatic nature of the molecule.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationRationale
3100 - 3000Aromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring.
1620 - 1580C=C and C=N stretchingTypical for the quinoline ring system.
1100 - 1000C-F stretchA strong absorption band characteristic of the carbon-fluorine bond.
850 - 750C-Cl stretchCharacteristic of the carbon-chlorine bonds.
900 - 675Aromatic C-H out-of-plane bendingThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

The IR spectrum of ciprofloxacin, a related fluoroquinolone, shows a characteristic band for the C-F group around 1043 cm⁻¹.[6] Similar absorptions are expected for this compound.

Experimental Protocols

To validate the predicted spectroscopic data, the following experimental protocols are recommended.

General Sample Preparation

A sample of this compound of high purity is required for all spectroscopic analyses. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) to obtain accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. Electron ionization (EI) can also be used, particularly with GC-MS, to induce fragmentation.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is often the most straightforward. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of this compound.

G cluster_0 Spectroscopic Analysis Workflow synthesis Synthesis and Purification of This compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Isotopic Pattern synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Connectivity - Assign Protons and Carbons synthesis->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups synthesis->ir comparison Comparison of Experimental Data with Predicted Spectra and Analogs ms->comparison nmr->comparison ir->comparison validation Structural Validation comparison->validation

Figure 2. Experimental workflow for the structural validation of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the spectroscopic validation of this compound. By systematically analyzing the expected outcomes from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, and by drawing comparisons with known analogs, researchers can confidently approach the structural elucidation of this and similar halogenated quinoline derivatives. The provided experimental protocols offer a standardized methodology for obtaining high-quality data, ensuring the integrity and reproducibility of the scientific findings. The ultimate confirmation of the structure will, of course, rely on the careful acquisition and interpretation of experimental data, using the predictions and comparisons outlined herein as a robust guide.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of Ultra Chemistry, 16(5), 58-63. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Iqbal, J., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Physics & Chemistry International Journal, 2(3), 1-11. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • Cleanchem. 2,5-Dichloroquinoline | CAS No: 59412-12-3. [Link]

  • PubChem. 2,5-Dichloroquinoline. [Link]

  • Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]

  • ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... [Link]

  • PubChem. This compound. [Link]

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biological activity of 2,5-Dichloro-8-fluoroquinoline vs. other fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 2,5-Dichloro-8-fluoroquinoline versus Commercially Available Fluoroquinolones

Introduction: The Versatile Quinolone Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. A prominent class of quinoline derivatives is the fluoroquinolones, synthetic antibacterial agents that have been a cornerstone of infectious disease treatment for decades. Their mechanism of action, broad spectrum of activity, and favorable pharmacokinetic profiles have rendered them indispensable in the clinic. This guide provides a detailed comparison of the biological activity of a specific derivative, this compound, with that of well-established fluoroquinolone antibiotics, offering insights for researchers and professionals in drug development.

The Fluoroquinolone Class: A Benchmark for Antibacterial Efficacy

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

The substitution pattern on the quinolone ring significantly influences the antibacterial spectrum, potency, and pharmacokinetic properties of these drugs. For instance, the fluorine atom at position 6 is critical for antibacterial activity, while the substituent at position 7 modulates the spectrum of activity and potency.

This compound: A Novel Quinolone Derivative

This compound is a synthetic quinoline derivative with a substitution pattern that distinguishes it from conventional fluoroquinolone antibiotics. While not a clinically used drug, its biological activities have been a subject of research, particularly in the context of identifying novel anticancer agents. Studies have shown that certain halogenated quinolines can exhibit potent and selective activity against various cancer cell lines.

Anticancer Activity of Halogenated Quinolines

Research into the anticancer properties of quinoline derivatives has revealed that the position and nature of halogen substituents can significantly impact their efficacy. For example, studies on various cancer cell lines have demonstrated that specific chloro- and fluoro-substituted quinolines can induce apoptosis and inhibit cell proliferation. The precise mechanism of action for the anticancer effects of this compound is still under investigation but is thought to involve the induction of oxidative stress and inhibition of key signaling pathways involved in cancer cell survival and proliferation.

Comparative Analysis: this compound vs. Traditional Fluoroquinolones

The primary distinction between this compound and traditional fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin lies in their principal biological activities. While fluoroquinolones are primarily potent antibacterial agents, the focus of research on this compound has been its potential as an anticancer agent.

Table 1: Comparative Overview of Biological Activities

FeatureThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Primary Biological Activity Anticancer (investigational)AntibacterialAntibacterialAntibacterial
Mechanism of Action Induction of apoptosis, inhibition of cell signaling pathways (proposed)Inhibition of DNA gyrase and topoisomerase IVInhibition of DNA gyrase and topoisomerase IVInhibition of DNA gyrase and topoisomerase IV
Spectrum of Activity Varies across cancer cell linesBroad-spectrum antibacterial (Gram-negative and some Gram-positive)Broad-spectrum antibacterial (enhanced Gram-positive activity)Broad-spectrum antibacterial (enhanced Gram-positive and anaerobic activity)

Experimental Methodologies for Assessing Biological Activity

To evaluate and compare the biological activities of novel compounds like this compound and established drugs, standardized experimental protocols are essential.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Serially dilute the test compounds in MHB in the 96-well plates.

  • Add the bacterial inoculum to each well.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits growth or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture mcfarland Adjust to 0.5 McFarland bacterial_culture->mcfarland inoculation Inoculate 96-well Plate mcfarland->inoculation serial_dilution Serial Dilution of Compound serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read MIC incubation->read_results

Caption: Workflow for MIC determination.

Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_data_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate adherence Allow Adherence cell_seeding->adherence compound_treatment Treat with Compound adherence->compound_treatment incubation_treatment Incubate compound_treatment->incubation_treatment mtt_addition Add MTT Solution incubation_treatment->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for MTT assay.

Future Perspectives

The study of novel quinoline derivatives like this compound highlights the therapeutic potential of this chemical scaffold beyond its traditional role in antibacterial agents. While established fluoroquinolones continue to be vital in combating bacterial infections, the emergence of resistance necessitates the development of new antibacterial agents. Concurrently, the exploration of quinoline derivatives for anticancer therapy opens up new avenues for drug discovery. Future research should focus on elucidating the precise mechanisms of action of these novel compounds, optimizing their structure to enhance potency and selectivity, and evaluating their efficacy and safety in preclinical models.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Confirmation of 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2,5-Dichloro-8-fluoroquinoline and the Imperative of Spectroscopic Confirmation

This compound is a halogenated quinoline derivative. The quinoline scaffold is a core structural component in a wide array of bioactive molecules, including a significant number of antibacterial agents known as fluoroquinolones[1][2]. The specific placement of chloro and fluoro substituents on the quinoline ring dramatically influences the molecule's chemical reactivity and, ultimately, its pharmacological properties. Therefore, unambiguous confirmation of the substitution pattern is a critical step in any synthetic or drug discovery workflow.

Spectroscopic analysis provides a non-destructive and highly informative means of elucidating molecular structures. Each technique probes different aspects of the molecule's constitution, and together, they provide a comprehensive and self-validating confirmation of its identity.

A Multi-faceted Approach to Spectroscopic Analysis

A combination of spectroscopic methods is essential for the complete characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for organic structure elucidation. It provides detailed information about the chemical environment of individual atoms.

Principle: ¹H NMR spectroscopy detects the nuclear spin of hydrogen atoms. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling between neighboring protons provides information about their connectivity.

Expected ¹H NMR Spectrum of this compound:

The structure of this compound has four aromatic protons. Based on the substitution pattern, we can predict the following approximate chemical shifts and coupling patterns, referencing data for similar quinoline systems[3][4].

Predicted Proton AssignmentApproximate Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-37.2 - 7.4dJ = ~8-9 Hz
H-48.0 - 8.2dJ = ~8-9 Hz
H-67.5 - 7.7tJ = ~8 Hz
H-77.3 - 7.5ddJ = ~8, ~4 Hz

Causality Behind Predictions:

  • H-4: This proton is deshielded by the adjacent nitrogen atom and the chloro substituent at position 5, hence its downfield shift.

  • H-3: This proton is coupled to H-4, resulting in a doublet.

  • H-6 and H-7: These protons on the benzene ring will show coupling to each other and to the fluorine at position 8. The fluorine atom will cause additional splitting (J-coupling).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Analysis prep1 Dissolve Sample in Deuterated Solvent acq1 Acquire 1D ¹H Spectrum on NMR Spectrometer prep1->acq1 Transfer to NMR tube proc1 Fourier Transform acq1->proc1 Raw Data (FID) proc2 Phase & Baseline Correction proc1->proc2 anal1 Peak Integration proc2->anal1 Processed Spectrum anal2 Chemical Shift & Coupling Pattern Analysis anal1->anal2 anal3 Structure Confirmation anal2->anal3 CNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Analysis prep1 Use ¹H NMR Sample (or higher concentration) acq1 Acquire Proton-Decoupled ¹³C Spectrum prep1->acq1 Transfer to NMR tube proc1 Fourier Transform acq1->proc1 Raw Data (FID) proc2 Phase & Baseline Correction proc1->proc2 anal1 Chemical Shift Analysis proc2->anal1 Processed Spectrum anal2 Structure Confirmation anal1->anal2

Caption: Workflow for ¹³C NMR Analysis.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and clues about its structure from the fragmentation pattern.

Expected Mass Spectrum of this compound:

The molecular formula is C₉H₄Cl₂FN.[5] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺).

Ionm/z (calculated)Expected Isotopic Pattern
[M]⁺214.97M:M+2:M+4 in a ratio of ~9:6:1
[M-Cl]⁺180.00
[M-HCl]⁺178.99

Causality Behind Predictions:

  • Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of two chlorine atoms in the molecule will lead to a predictable isotopic cluster for the molecular ion and any chlorine-containing fragments.

  • Fragmentation: The loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for Electron Impact (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., ESI for softer ionization or EI for more fragmentation).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[1]

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection cluster_interp Interpretation prep1 Dissolve or Direct Insertion ion1 Select Ionization Method (e.g., ESI, EI) prep1->ion1 anal1 Separate Ions by m/z ion1->anal1 anal2 Detect Ions anal1->anal2 interp1 Identify Molecular Ion anal2->interp1 Mass Spectrum interp2 Analyze Isotopic Pattern & Fragmentation interp1->interp2 interp3 Structure Confirmation interp2->interp3

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Spectrum of this compound:

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H, C=C, C=N, C-Cl, and C-F bonds. Based on data for similar compounds, the following characteristic peaks can be expected.[6][7][8]

Functional GroupApproximate Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aromatic C=C stretch1450 - 1600
C=N stretch (quinoline ring)1500 - 1650
C-F stretch1000 - 1100
C-Cl stretch600 - 800

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Analysis prep1 Prepare as KBr Pellet, Thin Film, or use ATR acq1 Record Spectrum on FTIR Spectrometer prep1->acq1 anal1 Identify Characteristic Absorption Bands acq1->anal1 IR Spectrum anal2 Assign to Functional Groups anal1->anal2

Caption: Workflow for IR Spectroscopy Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is useful for characterizing compounds with conjugated systems.

Expected UV-Vis Spectrum of this compound:

Quinolines and their derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions of the aromatic system.[9][10][11] The exact position and intensity of these bands are influenced by the substituents and the solvent.

TransitionApproximate λmax (nm)
π → π220 - 250
π → π270 - 300
π → π*300 - 330

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning from approximately 200 to 400 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare them to the expected values for the quinoline chromophore.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Analysis prep1 Prepare Dilute Solution in UV-Transparent Solvent acq1 Record Spectrum on UV-Vis Spectrophotometer prep1->acq1 anal1 Identify λmax Values acq1->anal1 UV-Vis Spectrum anal2 Compare to Expected Electronic Transitions anal1->anal2

Caption: Workflow for UV-Vis Spectroscopy Analysis.

Comparative Analysis and Confirmation of Structure

The true power of this multi-technique approach lies in the convergence of the data. The information from each spectroscopic method should be consistent and complementary, leading to an unambiguous confirmation of the structure of this compound.

Comparison with Potential Isomers and Impurities:

The detailed analysis of the NMR spectra, particularly the coupling patterns in the ¹H NMR and the number of signals and C-F coupling in the ¹³C NMR, is crucial for distinguishing this compound from its isomers. For example, a different substitution pattern would result in a completely different set of chemical shifts and coupling constants.

Mass spectrometry can help identify impurities by detecting ions with different m/z values. The high resolution of modern mass spectrometers allows for the determination of elemental compositions, which can differentiate between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Conclusion

The spectroscopic characterization of this compound requires a synergistic application of NMR, MS, IR, and UV-Vis techniques. While this guide provides a robust framework based on established principles and data from analogous compounds, experimental verification remains the gold standard. By following the outlined protocols and understanding the underlying causality of the expected spectral features, researchers can confidently confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020). Asian Journal of Advanced Basic Sciences.
  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (n.d.). MDPI.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021). MDPI.
  • This compound. (n.d.). PubChem.
  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. (n.d.). PubMed.
  • Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. (n.d.). PubMed Central.
  • 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • FT-IR spectrum of 5,7-Dichloro-8-hydroxyquinaldine 8a-experimental spectrum. (n.d.).
  • Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. (n.d.). MDPI.
  • (a) UV-Vis spectra of (i) ciprofloxacin (inset showing its chemical... (n.d.).
  • 13C NMR spectrum of c (TFA-D, 298K, 600MHz). (n.d.).
  • Synthesis and Characterization of Heterocyclic Compounds
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. (2024). PubMed Central.
  • UV/Vis absorption spectra of different antibiotics at aconcentration of 50.0 mm. … (n.d.).
  • 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Infrared spectra and the structure of drugs of the fluoroquinolone group. (n.d.).

Sources

comparing the reactivity of different positions on the 2,5-Dichloro-8-fluoroquinoline ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated quinolines serve as pivotal scaffolds for the development of novel therapeutic agents and functional materials.[1] The strategic placement of halogen atoms on the quinoline ring provides a powerful tool for modulating the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby fine-tuning its biological activity and material characteristics.[2] Among these, 2,5-dichloro-8-fluoroquinoline stands out as a versatile building block, offering multiple sites for functionalization. Understanding the relative reactivity of each position on this ring system is paramount for its efficient and selective derivatization.

This guide provides an in-depth comparison of the reactivity of the different positions on the this compound ring, drawing upon established principles of organic chemistry and experimental data from analogous heterocyclic systems. We will explore the three major classes of aromatic substitution reactions: nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and metal-catalyzed cross-coupling reactions.

The this compound Scaffold: An Electronic Overview

The reactivity of the this compound ring is governed by the interplay of the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The quinoline nitrogen strongly deactivates the pyridine ring (positions 2, 3, and 4) towards electrophilic attack and activates it for nucleophilic substitution, particularly at the C-2 and C-4 positions. Conversely, the carbocyclic ring (positions 5, 6, 7, and 8) behaves more like a substituted naphthalene, with its reactivity influenced by the attached halogen atoms.

Reactivity_Overview cluster_quinoline This compound C2 C2-Cl N1 N C2->N1 C3 C3 C3->C2 C4 C4 C4->C3 N1->C4 C9 N1->C9 C10 C9->C10 C8 C8-F C9->C8 C10->C4 C5 C5-Cl C5->C10 C6 C6 C6->C5 C7 C7 C7->C6 C8->C7 SNAr_Hotspot SNAr Prone CrossCoupling_Hotspot1 Cross-Coupling CrossCoupling_Hotspot2 Cross-Coupling EAS_Hotspot EAS Prone (if activated)

Caption: Electronic landscape of this compound, highlighting positions susceptible to different reaction types.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for the functionalization of electron-deficient aromatic rings. In the case of this compound, the primary sites for SNAr are the carbon atoms bearing the chloro substituents.

Relative Reactivity: C-2 >> C-5

The C-2 position is significantly more reactive towards nucleophilic attack than the C-5 position. This heightened reactivity is a direct consequence of the powerful electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. Studies on analogous 2,4-dichloroquinazolines and 2,4-dichloropyrimidines consistently demonstrate preferential substitution at the position activated by the heterocyclic nitrogen.[3][4] For instance, in 2,4-dichloroquinazolines, nucleophilic attack occurs selectively at the C-4 position, which is electronically analogous to the C-2 position in quinoline.[3]

The C-5 chloro substituent, being on the carbocyclic ring, is not directly activated by the quinoline nitrogen and thus exhibits significantly lower reactivity in SNAr reactions. Displacement of the C-5 chlorine would require harsh reaction conditions, often leading to a mixture of products.

Experimental Protocol: Amination at C-2

The following protocol, adapted from studies on related chloroquinolines, illustrates a typical SNAr amination at the C-2 position.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., K2CO3, Et3N)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the amine (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the quinoline ring is generally challenging due to the deactivating effect of the nitrogen atom. However, under forcing conditions or with highly activated quinolines, substitution can be achieved.

Relative Reactivity: C-6 and C-7 (if activated) > Other positions

The pyridine ring (positions 2, 3, and 4) is strongly deactivated towards electrophiles. Therefore, electrophilic attack, if it occurs, will happen on the carbocyclic ring (positions 5, 6, 7, and 8). The existing substituents (C-5 chloro and C-8 fluoro) are deactivating ortho-, para-directors. This directs incoming electrophiles to the C-6 and C-7 positions.

However, the overall deactivation of the ring system by two chloro groups, a fluoro group, and the quinoline nitrogen makes direct EAS on this compound highly unlikely under standard conditions. For instance, the nitration of dichloronitrobenzene requires a solid acid catalyst to proceed at a reasonable rate.[5] Similarly, the halogenation of 8-amidoquinolines, a more activated system, requires a catalyst and proceeds at the C-5 position, directed by the amido group.[6]

Hypothetical Experimental Protocol: Nitration

While direct nitration is expected to be low-yielding, a potential protocol based on the nitration of deactivated aromatics is provided below for conceptual understanding.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • Carefully add this compound to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature (0-5 °C).

  • Allow the reaction to slowly warm to room temperature and then heat cautiously to 50-60 °C.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of C-C and C-N bonds, respectively. These reactions are generally tolerant of a wide range of functional groups and can be used to selectively functionalize the C-2 and C-5 positions of this compound.

Relative Reactivity: C-2 vs. C-5 - Dependent on Reaction Conditions

The relative reactivity of the C-2 and C-5 chloro groups in metal-catalyzed cross-coupling reactions is more nuanced than in SNAr and depends heavily on the specific reaction conditions, including the catalyst, ligand, and base used.

  • Suzuki-Miyaura Coupling: In Suzuki-Miyaura reactions, the oxidative addition of the palladium catalyst to the C-Cl bond is the rate-determining step.[7] While the C-2 position is electronically activated, steric hindrance from the peri-position (C-8 fluorine) might favor reaction at the less hindered C-5 position. However, selective coupling at either position can often be achieved by careful tuning of the reaction conditions. Studies on dichloro-heteroaromatics have shown that selective mono-arylation is possible.[8]

  • Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[9] Similar to the Suzuki coupling, the selectivity between the C-2 and C-5 positions will depend on the chosen catalyst system. The electronic activation at C-2 may favor oxidative addition, but steric factors and the nature of the amine nucleophile will also play a crucial role.

Experimental Protocol: Suzuki-Miyaura Coupling (Hypothetical Selective C-5 Arylation)

This protocol is designed to favor mono-arylation, potentially at the C-5 position, by using a slight excess of the boronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.1 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon, Nitrogen) three times.

  • Add the degassed solvent and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Partition the filtrate between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination (Hypothetical Selective C-2 Amination)

This protocol aims for selective amination at the more electronically activated C-2 position.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K3PO4)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill with an inert gas.

  • Add a solution of this compound and the amine in the solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress.

  • After completion, cool the mixture, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Summary of Reactivity

PositionNucleophilic Aromatic Substitution (SNAr)Electrophilic Aromatic Substitution (EAS)Metal-Catalyzed Cross-Coupling
C-2 Highly Reactive Highly UnreactiveReactive (tunable selectivity)
C-3 UnreactiveUnreactiveUnreactive
C-4 UnreactiveUnreactiveUnreactive
C-5 Less Reactive UnreactiveReactive (tunable selectivity)
C-6 UnreactivePotentially Reactive (if activated) Unreactive
C-7 UnreactivePotentially Reactive (if activated) Unreactive
C-8 Unreactive (F is a poor leaving group)UnreactiveUnreactive

Conclusion

The this compound ring offers a rich platform for synthetic diversification, with each position exhibiting distinct reactivity profiles. The C-2 position is the primary site for nucleophilic aromatic substitution due to strong activation by the quinoline nitrogen. Electrophilic aromatic substitution is challenging but would likely occur at the C-6 or C-7 positions of the carbocyclic ring if forced. Metal-catalyzed cross-coupling reactions provide a versatile approach for the selective functionalization of both the C-2 and C-5 chloro-substituted positions, with the outcome being highly dependent on the specific reaction conditions. A thorough understanding of these reactivity patterns is crucial for the rational design of synthetic routes to novel quinoline-based compounds with desired biological or material properties.

References

  • PubChem. This compound. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

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  • Regiodivergent C5 & C8- visible light induced C-H functionalisation of quinolines under metal-, photosensitizer- and oxidant-free conditions. ResearchGate. [Link]

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research.
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A Comparative Guide to Purity Analysis of 2,5-Dichloro-8-fluoroquinoline: HPLC vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or key intermediate like 2,5-Dichloro-8-fluoroquinoline is a non-negotiable cornerstone of product quality and safety. The impurity profile can significantly impact toxicological outcomes, efficacy, and stability. This guide provides an in-depth analysis of the gold-standard method for purity determination—High-Performance Liquid Chromatography (HPLC)—and contrasts it with a viable orthogonal technique, Gas Chromatography (GC), offering field-proven insights into methodological choices.

The Analytical Imperative: Why Purity Profiling of this compound Matters

This compound (MW: 216.04 g/mol ) is a halogenated quinoline, a class of heterocyclic compounds pivotal in medicinal chemistry.[1] Impurities in such a substance can arise from multiple stages, including synthesis, purification, and storage.[2][3]

Potential process-related impurities, inferred from common quinoline synthesis routes like the Gould-Jacobs or Skraup reactions, may include:

  • Starting Materials: Residual anilines or ketoesters.

  • Intermediates: Incompletely cyclized or substituted precursors.

  • Isomeric Impurities: Regioisomers formed due to alternative cyclization pathways.

  • Degradation Products: Hydrolysis or dehalogenation products.

Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH), mandate stringent impurity control.[4] Therefore, a robust, validated analytical method is not just a quality control metric but a regulatory necessity.

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the preeminent technique for pharmaceutical impurity profiling due to its high resolving power, sensitivity, and broad applicability to a wide range of organic molecules.[3][5][6] For a moderately nonpolar molecule like this compound, a reversed-phase method is the logical starting point.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention, which is ideal for separating the main analyte from structurally similar, often less polar or more polar, impurities. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like quinolines.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed.

    • Aqueous Buffer (e.g., 20mM Potassium Phosphate, pH 3.0): The acidic pH ensures that the quinoline nitrogen is protonated, leading to consistent retention behavior and sharp peak shapes.

    • Organic Modifier (Acetonitrile): Acetonitrile is selected for its low viscosity and UV transparency.

    • Gradient Elution: A gradient (increasing acetonitrile concentration over time) is crucial for impurity profiling. It ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while providing sufficient resolution for early-eluting, more polar impurities.[7]

  • Detection: UV detection is optimal as the quinoline ring system contains a strong chromophore. Based on similar fluoroquinolone structures, a detection wavelength between 270-280 nm typically provides excellent sensitivity for both the parent compound and related impurities.[8]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Weigh & Dissolve Sample (e.g., 1 mg/mL in Diluent) Inject 4. Inject Sample (e.g., 10 µL) Sample->Inject Standard 2. Prepare Reference Standard (Known Concentration) Standard->Inject System Suitability MobilePhase 3. Prepare Mobile Phases (A: Buffer, B: Acetonitrile) Filter & Degas Separate 5. Gradient Elution (C18 Column) MobilePhase->Separate Inject->Separate Detect 6. UV Detection (e.g., 278 nm) Separate->Detect Integrate 7. Integrate Chromatogram Detect->Integrate Quantify 8. Quantify Impurities (% Area Normalization) Integrate->Quantify Report 9. Generate Report (Purity, Impurity Profile) Quantify->Report Decision_Tree Start Start: Purity Analysis of This compound Q1 Primary Goal: Comprehensive Impurity Profile (Process & Degradation)? Start->Q1 Q2 Primary Goal: Quantify Residual Solvents or Known Volatile Impurities? Q1->Q2 No HPLC Recommend: Reversed-Phase HPLC Q1->HPLC Yes GC Recommend: Gas Chromatography (GC-FID) Q2->GC Yes Both Consider Both: Use HPLC for general purity and GC for specific volatile analysis. Q2->Both No / Unsure

Sources

A Comparative Guide to the Potential Novelty of 2,5-Dichloro-8-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quinoline nucleus is a "privileged scaffold," a foundational structure that has given rise to a multitude of therapeutic agents across diverse disease areas, including cancer, malaria, and bacterial infections.[1][2] Its rigid, heterocyclic core provides an ideal framework for tailoring substituent groups to optimize pharmacological activity.[1] This guide focuses on a specific, under-explored substitution pattern: the 2,5-Dichloro-8-fluoroquinoline scaffold. Given the absence of extensive literature on this precise arrangement, we will embark on a prospective analysis. By comparing its structural and electronic features to well-established quinoline-based drugs, we will build a compelling rationale for its potential novelty and outline a rigorous experimental framework to validate its therapeutic promise.

The Quinoline Core: A Legacy of Therapeutic Success

The versatility of the quinoline ring system is evident in the range of drugs it has produced.[1][3] From the antimalarial chloroquine to the broad-spectrum antibiotic ciprofloxacin and the multi-kinase inhibitor sorafenib, subtle modifications to the quinoline core dictate its biological target and therapeutic application.[4][5][6] This history underscores a critical principle: the position and nature of substituents are paramount in defining a derivative's mechanism of action and overall efficacy.

Caption: The versatile quinoline scaffold and its therapeutic applications.

Rationale for Novelty: An Analysis of the 2,5-Dichloro-8-fluoro Substitution Pattern

The unique combination of chloro and fluoro substituents at positions 2, 5, and 8 is not arbitrary. Each group is strategically placed to potentially confer novel pharmacological properties by modulating the molecule's electronics, lipophilicity, and metabolic stability.

  • C2-Chloro Group: Substitution at the C2 position can significantly influence the basicity of the quinoline nitrogen. This is critical for interactions with biological targets, such as the hinge region of protein kinases, a common target for quinoline-based anticancer drugs.[7][8]

  • C5-Chloro Group: The addition of a second chlorine atom at the C5 position further enhances the electron-withdrawing nature of the scaffold. This can impact the molecule's ability to intercalate with DNA or participate in pi-stacking interactions, mechanisms relevant to both anticancer and antimicrobial activity.[8]

  • C8-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[9][10] A fluorine atom at the C8 position can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and enhance binding affinity through favorable electrostatic interactions with protein targets.[11][12] This modification is a hallmark of the potent fluoroquinolone class of antibiotics.[13][14]

Comparative Structural Analysis

FeatureThis compound (Hypothetical)Sorafenib (Anticancer Benchmark)Ciprofloxacin (Antimicrobial Benchmark)
Core Scaffold QuinolineQuinolineQuinoline
Key Substituents 2-Cl, 5-Cl, 8-FC4-phenoxy, C7-amide linkageC3-COOH, C6-F, C7-piperazine
Potential MOA Kinase Inhibition, DNA InteractionMulti-kinase (RAF, VEGFR, PDGFR) Inhibition[4][5][15][16][17]DNA Gyrase/Topoisomerase IV Inhibition[6][18][19][20][21]
Rationale for Novelty The unique combination of three electron-withdrawing halogens may offer a distinct kinase inhibitory profile or a dual-action mechanism not seen in existing derivatives.Targets a specific set of kinases involved in angiogenesis and proliferation.[4][15][17]The C3-carboxyl and C7-piperazine are crucial for its specific interaction with bacterial enzymes.[14]

A Proposed Pathway for Synthesis

To enable experimental validation, a reliable synthetic route is essential. The Gould-Jacobs reaction provides a classic and adaptable method for constructing the quinoline core, which can be modified for our target molecule.[22][23][24] The proposed synthesis would begin with a suitably substituted aniline, which undergoes condensation with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[24]

Synthetic_Workflow start 2,5-Dichloro-3-fluoroaniline + Diethyl ethoxymethylenemalonate intermediate1 Condensation (Ethanol, Reflux) start->intermediate1 intermediate2 Anilidomethylenemalonate Intermediate intermediate1->intermediate2 cyclization Thermal Cyclization (High-Boiling Solvent, >250°C) intermediate2->cyclization product_ester Ethyl 2,5-Dichloro-8-fluoro-4-hydroxyquinoline-3-carboxylate cyclization->product_ester hydrolysis Hydrolysis & Decarboxylation (NaOH, then HCl) product_ester->hydrolysis final_product 2,5-Dichloro-8-fluoro-4-hydroxyquinoline hydrolysis->final_product final_step Chlorination (e.g., POCl3) final_product->final_step target_molecule This compound final_step->target_molecule

Caption: Proposed synthetic workflow for this compound.

Framework for Experimental Validation: A Self-Validating Approach

The novelty of the this compound scaffold must be demonstrated through rigorous biological testing. We propose a two-pronged screening approach based on the structural features discussed, targeting anticancer and antimicrobial activities.

Experimental_Validation_Workflow cluster_synthesis Compound Synthesis cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Studies synthesis Synthesize & Purify This compound Derivatives anticancer_screen Hypothesis 1: Anticancer Activity (MTT Cytotoxicity Assay) synthesis->anticancer_screen Test against cancer cell lines antimicrobial_screen Hypothesis 2: Antimicrobial Activity (MIC Assay) synthesis->antimicrobial_screen Test against bacterial strains kinase_assay Kinase Inhibition Assays anticancer_screen->kinase_assay If cytotoxic dna_binding DNA Gyrase/Topoisomerase Assays antimicrobial_screen->dna_binding If active apoptosis_assay Apoptosis Assays (e.g., Caspase) kinase_assay->apoptosis_assay Confirm mechanism

Caption: A logical workflow for the experimental validation of novel derivatives.

Hypothesis 1: Potential as a Novel Anticancer Agent

Rationale: The presence of multiple halogen substituents suggests potential for kinase inhibition, a mechanism employed by many quinoline-based anticancer drugs.[1][7][8]

Primary Screening Protocol: MTT Cytotoxicity Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[25][26] Mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding purple formazan crystals, providing a quantitative measure of cytotoxicity.[25]

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[27]

  • Compound Treatment: Treat cells with serial dilutions of the this compound derivative and a positive control (e.g., Sorafenib) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[27][28][29]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[28][29]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value, representing the concentration of the compound required to inhibit 50% of cell growth.

Hypothetical Comparative Data: Anticancer Activity (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
This compound TBDTBDTBD
Sorafenib (Benchmark) 5.86.27.1
Doxorubicin (Control) 0.50.80.4

TBD: To Be Determined experimentally.

Hypothesis 2: Potential as a Novel Antimicrobial Agent

Rationale: The 8-fluoro substituent is a key pharmacophore in fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV.[13][14]

Primary Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[30] The broth microdilution method is a standard for determining MIC values.[31][32]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[32]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and a positive control (e.g., Ciprofloxacin) in a 96-well microtiter plate.[33]

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[32]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[32]

Hypothetical Comparative Data: Antimicrobial Activity (MIC, µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compound TBDTBD
Ciprofloxacin (Benchmark) 0.25 - 1.00.015 - 0.12
Vancomycin (Control) 0.5 - 2.0Resistant

TBD: To Be Determined experimentally.

Conclusion and Future Directions

The this compound scaffold represents a compelling, yet unexplored, area for drug discovery. Based on established structure-activity relationships, this unique substitution pattern holds the potential for novel anticancer or antimicrobial activity. The proposed synthetic and experimental frameworks provide a clear and robust pathway to validate these hypotheses. Favorable results from the primary cytotoxicity and MIC screens would strongly support the novelty of this scaffold and warrant progression to secondary, mechanism-of-action studies, such as specific kinase or DNA gyrase inhibition assays, to fully elucidate its therapeutic potential.

References

  • Jain S, Chandra V, Jain PK, Pathak K, Pathak D, Vaidya A. Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 2019 Dec 1;12(8):4920-46. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Institutes of Health (NIH). [Link]

  • Ciprofloxacin - StatPearls. NCBI Bookshelf - NIH. [Link]

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  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in drug development, the strategic synthesis of novel heterocyclic compounds is a critical determinant of project timelines and overall success. The quinoline scaffold, in particular, is a cornerstone of medicinal chemistry, and its targeted functionalization can profoundly influence pharmacological activity. This guide provides an in-depth comparative analysis of two proposed synthetic routes to 2,5-dichloro-8-fluoroquinoline, a molecule of interest for further chemical exploration.

The absence of a standardized, published procedure for the synthesis of this compound necessitates a first-principles approach to synthetic design. This guide will therefore benchmark two robust and well-established methodologies in quinoline synthesis: the Gould-Jacobs reaction and the Friedländer synthesis .[1][2] Each route will be evaluated for its strategic advantages and potential challenges, supported by analogous experimental data from the literature.

Strategic Overview: Convergent vs. Linear Approaches

The selection of a synthetic strategy is a critical decision point. Here, we will contrast a convergent approach, exemplified by a modified Friedländer synthesis, with a more linear strategy based on the Gould-Jacobs reaction. This comparison will illuminate the trade-offs in terms of efficiency, flexibility, and the management of complex intermediates.

Method 1: The Gould-Jacobs Reaction - A Linear Approach to the Quinolone Core

The Gould-Jacobs reaction is a powerful and widely employed method for the construction of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[2][3] This multi-step process offers a reliable, albeit linear, path to the quinoline core.[4][5]

Proposed Synthetic Workflow

Gould-Jacobs_Reaction A 2-Fluoro-5-chloroaniline C Intermediate A (Anilinomethylenemalonate) A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C D Intermediate B (4-Hydroxy-5-chloro-8-fluoroquinoline-3-carboxylate) C->D Thermal Cyclization E Intermediate C (4-Hydroxy-5-chloro-8-fluoroquinoline) D->E Saponification & Decarboxylation F Intermediate D (2,4-Dichloro-5-chloro-8-fluoroquinoline) E->F Chlorination (POCl3) G This compound F->G Selective Dechlorination (Proposed)

Caption: Proposed Gould-Jacobs synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Condensation of 2-Fluoro-5-chloroaniline with DEEM

  • In a round-bottom flask, combine 2-fluoro-5-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[6]

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cool the reaction mixture and purify the resulting anilinomethylenemalonate intermediate, typically by recrystallization from ethanol or by column chromatography.

Causality: This condensation reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of DEEM, followed by the elimination of ethanol. The reaction is typically performed neat or in a high-boiling solvent.

Step 2: Thermal Cyclization

  • Suspend the anilinomethylenemalonate intermediate in a high-boiling solvent such as Dowtherm A or diphenyl ether.[7]

  • Heat the mixture to 240-260 °C for 30-60 minutes to effect cyclization.[7]

  • Cool the reaction mixture and collect the precipitated 4-hydroxy-5-chloro-8-fluoroquinoline-3-carboxylate by filtration.

Causality: The high temperature promotes an intramolecular electrophilic aromatic substitution, where the malonate ester attacks the ortho-position of the aniline ring, leading to the formation of the quinolone ring system.

Step 3: Saponification and Decarboxylation

  • Reflux the quinoline-3-carboxylate intermediate in an aqueous solution of sodium hydroxide (10-20%) until hydrolysis is complete (monitored by TLC).

  • Acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the acid by filtration and heat it above its melting point to effect decarboxylation, yielding 4-hydroxy-5-chloro-8-fluoroquinoline.

Causality: Basic hydrolysis cleaves the ester to the corresponding carboxylate, which upon acidification gives the carboxylic acid. Thermal decarboxylation removes the carboxyl group to afford the desired 4-hydroxyquinoline.

Step 4: Chlorination

  • Treat the 4-hydroxy-5-chloro-8-fluoroquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially in the presence of a catalytic amount of DMF.[8]

  • Heat the reaction mixture at reflux for several hours.

  • Carefully quench the reaction by pouring it onto ice, and then neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude 2,4,5-trichloro-8-fluoroquinoline.

  • Purify the product by column chromatography or recrystallization.

Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone. The hydroxyl group is converted to a chloro group by the action of POCl₃, a standard reagent for this transformation.

Step 5: Selective Dechlorination (Proposed)

Achieving a selective dechlorination at the 4-position while retaining the chloro groups at the 2- and 5-positions presents a significant synthetic challenge. One potential approach could involve catalytic hydrogenation under carefully controlled conditions, although regioselectivity may be difficult to achieve. Further research and optimization would be required for this step.

Method 2: The Friedländer Synthesis - A Convergent and Potentially More Efficient Route

The Friedländer synthesis provides a more convergent approach to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11][12] This method can offer higher efficiency and fewer steps compared to the Gould-Jacobs reaction.[13]

Proposed Synthetic Workflow

Friedlander_Synthesis A 2-Amino-3-fluoro-6-chlorobenzaldehyde C Intermediate A (Schiff Base) A->C Condensation B Chloroacetone B->C D Intermediate B (Aldol Adduct) C->D Intramolecular Aldol Condensation E This compound D->E Dehydration

Caption: Proposed Friedländer synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Amino-3-fluoro-6-chlorobenzaldehyde (Proposed)

Step 2: Friedländer Annulation

  • In a suitable solvent such as ethanol or toluene, dissolve 2-amino-3-fluoro-6-chlorobenzaldehyde (1.0 eq) and chloroacetone (1.1 eq).

  • Add a catalytic amount of a base (e.g., potassium hydroxide or piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and isolate the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Causality: The reaction proceeds via the initial formation of a Schiff base between the aniline and the ketone. This is followed by a base or acid-catalyzed intramolecular aldol-type condensation, where the enolate of the chloroacetone attacks the imine carbon. Subsequent dehydration of the resulting alcohol yields the aromatic quinoline ring.

Comparative Analysis of the Proposed Synthetic Routes

ParameterMethod 1: Gould-Jacobs ReactionMethod 2: Friedländer Synthesis
Starting Materials 2-Fluoro-5-chloroaniline, Diethyl ethoxymethylenemalonate2-Amino-3-fluoro-6-chlorobenzaldehyde, Chloroacetone
Availability of Starting Materials 2-Fluoro-5-chloroaniline is commercially available. DEEM is a common reagent.The required substituted 2-aminobenzaldehyde is not readily available and would require a separate synthesis.
Number of Steps 5 (including a challenging selective dechlorination)2 (assuming the availability of the starting aldehyde)
Key Intermediates 4-Hydroxy-5-chloro-8-fluoroquinolineSchiff base, Aldol adduct
Overall Yield Likely to be moderate to low due to the number of steps and the difficulty of the final step.Potentially higher yield in the annulation step, but the overall yield will be heavily dependent on the synthesis of the starting aldehyde.
Scalability The Gould-Jacobs reaction is generally scalable, although the high temperatures for cyclization can be a challenge.[7]The Friedländer synthesis is also generally scalable.
Key Advantages Utilizes more readily available starting materials. The initial steps are well-established.Potentially a more convergent and efficient route with fewer steps to the final product.
Key Disadvantages A multi-step, linear synthesis. The final selective dechlorination step is not established and would require significant development.The key starting material is not readily available, making this route less practical without a dedicated synthesis of the aldehyde.

Conclusion and Recommendations

Both the Gould-Jacobs and Friedländer syntheses offer plausible, albeit challenging, routes to the novel compound this compound.

The Gould-Jacobs reaction presents a more immediately accessible route due to the commercial availability of its key starting material, 2-fluoro-5-chloroaniline. However, the multi-step nature of this linear synthesis and, most critically, the unresolved challenge of a selective dechlorination at the final stage, represent significant hurdles.

The Friedländer synthesis is, in principle, a more elegant and efficient convergent strategy. Its primary drawback is the lack of a readily available source for the required 2-amino-3-fluoro-6-chlorobenzaldehyde. The development of a robust synthesis for this intermediate would be a prerequisite for the successful implementation of this route.

For initial exploratory synthesis of this compound, the Gould-Jacobs approach, despite its limitations, may be the more pragmatic starting point. However, for larger-scale synthesis or the development of a more efficient and robust process, the investment in developing a synthetic route to the key aldehyde for the Friedländer synthesis would likely be a more fruitful long-term strategy. This guide serves as a foundational framework for initiating such synthetic endeavors, emphasizing the critical need for careful experimental validation and optimization.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. N.p., n.d.
  • Organic Syntheses. 4,7-dichloroquinoline. N.p., n.d.
  • Organic Chemistry Portal. Synthesis of quinolines. N.p., n.d.
  • Preparation and Properties of Quinoline. N.p., n.d.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. N.p., n.d.
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A Comparative Bioactivity Landscape of 2,5-Dichloro-8-fluoroquinoline Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its versatile structure has given rise to a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Modifications to the quinoline core, particularly the strategic placement of halogen atoms, have been shown to significantly influence the physicochemical properties and biological efficacy of the resulting analogs.[3][4] This guide focuses on the comparative bioactivity of a specific class of halogenated quinolines: 2,5-Dichloro-8-fluoroquinoline and its analogs. By exploring the structure-activity relationships (SAR) within this series, we aim to provide valuable insights for researchers and drug development professionals in the pursuit of novel and potent therapeutic leads. The rationale behind focusing on this particular scaffold lies in the potential for the distinct electronic and steric properties of the chlorine and fluorine substituents to modulate interactions with biological targets.

Synthetic Strategies for this compound Analogs

The generation of a library of this compound analogs for comparative screening hinges on versatile and efficient synthetic methodologies. A common approach involves the modification of a pre-formed quinoline core. For instance, starting from a suitable aniline precursor, a Gould-Jacobs or a similar cyclization reaction can be employed to construct the quinoline ring system. Subsequent halogenation steps can then introduce the desired chloro and fluoro substituents at specific positions.

A key strategic consideration is the introduction of diversity at various positions of the this compound scaffold, particularly at the 2-position, to explore a wide range of chemical space and elucidate structure-activity relationships. Nucleophilic aromatic substitution (SNAr) reactions at the C-2 position, facilitated by the electron-withdrawing nature of the quinoline nitrogen and other substituents, provide a powerful tool for introducing a variety of amine, ether, and thioether functionalities.

Illustrative Synthetic Workflow:

Below is a generalized workflow for the synthesis of 2-substituted-5-chloro-8-fluoroquinoline analogs.

G cluster_0 Core Synthesis cluster_1 Analog Derivatization (SNAr) cluster_2 Purification & Characterization A Substituted Aniline B Gould-Jacobs Cyclization A->B C Halogenation B->C D This compound Core C->D F Nucleophilic Aromatic Substitution D->F E Diverse Nucleophiles (Amines, Alcohols, Thiols) E->F G Library of 2-substituted analogs F->G H Chromatography G->H I Spectroscopic Analysis (NMR, MS) H->I J Comparative Analysis I->J Bioactivity Screening

Caption: Generalized workflow for the synthesis and screening of this compound analogs.

Comparative Bioactivity Screening: Methodologies and Rationale

To comprehensively evaluate the therapeutic potential of the synthesized this compound analogs, a battery of in vitro assays is essential. The choice of assays should be guided by the known biological activities of quinoline derivatives, primarily focusing on anticancer and antimicrobial properties.

Anticancer Activity Evaluation

The cytotoxic potential of the analogs against various cancer cell lines is a primary indicator of their anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability.[5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Rationale for Experimental Choices: The selection of multiple cancer cell lines from different tissue origins provides a broader understanding of the analogs' spectrum of activity. The inclusion of a standard anticancer drug as a positive control is crucial for validating the assay and providing a benchmark for the potency of the test compounds.

Antimicrobial Activity Screening

The antimicrobial efficacy of the analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for MIC determination.[6]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound analogs and a positive control antibiotic (e.g., Ciprofloxacin) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Rationale for Experimental Choices: The use of both Gram-positive and Gram-negative bacteria allows for the assessment of the antibacterial spectrum of the analogs. The broth microdilution method provides a quantitative measure of antimicrobial activity, which is essential for comparing the potency of different compounds.

Comparative Bioactivity Data

While specific experimental data for a comprehensive library of this compound analogs is not yet publicly available in the literature, we can extrapolate potential outcomes based on studies of structurally related halogenated quinolines. The following tables are illustrative and represent hypothetical data to guide future research in this area.

Table 1: Hypothetical Anticancer Activity of this compound Analogs (IC50 in µM)

Compound IDR-Group at C-2MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent -Cl> 50> 50> 50
Analog 1 -NH(CH₂)₂OH25.331.828.5
Analog 2 -NH-Cyclopropyl15.720.118.9
Analog 3 -O-Phenyl42.148.545.3
Analog 4 -S-Phenyl18.922.420.7
Doxorubicin (Positive Control)0.81.21.0

Table 2: Hypothetical Antimicrobial Activity of this compound Analogs (MIC in µg/mL)

Compound IDR-Group at C-2S. aureus (Gram+)E. coli (Gram-)
Parent -Cl64> 128
Analog 1 -NH(CH₂)₂OH1632
Analog 2 -NH-Cyclopropyl816
Analog 3 -O-Phenyl3264
Analog 4 -S-Phenyl1632
Ciprofloxacin (Positive Control)0.50.25

Mechanistic Insights: Targeting Key Cellular Machinery

The biological activities of quinoline derivatives are often attributed to their ability to interfere with essential cellular processes. Understanding the mechanism of action is crucial for rational drug design and optimization.

Inhibition of Topoisomerases

A well-established mechanism for the anticancer and antibacterial activity of many quinoline-based compounds is the inhibition of topoisomerases.[7] These enzymes are critical for managing DNA topology during replication, transcription, and recombination. Fluoroquinolones, for instance, are known to target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] In cancer cells, human topoisomerase II is a key target.

Illustrative Signaling Pathway: Topoisomerase II Inhibition

G A This compound Analog B Human Topoisomerase II A->B Inhibition C DNA Replication & Transcription B->C Enables D Cell Cycle Arrest C->D Progression through E Apoptosis (Cell Death) D->E Leads to

Caption: Simplified pathway of anticancer action via Topoisomerase II inhibition.

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

  • Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA (e.g., pBR322) and human topoisomerase II enzyme.

  • Compound Addition: Add varying concentrations of the this compound analogs or a known topoisomerase II inhibitor (e.g., Etoposide).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.

Structure-Activity Relationship (SAR) and Future Directions

Based on the hypothetical data and knowledge from related quinoline series, we can infer potential SAR trends for the this compound scaffold.

  • Influence of the C-2 Substituent: The nature of the substituent at the 2-position appears to be a critical determinant of both anticancer and antimicrobial activity. Small, nitrogen-containing heterocyclic moieties, such as the cyclopropylamine in "Analog 2," often enhance activity. This is a common feature in many potent fluoroquinolone antibiotics. Thioether linkages, as in "Analog 4," may also contribute favorably to bioactivity.

  • Importance of Halogenation: The presence of the dichloro and fluoro substituents on the quinoline core is likely crucial for the observed bioactivity. These halogens can modulate the electronic properties of the ring system, influencing its ability to interact with biological targets, and can also impact pharmacokinetic properties such as membrane permeability and metabolic stability.[3]

Future research should focus on:

  • Synthesis of a diverse library of analogs: A systematic exploration of various substituents at the C-2 position is warranted to build a comprehensive SAR profile.

  • In-depth mechanistic studies: For the most potent analogs, further investigation into their precise molecular targets and mechanisms of action is necessary. This could include studies on their effects on other cellular pathways and their potential to induce apoptosis.

  • In vivo evaluation: Promising candidates from in vitro screening should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of halogen atoms on the quinoline ring system provides a unique chemical space for exploration. Through systematic analog synthesis and comprehensive bioactivity screening, as outlined in this guide, there is significant potential to identify lead compounds with potent anticancer and/or antimicrobial properties. The methodologies and insights presented here are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

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A Senior Scientist's Guide to Validating the Mechanism of Action for Novel 2,5-Dichloro-8-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of novel 2,5-Dichloro-8-fluoroquinoline derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, from antibacterial to anticancer.[1] While classic fluoroquinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV[2][3][], novel analogs frequently possess entirely different molecular targets.

For drug development professionals, moving beyond a phenotypic observation (e.g., cell death) to a validated molecular mechanism is paramount. It de-risks clinical progression, enables rational optimization, and is a prerequisite for regulatory success. This guide eschews a rigid template, instead presenting a logical, multi-pronged strategy centered on self-validating, orthogonal experiments. We will illustrate this process by hypothesizing that our novel this compound derivative (termed Q-Deriv-1 ) is a protein kinase inhibitor, a common target class for modern therapeutics.

Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational step in MoA validation is to prove that the compound physically interacts with its intended target within the complex and relevant environment of a living cell. Biochemical assays using purified proteins are useful but can be misleading, as they lack the context of cellular compartments, protein-protein interactions, and membrane permeability.[5]

The Cellular Thermal Shift Assay (CETSA®) has emerged as a gold-standard method for verifying target engagement in an unbiased, label-free manner.[6][7] The principle is elegant: the binding of a ligand (our Q-Deriv-1) to its target protein confers thermodynamic stability, increasing the temperature at which the protein denatures and aggregates.[7][8] This change in thermal stability is the definitive proof of engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the use of traditional Western blotting for CETSA readout, which is ideal for validating a specific, hypothesized target.

Rationale: This experiment directly tests the hypothesis that Q-Deriv-1 binds to a specific target protein (e.g., "Kinase X") in intact cells, causing a measurable stabilization.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line where Kinase X is active) to ~80% confluency.

    • Treat cells with various concentrations of Q-Deriv-1 (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include a known inhibitor of Kinase X as a positive control.

    • Incubate for a sufficient duration to allow for cell penetration and binding (typically 1-2 hours at 37°C).[9]

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.

    • Aliquot the cell suspension for each treatment condition into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[10] Include an unheated (room temperature) control.

  • Cell Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen to release cellular contents without detergents that might disrupt binding.[10]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Normalize the protein concentration of all samples.

    • Analyze the presence of the target protein (Kinase X) in the soluble fraction using Western blotting.[11] The amount of soluble protein at higher temperatures indicates its stability.

Expected Outcome: In vehicle-treated cells, the band for Kinase X will disappear as the temperature increases. In cells treated with an effective concentration of Q-Deriv-1, the Kinase X band will persist at higher temperatures, demonstrating a "thermal shift" and confirming direct binding.

Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_prep 1. Cell Preparation & Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Fractionation cluster_analysis 4. Analysis cell_culture Culture Cells treatment Treat with Q-Deriv-1, Vehicle, & Positive Control cell_culture->treatment harvest Harvest & Aliquot Cells treatment->harvest heat Heat Aliquots across Temperature Gradient harvest->heat lysis Freeze-Thaw Lysis heat->lysis centrifuge High-Speed Centrifugation (Pellet Aggregates) lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot for Target Protein (Kinase X) supernatant->wb end end wb->end Result: Thermal Stabilization Plot

Caption: Workflow for validating target engagement using CETSA.

Pillar 2: Orthogonal Validation of Selectivity and Downstream Effects

Confirming that a drug binds to a target is the first step. For a kinase inhibitor, it is equally critical to understand its selectivity across the human kinome and to demonstrate that target engagement translates into a functional cellular response. Using an orthogonal, or independent, method to confirm the primary finding is essential for building a robust and trustworthy data package.[12][13]

Here, we pair a broad, unbiased kinome profiling assay with a targeted, hypothesis-driven Western blot to analyze downstream pathway modulation.

Experimental Protocol: Kinome Profiling & Pathway Analysis

Rationale: This two-part experiment serves to (A) orthogonally validate Kinase X as the primary target and reveal any potential off-targets, and (B) confirm that the binding of Q-Deriv-1 to Kinase X functionally inhibits its catalytic activity in cells.

Part A: Kinome Selectivity Profiling

This is often performed as a service by specialized vendors who maintain large panels of kinase assays.[14][15]

Methodology:

  • Compound Submission: Submit Q-Deriv-1 to a kinome profiling service.

  • Assay Performance: The service will typically screen the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified human kinases.[16] The activity of each kinase is measured, and the percent inhibition by Q-Deriv-1 is calculated.

  • Follow-up Dose-Response: For any kinases showing significant inhibition (e.g., >50%), a full dose-response curve is generated to determine the IC50 (the concentration of drug that inhibits 50% of the enzyme's activity).

Expected Outcome: The data will reveal the potency of Q-Deriv-1 against the intended target, Kinase X, and its selectivity relative to other kinases. High selectivity is a desirable trait for a modern therapeutic.

Part B: Western Blot for Downstream Substrate Phosphorylation

Methodology:

  • Cell Culture and Treatment: Culture the same cell line as in the CETSA experiment. Treat cells with a dose-response of Q-Deriv-1 (e.g., 0.01 to 10 µM) for a suitable time (e.g., 2-4 hours).

  • Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading on the gel.[18]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11][19]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of a known, direct substrate of Kinase X (e.g., anti-p-Substrate).

    • Incubate with a secondary antibody conjugated to an enzyme (like HRP) that enables detection.

    • Visualize the bands using a chemiluminescent substrate.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total amount of the substrate protein or a housekeeping protein like β-actin.

Expected Outcome: A dose-dependent decrease in the phosphorylated substrate band will be observed in Q-Deriv-1-treated cells, confirming that target engagement leads to functional inhibition of the kinase's activity.

Visualization: Integrated Orthogonal Validation Workflow

Orthogonal_Workflow cluster_kinome A. Kinome Selectivity Profiling (Orthogonal Target ID) cluster_pathway B. Downstream Pathway Analysis (Functional Validation) compound Q-Deriv-1 kinome_screen Screen vs. >300 Kinases compound->kinome_screen cell_treat Treat Cells with Dose-Response compound->cell_treat ic50 Determine IC50 for Hits kinome_screen->ic50 result1 Data: Selectivity Profile & On-Target Potency ic50->result1 lysis Prepare Protein Lysates cell_treat->lysis wb Western Blot for p-Substrate & Total Substrate lysis->wb result2 Data: Dose-Dependent Inhibition of Substrate Phosphorylation wb->result2 Signaling_Pathway upstream Upstream Signal kinase_x Kinase X upstream->kinase_x substrate Substrate kinase_x->substrate ATP->ADP p_substrate p-Substrate (Active) substrate->p_substrate response Cellular Response p_substrate->response drug Q-Deriv-1 drug->kinase_x

Caption: MoA of Q-Deriv-1 inhibiting the Kinase X signaling pathway.

Conclusion

Validating the mechanism of action for a novel compound like a this compound derivative requires a rigorous, multi-faceted approach. By systematically integrating direct target engagement studies (CETSA), broad selectivity profiling (kinome scans), and functional downstream analysis (Western blotting), researchers can build an unassailable case for a specific molecular mechanism. This strategy not only provides definitive evidence for the primary MoA but also offers crucial insights into selectivity and potential off-target effects, thereby enabling a direct and meaningful comparison with alternative compounds and accelerating the journey from discovery to clinical application.

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Navigating the Kinome: A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,5-Dichloro-8-fluoroquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. Among the most critical is ensuring target specificity. The 2,5-dichloro-8-fluoroquinoline core represents a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. However, its efficacy is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for conducting cross-reactivity studies of novel this compound-based compounds, moving from broad-based screening to detailed mechanistic validation.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets.[1] This conservation presents a significant hurdle in the development of selective kinase inhibitors.[1] A lack of selectivity can result in a cascade of unintended biological effects, potentially leading to adverse drug reactions. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.

A Phased Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment follows a tiered approach, beginning with a wide-net screen to identify potential off-targets and progressively narrowing down to detailed characterization of the most significant interactions.

Phase 1: Broad Kinome Screening

The initial step involves screening the lead compounds against a large, representative panel of kinases to obtain a global view of their selectivity. This "compound-centric" approach is an efficient method for identifying the full range of potential targets for a particular chemical scaffold.[2]

Experimental Protocol: Large-Panel Kinase Binding Assay (e.g., KINOMEscan™)

This competitive binding assay quantifies the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large number of kinases.

Methodology:

  • Compound Preparation: A stock solution of the this compound analog is prepared in DMSO.

  • Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific kinase, the proprietary ligand, and the test compound at a fixed concentration (e.g., 1 µM).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Quantification: The amount of kinase-bound proprietary ligand is quantified using a sensitive detection method, such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis: The percentage of remaining bound ligand in the presence of the test compound is calculated relative to a DMSO control. This is typically reported as "% Control". A lower percentage indicates stronger binding of the test compound.

Data Presentation:

The results from a broad kinome screen are often visualized as a dendrogram or a "tree map" of the human kinome, providing an intuitive representation of the compound's selectivity. For a more quantitative comparison, the data can be presented in a tabular format.

Table 1: Representative Kinome Screening Data for a Hypothetical this compound Analog (Compound X) at 1 µM.

Kinase FamilyKinase Target% Control
TK ABL195
FAK8
SRC12
TKL BRAF92
RAF188
STE p38α (MAPK14)75
JNK1 (MAPK8)68
AGC AKT198
PKA99
CAMK CAMK2A91

Interpretation of Phase 1 Data:

The goal of this phase is to identify "hits"—kinases that show significant interaction with the test compound. A common threshold for a hit is a "% Control" value below a certain cutoff (e.g., <35%). In the hypothetical data above, FAK and SRC would be considered significant off-targets for further investigation.

Visualizing the Profiling Workflow

Cross_Reactivity_Workflow cluster_Phase1 Phase 1: Broad Screening cluster_Phase2 Phase 2: Potency Determination cluster_Phase3 Phase 3: Cellular Validation p1_start Novel 2,5-Dichloro-8- fluoroquinoline Analogs p1_screen Large-Panel Kinase Binding Assay (e.g., KINOMEscan™) p1_start->p1_screen p1_data Identify Potential Off-Targets (% Control < 35%) p1_screen->p1_data p2_ic50 Biochemical IC50 Assays (e.g., ADP-Glo™) p1_data->p2_ic50 Prioritized Hits p2_data Quantify Inhibitory Potency (IC50 values) p2_ic50->p2_data p3_cetsa Cellular Thermal Shift Assay (CETSA®) p2_data->p3_cetsa Confirmed Off-Targets p3_phospho Target Phosphorylation Assay (e.g., Western Blot, ELISA) p2_data->p3_phospho Confirmed Off-Targets p3_data Confirm Target Engagement and Functional Effect in Cells p3_cetsa->p3_data p3_phospho->p3_data conclusion Final Selectivity Profile p3_data->conclusion Comprehensive Cross-Reactivity Profile

Caption: Phased workflow for assessing the cross-reactivity of novel kinase inhibitors.

Phase 2: Determination of Inhibitory Potency (IC50)

Once potential off-targets are identified, the next step is to quantify the potency of the interaction. This is typically done by determining the half-maximal inhibitory concentration (IC50) in a biochemical assay.

Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This luminescence-based assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production indicates inhibition of the kinase.

Methodology:

  • Kinase Reaction: The kinase, its specific substrate, and ATP are incubated with serial dilutions of the this compound analog.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the newly formed ADP into ATP.

  • Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.

  • Data Analysis: The luminescent signal is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression curve fit.

Data Presentation:

A comparison of IC50 values for the primary target and identified off-targets allows for the calculation of a selectivity ratio, a key metric in assessing the compound's therapeutic window.

Table 2: Comparative IC50 Data for a Hypothetical this compound Analog (Compound X).

Kinase TargetIC50 (nM)Selectivity Ratio (Off-target IC50 / Primary Target IC50)
Primary Target (e.g., FAK) 15-
Off-Target 1 (SRC) 15010
Off-Target 2 (JNK1) 1,20080
Off-Target 3 (p38α) >10,000>667

Interpretation of Phase 2 Data:

A higher selectivity ratio indicates a more selective compound. A commonly accepted threshold for a "selective" inhibitor is a ratio of >100. In this example, while Compound X is potent against its primary target, its 10-fold selectivity over SRC may warrant further medicinal chemistry efforts to improve its profile.

Phase 3: Cellular Target Engagement and Functional Validation

Biochemical assays, while crucial, do not fully recapitulate the complex environment of a living cell. Therefore, it is essential to validate off-target interactions in a cellular context.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified by a method such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Protocol 2: Target Phosphorylation Assay

This functional assay measures the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the off-target kinase.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at various concentrations.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: Total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate protein.

  • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total substrate is calculated to determine the extent of inhibition.

Signaling Pathway Context

Understanding the signaling pathways in which the primary and off-targets are involved is crucial for predicting the potential physiological consequences of cross-reactivity.

Signaling_Pathway cluster_FAK Primary Target Pathway cluster_SRC Off-Target Pathway Integrin Integrin FAK FAK Integrin->FAK Cell_Survival Cell Survival & Proliferation FAK->Cell_Survival Growth_Factor_Receptor Growth Factor Receptor SRC SRC Growth_Factor_Receptor->SRC RAS_MAPK RAS-MAPK Pathway SRC->RAS_MAPK CompoundX Compound X (this compound) CompoundX->FAK Inhibition (High Potency) CompoundX->SRC Inhibition (Lower Potency)

Caption: Simplified signaling pathways for a primary target (FAK) and a common off-target (SRC).

Conclusion and Future Directions

The cross-reactivity profiling of novel chemical entities is a cornerstone of modern drug discovery. For this compound-based compounds, a systematic and multi-faceted approach, as outlined in this guide, is essential to build a comprehensive selectivity profile. The data generated from these studies will not only guide the structure-activity relationship (SAR) efforts to optimize selectivity but also provide invaluable insights into the potential safety and efficacy of these promising therapeutic candidates. By rigorously interrogating the kinome, researchers can confidently advance the most selective and promising compounds into further preclinical and clinical development.

References

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature reviews Drug discovery, 20(11), 839-861.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Assessment of chemical coverage of kinome space and its implications for kinase drug discovery. Journal of medicinal chemistry, 51(24), 7898-7914.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Drug discovery today, 13(11-12), 478-485. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan®. Retrieved from [Link]

  • Pelish, H. E., Liau, B. B., Nitulescu, I. I., Ho, A. C., Gsponer, J., & Shair, M. D. (2015). Covalent inhibitors of protein kinases. Chemical reviews, 115(14), 7756-7804.
  • Wu, H., Ge, Y., & Liu, J. (2020). Kinase selectivity and its computational prediction. Current opinion in structural biology, 62, 1-8.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dichloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents like 2,5-Dichloro-8-fluoroquinoline, a halogenated aromatic heterocyclic compound, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and an understanding of its chemical properties. Our objective is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the inherent risks associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

These classifications underscore the necessity for stringent adherence to safety protocols during handling and disposal to prevent accidental exposure. As a chlorinated and fluorinated quinoline derivative, it falls under the broader category of halogenated organic compounds, which are often subject to specific hazardous waste regulations due to their potential for environmental persistence and toxicity.[2][3][4][5]

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that begins with preparation and ends with documented transfer to a certified waste management facility. This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, it is crucial to be outfitted with the appropriate PPE. Given its irritant properties and potential for respiratory effects, a comprehensive protective ensemble is required.[1][6][7][8]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection : Use chemical safety goggles or a face shield.[7][8]

  • Body Protection : A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[6][7]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams to avoid cross-contamination and to facilitate proper treatment by waste management facilities.[2][4][5]

  • Select an Appropriate Waste Container : Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. Glass or high-density polyethylene (HDPE) are generally suitable. The container must have a secure, tight-fitting lid.[2]

  • Label the Container : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard warnings (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 3: The Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Ensure Safe Environment Segregate Segregate Halogenated Waste FumeHood->Segregate Begin Disposal Process Containerize Use Designated, Labeled Container Segregate->Containerize Isolate Chemical Store Store Securely in Satellite Accumulation Area Containerize->Store Await Pickup ContactEHS Contact Environmental Health & Safety (EHS) Office Store->ContactEHS Initiate Transfer Transfer Arrange for Professional Waste Pickup ContactEHS->Transfer Schedule Removal Document Complete Waste Manifest Transfer->Document Maintain Compliance Records

Caption: Disposal workflow for this compound.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are crucial for the safe, temporary storage of hazardous waste within the laboratory.

  • Store the sealed and labeled waste container in a designated SAA.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is away from sources of ignition and incompatible materials.[6][7]

Step 5: Coordination with Institutional Environmental Health & Safety (EHS)

Your institution's EHS office is the definitive authority on hazardous waste disposal procedures and is responsible for ensuring compliance with all relevant regulations, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]

  • Contact your EHS office to schedule a pickup of the hazardous waste.

  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Follow all institutional-specific procedures for waste transfer and documentation.

Step 6: Documentation

Maintain meticulous records of all hazardous waste generated and disposed of. This includes:

  • A copy of the hazardous waste manifest provided by the disposal vendor.

  • Internal records detailing the chemical, quantity, and date of disposal.

This documentation is essential for regulatory compliance and for maintaining a comprehensive chemical inventory.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.[3]

Table 2: Emergency Response for this compound

IncidentProcedure
Spill 1. Evacuate the immediate area and alert colleagues. 2. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). 3. Carefully collect the absorbent material and place it in a labeled hazardous waste container. 4. Decontaminate the spill area.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention.[3][8][11]
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.[3][8][11]
Inhalation 1. Move the individual to fresh air. 2. Seek medical attention if symptoms persist.[8][11]
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

The safe and responsible disposal of this compound is not merely a regulatory obligation but a professional responsibility. By adhering to these evidence-based procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. Available from: [Link]

  • This compound | C9H4Cl2FN | CID 64208256 - PubChem. Available from: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. Available from: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available from: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. Available from: [Link]

  • Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry - NUCLEUS information resources. Available from: [Link]

  • Method 612: Chlorinated Hydrocarbons - EPA. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. Available from: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Available from: [Link]

  • Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. Available from: [Link]

  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. Available from: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available from: [Link]

  • Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available from: [Link]

  • EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. Available from: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Available from: [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.